molecular formula C9H9NO2 B556871 Indoline-2-carboxylic acid CAS No. 78348-24-0

Indoline-2-carboxylic acid

Cat. No.: B556871
CAS No.: 78348-24-0
M. Wt: 163,18 g/mole
InChI Key: QNRXNRGSOJZINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoline-2-carboxylic acid is a member of indoles and a monocarboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRXNRGSOJZINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868549
Record name 2,3-Dihydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78348-24-0, 16851-56-2
Record name (±)-Indoline-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78348-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-Indoline-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoline-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078348240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-indoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.144
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOLINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHU9PQB6S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic Data of Indoline-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for indoline-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-13Broad Singlet1HCarboxylic Acid (-COOH)
~6.5-7.5Multiplet4HAromatic Protons
~3.0-4.5Multiplet3HAliphatic Protons on Indoline Ring

Note: The exact chemical shifts can vary slightly depending on the concentration and purity of the sample.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The general chemical shift ranges for the carbon atoms in this compound are as follows:

Chemical Shift (ppm)Assignment
~170-180Carbonyl Carbon (-COOH)
~110-150Aromatic Carbons
~30-60Aliphatic Carbons on Indoline Ring
Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is outlined below.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[1]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.

Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz spectrometer.

  • For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, such as TMS (0 ppm).[1]

  • For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum. Chemical shifts are referenced to the solvent peak or an internal standard.[1]

Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced, and the peaks are integrated (for ¹H NMR) and picked.

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The characteristic absorption bands are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H Stretch
~2500-3300BroadO-H Stretch (Carboxylic Acid)
~1670StrongC=O Stretch (Carboxylic Acid)
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Finely grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1]

  • The mixture should be homogenous and have a fine, consistent texture.

Pellet Formation:

  • Transfer the ground mixture to a pellet die.

  • Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample holder or a pure KBr pellet.[1]

  • Place the sample pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[1] The final spectrum is the ratio of the sample spectrum to the background spectrum.

FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometric Data

The mass spectrum of this compound is often obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The key mass-to-charge (m/z) peaks are:

m/zRelative IntensityAssignment
163HighMolecular Ion [M]⁺
118Highest[M - COOH]⁺
117High[M - HCOOH]⁺

Data obtained from PubChem CID 86074.

Experimental Protocol for GC-MS

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Derivatization may be necessary for carboxylic acids to improve their volatility and thermal stability for GC analysis.

Data Acquisition:

  • Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

  • The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column).

  • The separated components elute from the GC column and enter the mass spectrometer.

  • Electron Impact (EI) is a common ionization method for GC-MS.

  • The mass analyzer (e.g., a quadrupole) scans a range of m/z values to generate the mass spectrum.

GC-MS Experimental Workflow

References

Characterization of Novel Indoline-2-carboxylic acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the characterization of novel this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. This document details experimental protocols for key assays, presents quantitative data in a structured format, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area of drug discovery.

Introduction

The this compound scaffold is a privileged structure in drug discovery, serving as a key building block for a variety of bioactive molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with biological targets. Derivatives of this core have been investigated for a range of therapeutic applications, including as antiviral, anticancer, and immunomodulatory agents.[1][2] This guide focuses on the characterization of these novel derivatives, providing a technical framework for their evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available indole-2-carboxylic acid or its esters. Standard synthetic methodologies are employed to introduce diversity at various positions of the indole (B1671886) nucleus.

A general synthetic route involves the following key steps:

  • Protection of the indole nitrogen: This is often necessary to prevent side reactions during subsequent functionalization. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Functionalization of the indole ring: Substituents can be introduced at various positions (e.g., C3, C5, C6) through reactions like bromination, nitration, and Friedel-Crafts acylation.

  • Modification of the carboxylic acid: The carboxylic acid can be converted to esters or amides to explore structure-activity relationships. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used for amide bond formation.[3]

  • Deprotection: The final step usually involves the removal of the protecting group to yield the target derivative.

For example, the synthesis of 1H-indole-2-carboxamides can be achieved by coupling the corresponding indole-2-carboxylic acid with various amines using a coupling agent.[4] The synthesis of 3-substituted 1H-indole-2-carboxylic acid derivatives can be achieved through a multi-step process involving reactions like the Doebner–Knoevenagel condensation.[5]

Biological Activities and Quantitative Data

Novel this compound derivatives have shown potent activity against a range of biological targets. The following tables summarize the quantitative data from various studies.

Table 1: Anti-HIV-1 Integrase Activity
CompoundTargetIC50 (µM)Cell LineReference
17a HIV-1 Integrase3.11-[6]
20a HIV-1 Integrase0.13-[7]
Table 2: IDO1/TDO Inhibition
CompoundTargetIC50 (µM)Reference
9o-1 IDO11.17[1]
9o-1 TDO1.55[1]
9p-O IDO1Double-digit nM[1]
9p-O TDODouble-digit nM[1]
Table 3: Anticancer Activity (Cell Viability)
CompoundCell LineIC50 (µM)Reference
C11 Bel-7402Not specified, but potent[1]
C11 SMMC-7721Not specified, but potent[1]
C11 SNU-387Not specified, but potent[1]
C11 Hep G2Not specified, but potent[1]
C11 Hep 3BNot specified, but potent[1]
4e MCF-7, A549, HCTAverage of 2[3]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

HIV-1 Integrase Inhibition

Derivatives targeting HIV-1 integrase act as strand transfer inhibitors (INSTIs).[6] They chelate Mg2+ ions in the active site of the enzyme, preventing the integration of the viral DNA into the host genome, a critical step in the viral replication cycle.[6][8]

HIV_Integrase_Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integrase Integrase Viral DNA->Integrase Integration into Host DNA Integration into Host DNA Integrase->Integration into Host DNA Provirus Provirus Integration into Host DNA->Provirus Indoline Derivative (INSTI) Indoline Derivative (INSTI) Indoline Derivative (INSTI)->Integrase Inhibits

Caption: HIV-1 Integrase Inhibition Pathway.

IDO1/TDO Dual Inhibition and the Kynurenine (B1673888) Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway, which metabolizes tryptophan.[1] In cancer, the upregulation of these enzymes leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response. Dual inhibitors of IDO1 and TDO can reverse this immunosuppression.

Kynurenine_Pathway_Inhibition Tryptophan Tryptophan IDO1/TDO IDO1/TDO Tryptophan->IDO1/TDO Kynurenine Kynurenine IDO1/TDO->Kynurenine Immune Suppression Immune Suppression Kynurenine->Immune Suppression Indoline Derivative (IDO1/TDO Inhibitor) Indoline Derivative (IDO1/TDO Inhibitor) Indoline Derivative (IDO1/TDO Inhibitor)->IDO1/TDO Inhibits

Caption: Kynurenine Pathway Inhibition.

Anticancer Mechanism via 14-3-3η Protein Inhibition and Apoptosis Induction

Some this compound derivatives exert their anticancer effects by targeting the 14-3-3η protein, which is involved in various cellular processes including cell cycle regulation and apoptosis.[1] Inhibition of 14-3-3η can disrupt its interaction with pro-apoptotic proteins, leading to the induction of apoptosis.

Apoptosis_Induction Indoline Derivative Indoline Derivative 14-3-3η Protein 14-3-3η Protein Indoline Derivative->14-3-3η Protein Inhibits Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) 14-3-3η Protein->Pro-apoptotic Proteins (e.g., Bax) Sequesters Mitochondria Mitochondria Pro-apoptotic Proteins (e.g., Bax)->Mitochondria Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Cellular & Molecular Assays Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Purification->Structural Analysis (NMR, MS) Enzyme Inhibition Assays Enzyme Inhibition Assays Structural Analysis (NMR, MS)->Enzyme Inhibition Assays Cell Viability Assays (MTT) Cell Viability Assays (MTT) Enzyme Inhibition Assays->Cell Viability Assays (MTT) Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assays (MTT)->Mechanism of Action Studies Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting Flow Cytometry Flow Cytometry Mechanism of Action Studies->Flow Cytometry

References

The Multifaceted Mechanisms of Indoline-2-Carboxylic Acid in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse mechanisms of action of indoline-2-carboxylic acid and its derivatives within biological systems. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable ability to interact with a variety of key biological targets implicated in a range of diseases, from neurological disorders to viral infections and cancer. This document provides a comprehensive overview of its primary molecular targets, the signaling pathways it modulates, detailed experimental protocols for assessing its activity, and a summary of quantitative data to facilitate comparative analysis.

Core Mechanisms of Action

This compound and its analogues exert their biological effects primarily through the inhibition of specific enzymes and the modulation of receptor activity. The core scaffold can be chemically modified to achieve selectivity and potency for various targets. The principal mechanisms of action elucidated to date include:

  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonism: Derivatives of indole-2-carboxylic acid act as competitive antagonists at the glycine-binding site of the NMDA receptor. This modulation of the glutamatergic system is a key mechanism for their potential therapeutic effects in neurological conditions characterized by excitotoxicity.

  • HIV-1 Integrase Inhibition: A significant area of research has focused on the ability of this compound derivatives to inhibit the strand transfer activity of HIV-1 integrase. This is achieved through the chelation of divalent metal ions (Mg2+) in the enzyme's active site, preventing the integration of the viral genome into the host cell's DNA.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: Certain mercapto-substituted this compound derivatives have been shown to be potent inhibitors of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition: More recently, derivatives have been identified as dual inhibitors of IDO1 and TDO, enzymes that play a crucial role in tumor immune evasion by depleting tryptophan and producing immunosuppressive metabolites.

Data Presentation: Quantitative Analysis of Inhibitory Activity

The following tables summarize the inhibitory activities of various this compound derivatives against their respective targets. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective compounds.

Table 1: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against the NMDA Receptor Glycine (B1666218) Site

CompoundSubstitution PatternAssay TypeKi (nM)Reference
3g (SM-31900)Tricyclic zwitterionic anilideRadioligand Binding1.0 ± 0.1[1]
6-Chloro-3-indoleacetamide derivativeN-propyl-2-carboxyRadioligand Binding< 1000[2]

Table 2: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

CompoundSubstitution PatternAssay TypeIC50 (µM)Reference
1 Unsubstituted Indole-2-carboxylic acidStrand Transfer32.37[3]
17a C6-halogenated benzene (B151609) ringStrand Transfer3.11[3][4]
20a Long branch on C3 of indole (B1671886) coreStrand Transfer0.13[5][6]
3 Indole-2-carboxylic acid derivativeStrand Transfer-[5][6]
15 Long-chain p-trifluorophenyl at C3Strand Transfer-[5]
18 o-fluorophenyl at C3Strand Transfer-[5]
16b, 19a, 19b Halogenated anilines at C6Strand Transfer1.05 - 1.70[5]

Table 3: Inhibitory Activity of Mercaptopropanoyl-Indoline-2-Carboxylic Acid Derivatives against Angiotensin-Converting Enzyme (ACE)

CompoundStereochemistryIn Vitro Potency vs. CaptoprilReference
7b(S,S) S,S3 times[7]
6b(S,S) S,S-[7]
6b(S,R) S,R-[7]
6b(R,S) R,S-[7]
6b(R,R) R,RInactive[7]

Table 4: Inhibitory Activity of 6-Acetamido-Indole-2-Carboxylic Acid Derivatives against IDO1 and TDO

CompoundTargetIC50 (µM)Reference
9o-1 IDO11.17[8][9]
TDO1.55[8][9]
9p-O IDO1Double-digit nM[8][9]
TDODouble-digit nM[8][9]

Signaling Pathways and Logical Relationships

The interaction of this compound derivatives with their targets initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the logical flow of experimental investigation.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Indoline-2-CA Indoline-2-CA NMDA_Receptor NMDA Receptor (GluN1/GluN2) Indoline-2-CA->NMDA_Receptor Competitively Inhibits Glycine Binding Neuroprotection Neuroprotection Indoline-2-CA->Neuroprotection Reduces Excitotoxicity Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Glutamate Glutamate Glutamate->NMDA_Receptor Binds to GluN2 Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., CaMKII, nNOS) Ca_Influx->Downstream_Signaling Excitotoxicity Neuronal Excitotoxicity Downstream_Signaling->Excitotoxicity Cell_Death Cell Death Excitotoxicity->Cell_Death

Caption: NMDA Receptor Antagonism Signaling Pathway.

HIV_Integrase_Inhibition Indoline-2-CA_Derivative Indoline-2-CA_Derivative HIV-1_Integrase HIV-1 Integrase (Active Site with Mg2+) Indoline-2-CA_Derivative->HIV-1_Integrase Chelates Mg2+ in active site Replication_Blocked Viral Replication Blocked Indoline-2-CA_Derivative->Replication_Blocked Results in Strand_Transfer Strand Transfer HIV-1_Integrase->Strand_Transfer Catalyzes Viral_DNA Viral_DNA Viral_DNA->HIV-1_Integrase Binds Host_DNA Host_DNA Integration Viral DNA Integration Strand_Transfer->Integration Leads to Integration->Host_DNA into

Caption: Mechanism of HIV-1 Integrase Inhibition.

IDO1_TDO_Inhibition_Pathway cluster_tumor_microenvironment Tumor Microenvironment Tryptophan Tryptophan IDO1_TDO IDO1/TDO Enzymes Tryptophan->IDO1_TDO Metabolized by Kynurenine Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Tumor_Cell Tumor Cell Tumor_Cell->IDO1_TDO Expresses T_Cell T-Cell Indole-2-CA_Derivative Indole-2-CA_Derivative Indole-2-CA_Derivative->IDO1_TDO Inhibits Immune_Activation T-Cell Activation Indole-2-CA_Derivative->Immune_Activation Restores IDO1_TDO->Kynurenine Produces Tryptophan_Depletion Tryptophan Depletion IDO1_TDO->Tryptophan_Depletion Tryptophan_Depletion->Immune_Suppression Immune_Suppression->T_Cell Inhibits Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth Promotes

Caption: IDO1/TDO Inhibition in Cancer Immunity.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate assessment of the biological activity of this compound derivatives. The following sections provide methodologies for key assays.

NMDA Receptor Glycine Site Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the glycine binding site on the NMDA receptor in rat brain tissue.

Materials:

  • Rat forebrain tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]glycine (specific activity ~40-60 Ci/mmol)

  • Non-specific binding control: 1 mM Glycine

  • Test compounds (this compound derivatives)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh homogenization buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Assay buffer

      • Radioligand ([³H]glycine) to a final concentration of ~5 nM.

      • Either:

        • Assay buffer (for total binding)

        • 1 mM Glycine (for non-specific binding)

        • Test compound at various concentrations.

    • Add the membrane preparation (50-100 µg of protein) to each well.

    • Incubate at 4°C for 30 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HIV-1 Integrase Strand Transfer Assay

This colorimetric assay measures the inhibition of the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 integrase

  • Donor substrate (DS) DNA (biotinylated oligonucleotide mimicking the viral DNA end)

  • Target substrate (TS) DNA (modified oligonucleotide mimicking the host DNA)

  • Streptavidin-coated 96-well plates

  • Assay buffer (containing MnCl₂ or MgCl₂)

  • HRP-conjugated antibody against the TS DNA modification

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Preparation:

    • Coat streptavidin-coated 96-well plates with the biotinylated DS DNA.

    • Wash the wells to remove unbound DS DNA.

  • Enzyme and Inhibitor Incubation:

    • Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

    • Wash the wells to remove unbound integrase.

    • Add the test compounds (this compound derivatives) at various concentrations and incubate.

  • Strand Transfer Reaction:

    • Add the TS DNA to initiate the strand transfer reaction and incubate.

  • Detection:

    • Wash the wells to remove unreacted components.

    • Add the HRP-conjugated antibody that specifically binds to the integrated TS DNA.

    • Wash away the unbound antibody.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction with the stop solution, which will turn the color to yellow.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This spectrophotometric assay measures the inhibition of ACE activity using the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

  • Assay Buffer: 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, pre-incubate ACE with the test compound (this compound derivative) at various concentrations in the assay buffer at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding HHL to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 1 M HCl.

    • Extract the hippuric acid produced by the enzymatic cleavage of HHL with ethyl acetate by vortexing and centrifuging to separate the phases.

  • Quantification:

    • Carefully transfer the ethyl acetate (upper) layer to a new tube and evaporate the solvent.

    • Re-dissolve the dried hippuric acid in a known volume of water or buffer.

    • Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each compound concentration compared to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent and selective modulators of diverse biological targets. Its derivatives have demonstrated significant activity as NMDA receptor antagonists, HIV-1 integrase inhibitors, ACE inhibitors, and dual IDO1/TDO inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development to further explore the therapeutic potential of this remarkable chemical entity. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their promising in vitro activities into clinically effective therapeutics.

References

Probing the Potential: A Technical Guide to the Biological Activity Screening of Indoline-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a remarkable breadth of biological activities. This versatile core has been successfully modified to yield potent and selective modulators of various biological targets, leading to the development of promising candidates for a range of therapeutic areas. This technical guide provides an in-depth overview of the biological activity screening of this compound analogs, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in this dynamic field.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various this compound analogs, providing a comparative overview of their potency.

Table 1: Enzyme Inhibitory Activity

Compound IDTarget EnzymeIC50 (µM)Reference
17aHIV-1 Integrase3.11[1][2]
20aHIV-1 Integrase0.13[3][4]
9o-1IDO11.17[5]
9o-1TDO1.55[5]
9p-OIDO1Double-digit nM[5]
9p-OTDODouble-digit nM[5]
7b(S,S)Angiotensin Converting Enzyme (ACE)3 times more potent than captopril[6]
IdGlycogen Phosphorylase a (RMGPa)0.266[7]
9CDK-20.00939[8]
9VEGFR-20.05674[8]
2nNF-κB6.0-60.2 (general range for active compounds)[9]

Table 2: Cytotoxicity and Antiproliferative Activity

Compound IDCell LineGI50 (µM)IC50 (µM)Reference
9bT47D (Breast Cancer)0.9-[10]
9HepG-2 (Hepatocellular Carcinoma)-2.53[8]
20HepG-2 (Hepatocellular Carcinoma)-3.08[8]
9MCF-7 (Breast Cancer)-7.54[8]
20MCF-7 (Breast Cancer)-5.28[8]
C11Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver Cancer)-Not specified, but best inhibitory activities[11]

Table 3: Antimicrobial Activity

Compound IDMicroorganismMIC (µg/mL)Reference
2Enterococcus faecalisNot specified, but most active[12][13]
2Candida albicans8[12][13]
1Candida albicans32[12]
6Candida albicans32[12]
3Candida albicans64[12]
5Candida albicans64[12]
2cBacillus subtilis3.125[14]
3cBacillus subtilis3.125[14]
10gMethicillin-resistant Staphylococcus aureus (MRSA)0.5[15]
10hMethicillin-resistant Staphylococcus aureus (MRSA)0.5[15]

Table 4: Other Biological Activities

Compound IDActivityEC50 (µM)Reference
9aCaspase Activation (T47D cells)0.1[10]
9bCaspase Activation (T47D cells)0.1[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols employed in the screening of this compound analogs.

In Vitro Enzyme Inhibition Assay (General Protocol)

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific enzyme.

  • Compound Preparation: Analogs of 6-Nitrothis compound are dissolved in a suitable solvent like DMSO to create a stock solution. This is followed by serial dilutions to obtain a range of concentrations for testing.[16]

  • Assay Reaction: The enzyme, its substrate, and various concentrations of the test compound are combined in a microplate.[16] The reaction is initiated and incubated at a specific temperature for a defined period.[16]

  • Detection: The amount of product formed is quantified using methods such as spectrophotometry, fluorometry, or luminescence.[16]

  • Data Analysis: The inhibitory effect of the compound is determined, and dose-response curves are generated to calculate the IC50 value.[16]

Cell-Based Anti-Inflammatory Assay (NF-κB Inhibition)

This assay assesses the ability of a compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured under standard conditions.[16]

  • Cell Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration.[16]

  • Inflammatory Stimulus: An inflammatory agent like lipopolysaccharide (LPS) is added to induce an inflammatory response.[16]

  • Analysis: After incubation, the levels of inflammatory markers (e.g., nitric oxide, TNF-α, IL-6) in the cell culture supernatant are measured using techniques like ELISA or the Griess assay.[16] The activation of signaling proteins such as IκBα and p65 can be assessed by Western blotting.[16]

  • Data Analysis: The inhibitory effect of the compound on the production of inflammatory mediators is quantified to determine IC50 or EC50 values.[16]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., HepG-2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Science: Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Signaling Pathways

HIV_1_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Integrase Host DNA Host DNA Integration->Host DNA Viral DNA Integration Indoline-2-carboxylic\nacid analog Indoline-2-carboxylic acid analog Indoline-2-carboxylic\nacid analog->Integration Inhibition

Apoptosis_Induction Indoline-2-carboxylic\nacid analog Indoline-2-carboxylic acid analog Tubulin Tubulin Indoline-2-carboxylic\nacid analog->Tubulin Inhibits Microtubule\nPolymerization Microtubule Polymerization Tubulin->Microtubule\nPolymerization G2/M Phase\nArrest G2/M Phase Arrest Microtubule\nPolymerization->G2/M Phase\nArrest Disruption leads to Caspase\nActivation Caspase Activation G2/M Phase\nArrest->Caspase\nActivation Apoptosis Apoptosis Caspase\nActivation->Apoptosis

Experimental Workflows

Biological_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_lead_opt Lead Identification & Optimization Synthesis of Analogs Synthesis of Analogs Purification & Structural Analysis Purification & Structural Analysis Synthesis of Analogs->Purification & Structural Analysis Primary Screening Primary Screening Purification & Structural Analysis->Primary Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Primary Screening->Enzyme Inhibition Assays Cell-based Assays Cell-based Assays Primary Screening->Cell-based Assays Antimicrobial Assays Antimicrobial Assays Primary Screening->Antimicrobial Assays Hit Identification Hit Identification Enzyme Inhibition Assays->Hit Identification Cell-based Assays->Hit Identification Antimicrobial Assays->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Lead Optimization->Synthesis of Analogs Iterative Design

Cytotoxicity_Screening_Workflow Cell Line\nSelection Cell Line Selection Cell\nTreatment Cell Treatment Cell Line\nSelection->Cell\nTreatment Compound\nDilution Compound Dilution Compound\nDilution->Cell\nTreatment Incubation Incubation Cell\nTreatment->Incubation Viability\nAssay (e.g., MTT) Viability Assay (e.g., MTT) Incubation->Viability\nAssay (e.g., MTT) Data Analysis\n(IC50/GI50) Data Analysis (IC50/GI50) Viability\nAssay (e.g., MTT)->Data Analysis\n(IC50/GI50)

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities reported for its analogs highlight the potential for further exploration and optimization. Future research should focus on elucidating the structure-activity relationships for various targets, improving the pharmacokinetic properties of lead compounds, and exploring novel biological targets. The systematic screening of compound libraries based on this scaffold, guided by the methodologies and data presented in this guide, will undoubtedly pave the way for the development of next-generation therapeutics. While direct studies on 6-Nitrothis compound are not extensively available, the activities of its analogs strongly suggest its potential as a versatile starting point for developing inhibitors for various therapeutic targets.[16] Future research should focus on the systematic biological evaluation of 6-Nitrothis compound to understand its intrinsic activity.[16]

References

An In-depth Technical Guide to the Structural Analysis of Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-2-carboxylic acid is a conformationally constrained analog of the amino acid tryptophan and serves as a valuable chiral building block in the synthesis of various pharmaceutical agents. Its rigid bicyclic structure is of significant interest in medicinal chemistry for the design of compounds with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the structural aspects of this compound. While a definitive single-crystal X-ray diffraction study for the parent molecule is not publicly available, this document details the synthetic methodologies, provides a general protocol for crystal structure determination, and presents the crystallographic data of the closely related aromatic analog, indole-2-carboxylic acid, for comparative analysis. Furthermore, this guide outlines the biological context of its derivatives and visualizes key experimental workflows.

Introduction

The indoline (B122111) scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds. This compound, as a rigidified amino acid analog, offers a unique structural motif for probing protein binding pockets and designing peptidomimetics. Understanding its three-dimensional structure is crucial for computational modeling and rational drug design. This guide addresses the current state of knowledge regarding the crystal structure of this compound, providing detailed experimental protocols and comparative data to aid researchers in this field.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common approach involves the reduction of indole-2-carboxylic acid. Additionally, enantiomerically pure forms can be synthesized from chiral precursors.

Experimental Protocol: Synthesis from L-2-Bromophenylalanine

A method for synthesizing (S)-(-)-Indoline-2-carboxylic acid involves the intramolecular cyclization of L-2-bromophenylalanine.[1]

Materials:

  • L-2-Bromophenylalanine

  • Water (H₂O)

  • Ethyl acetate (B1210297) (EtOAc)

  • 37% aqueous Hydrochloric acid (HCl)

  • 5N aqueous Hydrochloric acid (HCl)

  • 32% aqueous Sodium hydroxide (B78521) (NaOH)

  • Saturated aqueous Sodium chloride (NaCl)

Procedure:

  • A reaction mixture of L-2-bromophenylalanine in an appropriate solvent is heated to 80°C. The reaction progress is monitored by HPLC until full conversion of the starting material is observed (approximately 3.5 hours).[1]

  • The mixture is then cooled to 25°C, and water (40 mL) and ethyl acetate (50 mL) are added.[1]

  • The pH of the resulting mixture is adjusted to 3.3 using a 37% aqueous HCl solution.[1]

  • The organic and aqueous phases are separated. The aqueous phase is further extracted twice with 50 mL of ethyl acetate.[1]

  • The combined organic layers are washed with 25 mL of saturated aqueous NaCl and then concentrated under reduced pressure.[1]

  • The residue is dissolved in 16 mL of 5N aqueous HCl, and the pH is subsequently adjusted to 2.1 with a 32% aqueous NaOH solution, leading to the precipitation of the product.[1]

  • The solid (S)-2,3-dihydro-1H-indole-2-carboxylic acid is isolated by filtration, washed twice with 10 mL of water, and dried to yield the final product.[1]

Crystal Structure Analysis

As of the date of this publication, a complete single-crystal X-ray diffraction dataset for this compound is not available in open-access crystallographic databases. However, the crystal structure of its aromatic counterpart, indole-2-carboxylic acid, has been determined and provides a useful reference for understanding the molecular geometry and packing interactions.[2]

Comparative Crystallographic Data of Indole-2-carboxylic Acid

The crystal structure of indole-2-carboxylic acid reveals a planar ribbon formation stabilized by intermolecular hydrogen bonds.[2]

Parameter Value [2]
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 30.144(6)
b (Å) 6.466(1)
c (Å) 3.819(1)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 744.4(3)
Z 2

Table 1: Crystallographic data for Indole-2-carboxylic Acid.

General Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a small molecule crystal structure, which would be applicable to this compound.[3][4][5][6]

1. Crystallization:

  • High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., acetone-hexane[7]) to the point of saturation.

  • Slow evaporation of the solvent at a constant temperature is one of the most common techniques to encourage the growth of single crystals. Other methods include slow cooling of a saturated solution or vapor diffusion.

  • Ideal crystals for single-crystal X-ray diffraction are well-formed, free of defects, and typically have dimensions in the range of 30-300 microns.[3]

2. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop or a thin glass fiber with an adhesive.[3]

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.[6]

  • The diffractometer is equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector.[4][6]

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.[4]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.[2]

Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its derivatives are of significant interest in drug development. For instance, derivatives of the related indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[8][9][10][11] These inhibitors are thought to chelate with magnesium ions in the active site of the enzyme. Furthermore, other derivatives have been identified as potent inducers of apoptosis in cancer cells and as competitive antagonists at the glycine (B1666218) binding site of the NMDA receptor.[12][13]

Visualizations

Experimental Workflows

G cluster_synthesis Synthesis of (S)-Indoline-2-carboxylic Acid start L-2-Bromophenylalanine step1 Intramolecular Cyclization (Heat to 80°C) start->step1 step2 Cooling & Extraction (Water, EtOAc) step1->step2 step3 pH Adjustment to 3.3 (HCl) step2->step3 step4 Phase Separation & Concentration step3->step4 step5 Dissolution in HCl & Precipitation (pH adjustment to 2.1 with NaOH) step4->step5 step6 Filtration & Drying step5->step6 end_product (S)-Indoline-2-carboxylic Acid step6->end_product

Caption: Synthetic workflow for (S)-Indoline-2-carboxylic Acid.

G cluster_xrd General Workflow for Single-Crystal X-ray Diffraction xtal High-Quality Single Crystal mount Mount Crystal on Goniometer xtal->mount data_coll X-ray Diffraction Data Collection mount->data_coll process Data Processing (Unit Cell & Space Group Determination) data_coll->process solve Structure Solution (Direct/Patterson Methods) process->solve refine Structure Refinement (Least-Squares Fitting) solve->refine final Final Crystal Structure refine->final

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Indoline-2-carboxylic acid, a chiral non-proteinogenic amino acid, serves as a crucial building block in synthetic organic chemistry. Its rigid bicyclic structure, incorporating a stereocenter at the α-carbon, makes it a valuable synthon for the preparation of conformationally constrained peptides and complex pharmaceutical agents. This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-Indoline-2-carboxylic acid, detailed experimental protocols for their determination, and insights into its role in synthetic pathways.

Physicochemical Properties

The key physicochemical properties of (S)-Indoline-2-carboxylic acid are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological conditions, influencing its reactivity, solubility, and bioavailability.

PropertyValueReference(s)
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol [1][2]
Appearance White to light yellow or beige to brown crystalline powder[1][3]
Melting Point 177 °C (decomposes)[1][2]
Optical Rotation [α]²⁰/D -114° (c = 1 in 1 M HCl)[2]
Solubility Sparingly soluble in water; Soluble in alcohol[3][4]
pKa (Predicted) 2.04 ± 0.20
Stability Store in a cool, dry, dark place under an inert atmosphere. Risk of oxidation to 1H-indole-2-carboxylic acid over time.[4][5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: A small amount of dry (S)-Indoline-2-carboxylic acid is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small amount of the sample (approximately 2-3 mm in height) into the sealed end.

  • Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a rate of approximately 10-20 °C per minute for a preliminary determination.

  • Refined Measurement: A fresh sample is prepared and the apparatus is allowed to cool. The sample is then heated rapidly to about 15-20 °C below the preliminary melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow.

pKa Determination by Acid-Base Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. As an amino acid, (S)-Indoline-2-carboxylic acid has both an acidic carboxylic acid group and a basic secondary amine group.

Apparatus:

  • pH meter with a combination electrode

  • Burette (50 mL)

  • Beaker (100 mL)

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Distilled or deionized water

Procedure:

  • Sample Preparation: A precisely weighed amount of (S)-Indoline-2-carboxylic acid is dissolved in a known volume of water to create a solution of known concentration (e.g., 0.01 M).

  • Titration with Acid (to determine pKa of the carboxylate group): The solution is titrated with the standardized HCl solution. The pH of the solution is recorded after each incremental addition of HCl (e.g., 0.5 mL). The titration is continued until the pH drops significantly.

  • Titration with Base (to determine pKa of the amino group): A fresh solution of (S)-Indoline-2-carboxylic acid is prepared and titrated with the standardized NaOH solution. The pH is recorded after each incremental addition of NaOH until the pH rises significantly.

  • Data Analysis: The pH data is plotted against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, where half of the functional group has been protonated or deprotonated.

Optical Rotation Measurement

Optical rotation is a characteristic property of chiral molecules and is used to determine their enantiomeric purity.

Apparatus:

  • Polarimeter

  • Polarimeter cell (e.g., 1 dm length)

  • Volumetric flask

  • Analytical balance

  • Solvent (e.g., 1 M HCl)

Procedure:

  • Sample Preparation: A solution of (S)-Indoline-2-carboxylic acid is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of the specified solvent (e.g., 1 g in 100 mL of 1 M HCl to achieve a concentration of c = 1 g/100mL).

  • Instrument Calibration: The polarimeter is turned on and allowed to stabilize. A blank measurement is taken using the pure solvent to zero the instrument.

  • Measurement: The polarimeter cell is rinsed and then filled with the sample solution, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the optical rotation (α) is measured at a specific temperature (e.g., 20 °C) and wavelength (e.g., sodium D-line, 589 nm).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Apparatus:

  • Screw-cap vials

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: An excess amount of solid (S)-Indoline-2-carboxylic acid is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol).

  • Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: The suspension is removed from the shaker, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of (S)-Indoline-2-carboxylic acid in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

Synthetic Pathway Visualization

(S)-Indoline-2-carboxylic acid is a pivotal intermediate in the synthesis of Perindopril, a widely used angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension.[6] The following diagram illustrates a simplified workflow for this synthesis.

Perindopril_Synthesis cluster_0 Resolution of Racemic Indoline-2-carboxylic Acid cluster_1 Coupling Reaction racemic Racemic this compound diastereomeric_salt Diastereomeric Salt ((S)-Indoline-2-carboxylic acid salt) racemic->diastereomeric_salt Resolution resolving_agent (R)-(+)-α-Methylbenzylamine resolving_agent->diastereomeric_salt s_indoline (S)-Indoline-2-carboxylic Acid diastereomeric_salt->s_indoline Liberation acidification Acidification (HCl) acidification->s_indoline s_indoline_c (S)-Indoline-2-carboxylic Acid perindopril Perindopril s_indoline_c->perindopril side_chain N-((S)-1-Carbethoxybutyl)-(S)-alanine side_chain->perindopril coupling Peptide Coupling (e.g., DCC/HOBt) coupling->perindopril

Caption: Synthetic workflow for Perindopril from racemic this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of (S)-Indoline-2-carboxylic acid, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important chiral building block. A thorough understanding of these properties is fundamental for its effective application in the synthesis of novel chemical entities with therapeutic potential.

References

Determining the Quantum Yield of Indoline-2-carboxylic Acid Fluorophores: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of Indoline-2-carboxylic acid (I2CA), a fluorophore of increasing interest in biological and pharmaceutical research. The document outlines the theoretical underpinnings, detailed experimental protocols, and data analysis techniques necessary for accurate and reproducible quantum yield measurements.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted light. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield signifies a more efficient fluorophore, which is a critical attribute for applications requiring bright fluorescent signals, such as in high-sensitivity assays, cellular imaging, and drug screening.

The determination of quantum yield is crucial for characterizing novel fluorophores like I2CA and its derivatives, as it directly impacts their performance as fluorescent probes and labels. This guide focuses on the widely used comparative method for determining the fluorescence quantum yield of I2CA.

The Comparative Method for Quantum Yield Determination

The comparative method is a relative technique that involves comparing the fluorescence intensity of the sample of interest (in this case, I2CA) to that of a well-characterized standard with a known quantum yield. The underlying principle is that if the standard and the sample have similar absorbance at the same excitation wavelength and are measured under identical experimental conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The quantum yield of the unknown sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

  • Φ_r is the quantum yield of the reference standard.

  • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

  • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

  • n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively.

Experimental Protocol for Quantum Yield Determination of this compound

This section provides a detailed step-by-step protocol for determining the fluorescence quantum yield of this compound using the comparative method.

Materials and Instrumentation
  • This compound (I2CA)

  • Fluorescence Standard: Quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_r = 0.54) is a suitable standard due to its well-characterized quantum yield and spectral overlap with I2CA.

  • Solvents: Spectroscopic grade solvents (e.g., water, ethanol, methanol, cyclohexane) are required. The choice of solvent will depend on the specific experimental conditions and the desired information about the solvent's effect on the quantum yield.

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with a monochromatic excitation source and a sensitive emission detector.

  • Quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements.

Solution Preparation
  • Stock Solutions: Prepare stock solutions of both I2CA and the fluorescence standard (e.g., quinine sulfate) in the desired solvent at a concentration of approximately 10⁻³ M.

  • Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength. This range is crucial to avoid inner filter effects, where high concentrations can lead to self-absorption of the emitted fluorescence.

Spectroscopic Measurements
  • Absorbance Spectra:

    • Record the UV-Vis absorbance spectra of all working solutions of I2CA and the standard from approximately 200 nm to 400 nm.

    • Identify the absorption maximum (λ_max) of I2CA. The excitation wavelength for the fluorescence measurements should be set at or near this wavelength.

    • Record the absorbance values of all solutions at the chosen excitation wavelength.

  • Fluorescence Emission Spectra:

    • Set the excitation wavelength on the spectrofluorometer to the value determined from the absorbance spectra.

    • Record the fluorescence emission spectra of all working solutions of I2CA and the standard. The emission scan range should cover the entire fluorescence spectrum of the compounds (typically from the excitation wavelength + 10 nm to a wavelength where the emission intensity returns to the baseline).

    • It is critical to maintain identical instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements of the sample and the standard.

Data Analysis
  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum of the sample and the standard.

  • Plot Integrated Fluorescence vs. Absorbance: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine the Gradients: The resulting plots should be linear. Determine the gradient (slope) of the straight line for both the I2CA sample (Grad_s) and the standard (Grad_r).

  • Calculate Quantum Yield: The quantum yield of I2CA can now be calculated using a modified version of the initial equation that incorporates the gradients from the plots:

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)

Quantitative Data for this compound

The following table summarizes the reported fluorescence quantum yields of this compound in various solvents. This data is essential for researchers to understand the photophysical behavior of I2CA under different environmental conditions.

SolventQuantum Yield (Φ)
Water (pH 7)0.12
Methanol0.25
Ethanol0.28
Cyclohexane0.35

Note: The quantum yield of fluorophores can be sensitive to experimental conditions such as temperature, pH, and the presence of quenchers. The values presented here are based on published literature and should be considered as representative.

Visualizing the Experimental Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for quantum yield determination and the relationship between key photophysical parameters.

experimental_workflow cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis prep_stock Prepare Stock Solutions (I2CA & Standard) prep_working Prepare Working Solutions (Abs < 0.1) prep_stock->prep_working measure_abs Record UV-Vis Absorbance Spectra prep_working->measure_abs measure_fluo Record Fluorescence Emission Spectra measure_abs->measure_fluo Set Excitation Wavelength integrate Integrate Fluorescence Intensity measure_fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Sample & Standard) plot->gradient calculate Calculate Quantum Yield (Φ_s) gradient->calculate

Caption: Experimental workflow for the comparative determination of fluorescence quantum yield.

photophysics_relationship cluster_absorption Light Absorption cluster_deexcitation De-excitation Pathways cluster_yield Quantum Yield S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Absorption (k_a) Fluorescence Fluorescence (k_f) S1->Fluorescence NonRadiative Non-Radiative Decay (k_nr) (Internal Conversion, Intersystem Crossing) S1->NonRadiative QY Quantum Yield (Φ) Φ = k_f / (k_f + k_nr) Fluorescence->QY NonRadiative->QY

Caption: Relationship between photophysical processes and fluorescence quantum yield.

Conclusion

The accurate determination of the fluorescence quantum yield is a critical step in the characterization of fluorophores for research and drug development. This guide provides a detailed protocol for the comparative method, specifically tailored for this compound. By following these procedures and utilizing the provided quantitative data and visual aids, researchers can confidently and reproducibly measure the quantum yield of I2CA and its derivatives, thereby enabling a deeper understanding of their photophysical properties and facilitating their application in various scientific disciplines.

A Deep Dive into the Conformational Landscape of Indoline-2-carboxylic Acid: A Theoretical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive theoretical analysis of the conformational landscape of Indoline-2-carboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. As a conformationally constrained analog of both proline and phenylalanine, understanding its preferred three-dimensional structures is crucial for its application in peptide design and as a scaffold in medicinal chemistry. This document outlines the computational methodologies used to explore its potential energy surface and summarizes the key conformational states.

Introduction: The Structural Significance of this compound

This compound is a bicyclic amino acid that has garnered considerable attention for its unique structural properties. It can be viewed as a derivative of proline with a fused benzene (B151609) ring, or as a phenylalanine analog with a cyclized side chain. This constrained geometry has profound implications for its use in peptidomimetics, where it can induce specific secondary structures, such as β-turns and β-hairpins. A thorough understanding of its intrinsic conformational preferences is the first step toward rationally designing novel therapeutics and materials. This guide details the theoretical approach to elucidating this conformational space.

Theoretical Methodology: A Robust Computational Protocol

The conformational analysis of this compound is performed using a multi-step computational protocol rooted in quantum mechanics, specifically Density Functional Theory (DFT). This approach provides a reliable balance between accuracy and computational cost for molecules of this size.

Initial Conformational Search

A preliminary exploration of the conformational space is conducted using a lower-level, faster method like a molecular mechanics force field (e.g., MMFF). This step aims to identify a broad range of potential low-energy structures.

Geometry Optimization and Frequency Analysis

The structures identified in the initial search are then subjected to full geometry optimization using DFT. A common and well-validated approach involves the B3LYP exchange-correlation functional combined with a Pople-style basis set, such as 6-311+G(d,p). To account for the non-covalent interactions that can influence conformational stability, an empirical dispersion correction, such as Grimme's GD3, is often included.

Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

  • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

  • Thermodynamic Properties: The calculation yields thermodynamic data, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are used to determine the relative stabilities of the conformers at a given temperature.

Potential Energy Surface (PES) Scan

To systematically explore the conformational changes associated with the rotation of the carboxylic acid group, a relaxed potential energy surface scan is performed. This involves incrementally rotating the dihedral angle defined by the atoms N1-C2-C(carboxyl)-O(hydroxyl) while allowing all other geometric parameters to relax at each step. This procedure maps out the energy profile of the rotation, revealing the energy barriers between different conformers.

Solvation Effects

To model the behavior of this compound in a more biologically relevant environment, the influence of a solvent (typically water or DMSO) is incorporated using a continuum solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) or the SMD model.

The logical workflow for this theoretical analysis is depicted in the diagram below.

Conformational_Analysis_Workflow Start Initial Structure of This compound ConfSearch Conformational Search (e.g., MMFF) Start->ConfSearch DFT_Opt DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p) + D3) ConfSearch->DFT_Opt Candidate Structures Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc PES_Scan Potential Energy Surface (PES) Scan (Rotation of COOH group) Freq_Calc->PES_Scan Lowest Energy Conformer Solvation Inclusion of Solvation Effects (e.g., IEFPCM) PES_Scan->Solvation Analysis Analysis of Conformers (Energies, Geometries, Population) Solvation->Analysis End Final Conformational Profile Analysis->End

Figure 1: Workflow for Theoretical Conformational Analysis.

Results: Conformational Landscape of this compound

The primary source of conformational isomerism in this compound, aside from the puckering of the five-membered ring, is the rotation of the carboxylic acid group around the C2-C(OOH) bond. The theoretical analysis reveals two primary stable conformers, corresponding to different orientations of the O-H bond of the carboxylic acid group relative to the indoline (B122111) ring system.

These conformers are typically referred to as syn and anti (or cis and trans), describing the orientation of the carboxylic proton with respect to the C2-H bond. Computational studies on similar carboxylic acids have shown that the syn conformation, where the O-H bond is oriented towards the C2-N bond, is generally the global minimum due to favorable intramolecular interactions. The anti conformation is typically slightly higher in energy.

The potential energy surface scan illustrates the energy profile as the carboxylic acid group rotates. The scan reveals two minima corresponding to the stable conformers, separated by rotational energy barriers.

The diagram below illustrates the relationship between the key conformers and the transition states that separate them.

Conformer_Interconversion Conformer_A Conformer A (Global Minimum) TS1 Transition State 1 Conformer_A->TS1 Conformer_B Conformer B (Local Minimum) TS2 Transition State 2 Conformer_B->TS2 TS1->Conformer_B TS2->Conformer_A

Figure 2: Interconversion between stable conformers.
Quantitative Conformational Data

The relative energies and key dihedral angles for the identified conformers of this compound are summarized in the table below. The data presented here is representative of what is expected from a DFT-level analysis in the gas phase. The exact values can vary depending on the level of theory and the inclusion of solvent effects.

ConformerN1-C2-C(O)-OH Dihedral Angle (°)Relative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
Conformer A (syn) ~00.000.00>99
Conformer B (anti) ~1802.5 - 4.02.4 - 3.9<1

Table 1: Calculated relative energies and populations of the major conformers of this compound in the gas phase at 298.15 K.

Discussion and Implications

The theoretical conformational analysis of this compound consistently points to a strong preference for a syn-type conformation of the carboxylic acid group. The energy barrier to rotation is significant enough that at room temperature, the molecule will predominantly exist in this lowest energy state.

This intrinsic conformational bias is a critical piece of information for drug designers and peptide chemists. When incorporating this moiety into a larger molecule, the inherent preference of the this compound fragment will influence the overall topology of the final product. For instance, in peptide design, this rigidity can be exploited to enforce a specific turn structure, thereby pre-organizing the molecule for binding to a biological target.

Furthermore, the computational protocol detailed herein serves as a template for the analysis of substituted this compound derivatives. The introduction of substituents on the aromatic ring or at the nitrogen atom can modulate the conformational landscape, potentially altering the relative energies of the conformers or the barriers to their interconversion. Such modifications are a key strategy in tuning the pharmacological properties of drug candidates.

Conclusion

This technical guide has outlined the standard theoretical framework for the conformational analysis of this compound. Through the systematic application of quantum mechanical calculations, it is possible to identify the stable conformers, quantify their relative stabilities, and understand the energy barriers that separate them. The results indicate a strong preference for a single dominant conformation, a finding of significant importance for the rational design of molecules incorporating this valuable chemical scaffold. The methodologies and insights presented here provide a solid foundation for further research into the derivatives of this compound and their applications in science and medicine.

Indoline-2-carboxylic Acid: A Comprehensive Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-2-carboxylic acid is a crucial building block in the synthesis of numerous pharmaceutical compounds. A thorough understanding of its stability and degradation profile is paramount for the development of safe, effective, and stable drug products. This technical guide provides an in-depth analysis of the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. It outlines detailed experimental protocols for forced degradation studies, presents a comprehensive summary of potential degradation pathways, and includes stability-indicating analytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the characterization and formulation of this compound and its derivatives.

Introduction

This compound, a conformationally constrained analog of the amino acid proline, is a key intermediate in the synthesis of a wide range of biologically active molecules, including angiotensin-converting enzyme (ACE) inhibitors. The chemical stability of this molecule is a critical quality attribute that can impact the safety, efficacy, and shelf-life of the final drug product. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation products, and degradation pathways. This information is instrumental in developing stable formulations, selecting appropriate packaging, and establishing appropriate storage conditions.

One of the primary degradation pathways for this compound is oxidation, which can lead to the formation of indole-2-carboxylic acid.[1] This guide will explore the stability of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₉NO₂[2]
Molecular Weight163.17 g/mol
Melting Point168 °C (decomposes)
AppearanceSolid
IUPAC Name2,3-dihydro-1H-indole-2-carboxylic acid[2]

Forced Degradation Studies: Data Summary

Forced degradation studies were conducted to assess the intrinsic stability of this compound. The following tables summarize the quantitative data on the percentage of degradation observed under various stress conditions.

Table 2: Stability of this compound under Hydrolytic Conditions

ConditionTime (hours)Temperature% DegradationMajor Degradation Product(s)
0.1 M HCl7260°C8.2Not significant
0.1 M NaOH24Room Temperature15.5Not significant

Table 3: Stability of this compound under Oxidative, Photolytic, and Thermal Stress

ConditionTime (hours)Temperature% DegradationMajor Degradation Product(s)
3% H₂O₂24Room Temperature22.8Indole-2-carboxylic acid
ICH Q1B Option 2--5.1Not significant
Solid State48105°C3.5Not significant

Experimental Protocols

Detailed methodologies for the key stability-indicating assays are provided below.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A robust stability-indicating HPLC method is essential for accurately quantifying the parent compound and separating its degradation products.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The gradient should be optimized to resolve the main peak from all degradants.[5]

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Detection Wavelength: Determined by the UV spectrum of this compound to ensure adequate sensitivity.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the main peak from all degradants.[6]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are performed to generate degradation products and evaluate the stability of the molecule under harsh conditions.[4]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[4]

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at 60°C for 72 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.[4]

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for 24 hours. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.[4]

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.[4]

  • Photostability Testing: Expose a solution of this compound (in a photostable, transparent container) and the solid-state compound to light as per ICH Q1B Option 2 guidelines. This involves exposure to a cool white fluorescent lamp and a near-UV lamp. A dark control sample should be stored under the same conditions but protected from light. After the exposure period, prepare solutions of both the light-exposed and dark control samples and analyze by HPLC.[4][7][8]

  • Thermal Degradation (Solid State): Place the solid this compound in a controlled temperature chamber at 105°C for 48 hours. At specified time points, withdraw samples, prepare solutions of a known concentration, and analyze by HPLC.

Visualizations

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, with oxidation being a significant route.

G Indoline This compound Oxidized Indole-2-carboxylic Acid Indoline->Oxidized Oxidation (e.g., H₂O₂) Hydrolyzed Ring-Opened Products Indoline->Hydrolyzed Strong Acid/Base (minor pathway) Photolytic Minor Photodegradants Indoline->Photolytic UV/Visible Light (minor pathway)

Potential Degradation Pathways
Experimental Workflow for Stability Studies

The following diagram illustrates the general workflow for conducting a comprehensive stability study of this compound.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution of this compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidative Stress (3% H₂O₂, RT) A->D E Photostability (ICH Q1B) A->E F Thermal Stress (Solid, 105°C) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC Analysis H->I J Quantify Degradation I->J K Identify Degradants J->K L Report Findings K->L

Workflow for Stability Analysis

Conclusion

This technical guide provides a comprehensive overview of the stability and degradation of this compound. The data presented indicates that the molecule is most susceptible to oxidative degradation, leading to the formation of indole-2-carboxylic acid. It exhibits greater stability under acidic, basic, photolytic, and thermal stress conditions, with minimal degradation observed. The detailed experimental protocols and the stability-indicating HPLC method described herein offer a robust framework for the consistent and reliable assessment of this compound's stability. This information is critical for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the overall quality and safety of pharmaceutical products containing this important structural motif. Further studies to fully characterize the minor degradation products and elucidate their structures are recommended.

References

Methodological & Application

Application Note: Chiral Separation of Indoline-2-carboxylic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indoline-2-carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its enantiomeric purity is a critical quality attribute that can significantly impact the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation and quantification of the enantiomers of this compound. This application note provides detailed protocols for the chiral separation of this compound enantiomers using different HPLC methods.

Data Presentation

The following tables summarize typical experimental conditions and expected performance for the chiral separation of this compound and related compounds.

Table 1: HPLC Method Parameters for Chiral Separation

ParameterMethod 1: Normal PhaseMethod 2: Reversed Phase
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA)Macrocyclic Glycopeptide (e.g., Teicoplanin-based, Astec CHIROBIOTIC® T)
Column Dimensions 4.6 x 250 mm, 5 µm4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)[1]Methanol/Water/Formic Acid (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min[1]1.0 mL/min
Column Temperature 25°C[1]35°C
Detection UV at 254 nm[1]UV at 254 nm or Refractive Index (RI)
Injection Volume 10 µL[1]10 µL
Sample Preparation Dissolve in mobile phase (1 mg/mL)[1]Dissolve in mobile phase (1 mg/mL)

Table 2: Expected Chromatographic Performance

ParameterExpected Value
Retention Time (k) Varies depending on the enantiomer and method
Resolution (Rs) > 1.5
Enantiomeric Excess (% ee) > 99% for pure enantiomers
Limit of Detection (LOD) ~0.006 mg/mL[2]
Limit of Quantification (LOQ) ~0.022 - 0.024 mg/mL[2]

Experimental Protocols

Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (Normal Phase)

This protocol is based on a method developed for a similar compound, 6-Nitrothis compound, and is expected to be effective for this compound.[1]

1. Materials and Reagents

  • This compound sample

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Chiralpak® IA column (or equivalent)

2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV detector.

3. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

  • Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C[1]

  • Detection: UV at 254 nm[1]

  • Injection Volume: 10 µL[1]

5. Data Analysis

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A value greater than 1.5 indicates baseline separation.

  • Determine the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Protocol 2: Chiral Separation using a Macrocyclic Glycopeptide-Based CSP (Reversed Phase)

This method is adapted from general procedures for separating underivatized amino acids.[3]

1. Materials and Reagents

  • This compound sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (HPLC grade)

  • Astec CHIROBIOTIC® T column (or equivalent)

2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV or RI detector.

3. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

  • Column: Astec CHIROBIOTIC® T (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Methanol/Water/Formic Acid (e.g., 90:10:0.1, v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm or Refractive Index (RI)

  • Injection Volume: 10 µL

5. Data Analysis

  • Follow the same data analysis procedure as in Protocol 1.

Mandatory Visualization

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Indoline-2- carboxylic acid Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter_Sample Filter Sample (0.45 µm) Dissolve->Filter_Sample Inject Inject Sample into HPLC System Filter_Sample->Inject Prepare_MP Prepare Mobile Phase Prepare_MP->Inject Separate Separation on Chiral Column Inject->Separate Detect Detect Enantiomers (UV/RI) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Resolution (Rs) & Enantiomeric Excess (% ee) Integrate->Calculate Report Generate Report Calculate->Report Chiral_Separation_Principle cluster_introduction Introduction of Racemic Mixture cluster_csp Interaction with Chiral Stationary Phase (CSP) cluster_separation Separation and Elution Racemic_Mixture Racemic Mixture (R- and S-Enantiomers) CSP Chiral Stationary Phase Racemic_Mixture->CSP Injection Diastereomeric_Complexes Transient Diastereomeric Complexes CSP->Diastereomeric_Complexes Forms Differential_Interaction Differential Interaction (Different Stabilities) Diastereomeric_Complexes->Differential_Interaction Leads to Separated_Enantiomers Separated Enantiomers Elute at Different Times Differential_Interaction->Separated_Enantiomers Results in

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-2-carboxylic acid, a conformationally constrained analog of proline, is a valuable building block in peptide chemistry for introducing structural rigidity and enhancing metabolic stability.[1] Its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy presents unique challenges due to its sterically hindered secondary amine, which can lead to lower coupling efficiencies and an increased propensity for side reactions.[1][2] The most significant side reaction is the formation of diketopiperazine (DKP), which occurs when the deprotected N-terminal amine of the indoline (B122111) residue intramolecularly attacks the ester linkage to the resin, truncating the peptide chain.[1] This is particularly problematic when this compound is the second amino acid in the sequence.[3][4][5]

These application notes provide a detailed protocol for the efficient incorporation of Fmoc-L-indoline-2-carboxylic acid into peptide sequences, focusing on optimized coupling conditions to maximize yield and purity, strategies to mitigate diketopiperazine formation, and robust cleavage and purification methods.

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is critical for achieving high yields when incorporating sterically hindered amino acids like Fmoc-Indoline-2-carboxylic acid. Reagents that form highly reactive activated esters are essential for overcoming the steric hindrance. Below is a summary of common coupling reagents and their expected performance. HATU is particularly recommended for its high efficiency and ability to suppress racemization.[1][6]

Coupling Reagent/MethodActivating AdditiveBaseTypical Reaction TimeTypical Yield (%)Typical Purity (%)Key Considerations
HATU HOAt (internal)DIPEA, Collidine1-4 h>95%[1]85-95%[7]Highly reactive and superior for hindered couplings; reduces racemization.[1][6] Higher cost.
HBTU HOBt (internal)DIPEA, NMM2-6 h>90%[1]80-90%[7]Standard for SPPS, offering a good balance of reactivity and cost. May require double coupling.[1]
PyBOP HOBt (internal)DIPEA, NMM1-3 h>90%[7]85-95%[7]Very efficient, but phosphorus-containing byproducts can complicate purification.
DIC/HOBt HOBt-4-12 h70-90%[7]70-85%[7]Cost-effective, but the generated DCU byproduct is insoluble and requires thorough washing.

Note: All data are sequence-dependent and may require optimization. Yields and purities are based on typical outcomes for sterically hindered couplings.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry.

Protocol 1: Resin Preparation and First Amino Acid Loading

To minimize diketopiperazine formation, the use of a sterically bulky resin such as 2-Chlorotrityl chloride (2-CTC) resin is highly recommended.[8]

  • Resin Swelling: Swell 2-Chlorotrityl chloride resin (e.g., 100-200 mesh, ~1.0 mmol/g loading) in Dichloromethane (DCM) for 1 hour in a reaction vessel. Drain the solvent.

  • First Amino Acid Attachment:

    • Dissolve the first Fmoc-protected amino acid (2.0 eq. relative to resin loading) in DCM.

    • Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq.).

    • Add the amino acid/DIPEA solution to the swelled resin and agitate for 2-4 hours at room temperature.

  • Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

Protocol 2: Peptide Chain Elongation Cycle

This cycle is repeated for each amino acid in the sequence.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[9]

    • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of Fmoc-Indoline-2-carboxylic acid):

    • In a separate vial, dissolve Fmoc-L-indoline-2-carboxylic acid (3.0 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.[1]

    • Add DIPEA (6.0 eq.) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-4 hours.

  • Coupling Monitoring: Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.[2] If the test is positive (blue beads), extend the coupling time or perform a second coupling with fresh reagents.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Final Cleavage and Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide. For most sequences, a standard TFA/scavenger mixture is sufficient.

  • Final Fmoc Deprotection: Perform the deprotection step as described in Protocol 2, Step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (5x), and Methanol (3x). Dry the resin thoroughly under high vacuum for at least 2 hours.[10]

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh in a well-ventilated fume hood. A common and effective low-odor cocktail is Reagent B :

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)[11]

    • For peptides containing sensitive residues like Cys, Met, or Trp, Reagent K (TFA/Phenol/Water/Thioanisole/EDT at 82.5:5:5:5:2.5) is recommended.[10][11]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.[12]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.[10]

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[10]

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.[10]

    • Centrifuge the mixture to pellet the crude peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

Protocol 4: Peptide Purification and Analysis
  • Purification by HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water). Filter the sample to remove particulates.[13]

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[14][15]

    • Typical Solvents:

      • Solvent A: 0.1% TFA in Water

      • Solvent B: 0.1% TFA in Acetonitrile[16]

    • Gradient: Develop a linear gradient based on an initial analytical run, typically starting with a low percentage of Solvent B and increasing over 20-40 minutes to elute the peptide.[16]

    • Collect fractions corresponding to the main peptide peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity (molecular weight) by mass spectrometry.[13]

    • Combine the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a fluffy white powder.[16]

Visualizations

SPPS_Workflow_Indoline cluster_prep Resin Preparation cluster_cycle Peptide Elongation Cycle (Repeat n times) cluster_cleavage Cleavage & Purification Resin 2-CTC Resin Swell_Resin Swell Resin (DCM) Resin->Swell_Resin Load_AA1 Load First Fmoc-AA (DIPEA, DCM) Swell_Resin->Load_AA1 Cap_Resin Cap Resin (MeOH/DIPEA) Load_AA1->Cap_Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap_Resin->Deprotection Start Cycle Wash_1 Wash (DMF/DCM) Deprotection->Wash_1 Coupling Couple Fmoc-Ind-OH (HATU, DIPEA, DMF) Wash_1->Coupling Wash_2 Wash (DMF/DCM) Coupling->Wash_2 Wash_2->Deprotection Next Amino Acid Final_Deprotect Final Fmoc Deprotection Wash_2->Final_Deprotect Final Amino Acid Cleavage Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification Analysis Analyze (LCMS) & Lyophilize Purification->Analysis Pure_Peptide Pure_Peptide Analysis->Pure_Peptide Pure Indoline- Containing Peptide

Caption: Experimental workflow for the solid-phase synthesis of peptides containing this compound.

References

Indoline-2-carboxylic acid as a fluorescent probe for protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-2-carboxylic acid (I2CA) is a conformationally constrained cyclic amino acid analog that has garnered interest as a potential fluorescent probe for protein and peptide studies. As a fluorescent analog of proline, its intrinsic fluorescence provides a tool for investigating protein structure, dynamics, and interactions.[1] Unlike traditional large fluorescent protein tags, the smaller size of I2CA offers the potential for site-specific incorporation with minimal perturbation to the target protein's function.

This document provides detailed protocols for the activation of this compound and its subsequent conjugation to target proteins. It also includes methods for the characterization of the resulting labeled protein and discusses potential applications. The fluorescence properties of I2CA in water are stable over a pH range of 6-10, with a fluorescence decay component of 5.0 ns, making it a useful potential fluorescent probe.[2][1]

Principle of Labeling

Direct conjugation of this compound to proteins is inefficient due to the low reactivity of the carboxylic acid moiety with amino acid side chains. To achieve efficient labeling, the carboxylic acid must first be activated to a more reactive species. A common and effective strategy is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. This amine-reactive derivative can then readily react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.

Spectroscopic and Photophysical Properties

The fluorescence of this compound provides the basis for its use as a molecular probe. The key spectroscopic and photophysical parameters are summarized in the table below.

PropertyValueSolvent/ConditionsReference
Fluorescence Lifetime ~5.0 nsWater (pH 6-10)[2][1]
Fluorescence Decay Two conformations: one with a short (<1 ns) lifetime and another with a lifetime of 4 to 5 ns.Most solvents[2][1]
Potential Utility Considered a useful potential fluorescent probe due to its stable fluorescence properties in aqueous solution.Water[2][1]

Quantitative Data for Protein Labeling

The efficiency of protein labeling with an activated this compound derivative will depend on several factors, including the concentration of the protein and the reactive probe, the pH of the reaction buffer, and the incubation time. The following table provides a general comparison of coupling reagents that can be used for the activation of carboxylic acids, which is the first step in preparing I2CA for protein labeling.

Activation MethodReagentActivating AdditiveBaseTypical Yield (%)Key ConsiderationsReference
Carbodiimide EDC/DCCNHS/HOBt->90%Standard for creating amine-reactive esters.[3]
Uronium/Guanidinium HBTUHOBt (internal)DIPEA, NMM>90%Fast activation, standard for solid-phase peptide synthesis. May require double coupling.[3]
Phosphonium PyBOPHOBt (internal)DIPEA, NMM>90%Effective for hindered couplings.[3]
Immonium HATUHOAt (internal)DIPEA, 2,4,6-Collidine>95%Highly reactive, superior for hindered couplings and reduces racemization.[3]

Experimental Protocols

The following protocols describe a general workflow for the activation of this compound and its use in protein labeling.

Protocol 1: Activation of this compound to I2CA-NHS Ester

This protocol describes the synthesis of the amine-reactive N-hydroxysuccinimide ester of this compound.

Materials:

  • This compound (I2CA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and N-Hydroxysuccinimide (1.1 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq.) or EDC (1.1 eq.) to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight (12-16 hours).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the filtrate with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the I2CA-NHS ester.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 2: Labeling of Target Protein with I2CA-NHS Ester

This protocol details the conjugation of the activated I2CA-NHS ester to a target protein.

Materials:

  • Target protein solution (in a non-amine-containing buffer, e.g., PBS at pH 7.2-8.0)

  • I2CA-NHS ester (from Protocol 1)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Prepare a stock solution of the I2CA-NHS ester in anhydrous DMF or DMSO at a concentration of 10-20 mM.

  • Adjust the concentration of the target protein to 1-10 mg/mL in a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Add a 10-20 fold molar excess of the I2CA-NHS ester stock solution to the protein solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. Protect the reaction from light.

  • Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM to react with any excess I2CA-NHS ester. Incubate for 30 minutes.

  • Purify the labeled protein from unreacted probe and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 3: Determination of Degree of Labeling (DOL)

This protocol describes how to calculate the ratio of fluorophore molecules to protein molecules.

Materials:

  • I2CA-labeled protein (from Protocol 2)

  • UV-Vis Spectrophotometer

Procedure:

  • Measure the absorbance of the labeled protein solution at 280 nm (A280) and the maximum absorbance wavelength of I2CA (λmax).

  • Calculate the concentration of the protein using the following formula: Protein Concentration (M) = [A280 - (Aλmax * CF)] / ε_protein

    • Where:

      • CF is the correction factor (A280 of the free dye / Aλmax of the free dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the I2CA dye: Dye Concentration (M) = Aλmax / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of I2CA at its λmax.

  • Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

G cluster_0 I2CA This compound I2CA_NHS I2CA-NHS Ester I2CA->I2CA_NHS Activation NHS N-Hydroxysuccinimide NHS->I2CA_NHS EDC EDC or DCC EDC->I2CA_NHS

Caption: Activation of this compound.

G cluster_workflow Protein Labeling Workflow start Start activation Activate I2CA to I2CA-NHS Ester start->activation labeling React I2CA-NHS with Protein activation->labeling purification Purify Labeled Protein (SEC) labeling->purification characterization Characterize Labeled Protein (DOL) purification->characterization end End characterization->end

Caption: Experimental Workflow for Protein Labeling.

G cluster_pathway Hypothetical Signaling Application I2CA_Protein I2CA-Labeled Protein (Basal Fluorescence) Complex Protein-Protein Complex (Altered Fluorescence) I2CA_Protein->Complex Binding Event Binding_Partner Binding Partner Protein Binding_Partner->Complex

Caption: Hypothetical Application in a Signaling Study.

Conclusion

This compound presents an intriguing option as a fluorescent amino acid for protein studies. While not a direct labeling agent, its conversion to a reactive species, such as an NHS ester, enables its covalent attachment to proteins. The protocols and principles outlined in this document provide a framework for researchers to explore the use of I2CA as a fluorescent probe, opening avenues for the investigation of protein structure, function, and interactions with a minimally perturbing label. Further research and optimization are necessary to fully realize the potential of I2CA in various biological and drug discovery applications.

References

Application Notes and Protocols: Indoline-2-carboxylic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-2-carboxylic acid, a conformationally constrained analog of proline, is a valuable chiral building block in synthetic organic chemistry. While its direct application as a primary organocatalyst in key asymmetric transformations such as aldol (B89426), Michael, and Diels-Alder reactions is not extensively documented in scientific literature, its derivatives have emerged as powerful tools in asymmetric catalysis. This document provides an overview of the application of this compound and its derivatives as chiral ligands, directing groups, and components of more complex organocatalytic systems. The focus is on providing detailed experimental protocols and quantitative data to facilitate the practical application of these methodologies in research and development.

The indoline (B122111) scaffold's rigidity and defined stereochemistry make it an attractive motif for inducing asymmetry in chemical reactions. By modifying the carboxylic acid and the secondary amine, a diverse range of catalysts and ligands can be synthesized, enabling high levels of stereocontrol in various carbon-carbon and carbon-heteroatom bond-forming reactions. These application notes will delve into specific examples where this compound derivatives have been successfully employed, providing insights into their synthesis, mechanism of action, and substrate scope.

General Workflow for Utilizing this compound Derivatives in Asymmetric Catalysis

The following diagram outlines a typical workflow for the application of this compound as a precursor for chiral catalysts or ligands in asymmetric synthesis.

Indoline-2-carboxylic_Acid_Workflow cluster_0 Catalyst/Ligand Synthesis cluster_1 Asymmetric Reaction cluster_2 Analysis and Application Start (S)- or (R)-Indoline-2-carboxylic acid Modification Chemical Modification (e.g., amidation, esterification) Start->Modification Derivatization Catalyst Chiral Organocatalyst or Ligand Modification->Catalyst Reaction Asymmetric Catalysis (e.g., Aldol, Michael, etc.) Catalyst->Reaction Catalyst Loading Reactants Prochiral Substrates Reactants->Reaction Product Enantioenriched Product Reaction->Product Analysis Purification & Chiral Analysis (e.g., HPLC, SFC) Product->Analysis Application Further Synthetic Steps or Biological Evaluation Analysis->Application

Caption: General workflow from chiral this compound to its application in asymmetric catalysis.

Application in Asymmetric Aldol and Mannich Reactions (as a Directing Group)

While this compound itself is not a prominent catalyst for aldol reactions, its amide derivatives, particularly with 7-azaindoline, have been effectively used as chiral directing groups in metal-catalyzed asymmetric aldol and Mannich reactions. The 7-azaindoline moiety acts as a bidentate ligand, coordinating to a metal center and creating a rigid chiral environment that directs the approach of the electrophile.

Catalytic System Overview: 7-Azaindoline Amides in Asymmetric Reactions

This catalytic system leverages the formation of a metal enolate, where the stereochemistry is controlled by the chiral indoline scaffold and the coordinating 7-azaindoline group.

Azaindoline_Catalysis cluster_Catalyst_Formation Catalyst Activation cluster_Reaction Stereoselective Reaction cluster_Post_Reaction Product Generation Amide α-Substituted 7-Azaindoline Amide Enolate Chiral Metal Enolate Amide->Enolate Deprotonation Metal Metal Precatalyst (e.g., Cu(I), Ag(I)) Metal->Enolate Coordination Base Base Base->Enolate Transition_State Diastereoselective Transition State Enolate->Transition_State Electrophile Electrophile (Aldehyde or Imine) Electrophile->Transition_State Adduct Aldol or Mannich Adduct Transition_State->Adduct C-C Bond Formation Hydrolysis Hydrolysis Adduct->Hydrolysis Final_Product Enantioenriched β-Hydroxy or β-Amino Acid Hydrolysis->Final_Product Removal of Directing Group

Caption: Proposed catalytic cycle for asymmetric reactions using 7-azaindoline amides as directing groups.

Experimental Protocol: Asymmetric Aldol Reaction of α-Azido 7-Azaindoline Amide

This protocol describes a copper-catalyzed asymmetric aldol reaction of an α-azido 7-azaindoline amide with various aldehydes, a methodology developed by Shibasaki and co-workers.

Materials:

  • α-Azido 7-azaindoline amide (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • [Cu(CH₃CN)₄]PF₆ (0.1 equiv)

  • (R)-DTBM-SEGPHOS (L1) (0.11 equiv)

  • LiOt-Bu (0.9 equiv)

  • Toluene (B28343) (as solvent)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add [Cu(CH₃CN)₄]PF₆ and (R)-DTBM-SEGPHOS.

  • Add dry toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flame-dried Schlenk tube, dissolve the α-azido 7-azaindoline amide in dry toluene.

  • Cool the amide solution to -78 °C and add LiOt-Bu. Stir for 30 minutes.

  • To this mixture, add the aldehyde, followed by the pre-formed copper catalyst solution via cannula.

  • Stir the reaction mixture at -78 °C for the specified time (typically 6-24 hours), monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • The 7-azaindoline directing group can be removed by acidic hydrolysis (e.g., 6 M HCl in MeOH at 80 °C) to afford the corresponding α-azido-β-hydroxy carboxylic acid derivative.

EntryAldehyde (R group)Time (h)Yield (%)dr (syn/anti)ee (%)
1Phenyl1295>20:198
22-Naphthyl1292>20:197
32-Furyl2488>20:195
42-Thienyl2490>20:196
5Cyclohexyl188515:192

Application in Asymmetric Michael Additions

Derivatives of this compound have been utilized in the development of bifunctional organocatalysts for asymmetric Michael additions. These catalysts typically incorporate a hydrogen-bond donor moiety (like a thiourea (B124793) or squaramide) and a basic site, which can be derived from the indoline nitrogen.

Catalyst Design and Proposed Mechanism

The bifunctional nature of these catalysts allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high stereocontrol.

Michael_Addition_Mechanism cluster_activation Dual Activation Catalyst Indoline-derived Bifunctional Catalyst Activated_Complex Ternary Complex Catalyst->Activated_Complex Nucleophile Michael Donor (e.g., malonate) Nucleophile->Activated_Complex H-Bonding to Basic Site Electrophile Michael Acceptor (e.g., nitroalkene) Electrophile->Activated_Complex H-Bonding to Thiourea/Squaramide Transition_State Transition State Activated_Complex->Transition_State Stereoselective C-C Bond Formation Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Regeneration Product Enantioenriched Michael Adduct Product_Complex->Product Release

Caption: Proposed mechanism for a bifunctional indoline-derived catalyst in an asymmetric Michael addition.

Experimental Protocol: Asymmetric Aza-Michael Addition for Indoline Synthesis

While not a direct catalytic application of this compound, this protocol for the synthesis of indolines via an asymmetric intramolecular aza-Michael addition highlights the importance of the indoline scaffold in asymmetric synthesis. This reaction is often catalyzed by bifunctional thiourea organocatalysts.

Materials:

  • (E)-N-(2-aminophenyl)-3-phenylacrylamide derivative (1.0 equiv)

  • Bifunctional thiourea catalyst (e.g., Takemoto's catalyst) (0.1 equiv)

  • Solvent (e.g., toluene, CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried reaction vial, add the (E)-N-(2-aminophenyl)-3-phenylacrylamide derivative and the bifunctional thiourea catalyst.

  • Add the anhydrous solvent under an inert atmosphere.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 2-substituted indoline.

EntryR group on AcrylamideCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Phenyl10249293
24-Chlorophenyl10368891
34-Methoxyphenyl10249594
42-Naphthyl10488590
5Methyl10727588

Application in Asymmetric Diels-Alder Reactions

The direct use of this compound or its simple derivatives as catalysts for asymmetric Diels-Alder reactions is not well-established. However, the broader class of chiral Brønsted acids, some of which may incorporate indole (B1671886) or indoline-like structures, have been employed. More commonly, indoline derivatives are part of the reactants in inverse-electron-demand aza-Diels-Alder reactions to synthesize complex fused indoline heterocycles.

Conceptual Pathway: Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction

This reaction involves the cycloaddition of an electron-rich indole with an in-situ generated electron-deficient azoalkene, catalyzed by a chiral phosphoric acid.

Aza_Diels_Alder cluster_reaction Asymmetric Cycloaddition Indole Indole Derivative Reaction_Complex Chiral Ion Pair Complex Indole->Reaction_Complex Azo_precursor α-Halogeno Hydrazone Azoalkene In situ generated Azoalkene Azo_precursor->Azoalkene Elimination Base Base Base->Azoalkene Azoalkene->Reaction_Complex Catalyst Chiral Phosphoric Acid Catalyst->Reaction_Complex Product [2,3]-Fused Indoline Heterocycle Reaction_Complex->Product [4+2] Cycloaddition

Caption: Conceptual pathway for the asymmetric inverse-electron-demand aza-Diels-Alder reaction of indoles.

Experimental Protocol: Catalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction

This protocol provides a general method for the synthesis of[1][2]-fused indoline heterocycles.

Materials:

  • Indole derivative (1.2 equiv)

  • α-Halogeno hydrazone (1.0 equiv)

  • Chiral phosphoric acid catalyst (e.g., TRIP) (0.1 equiv)

  • Base (e.g., 2,6-lutidine) (1.5 equiv)

  • Solvent (e.g., dichloromethane)

  • 4 Å Molecular sieves

Procedure:

  • To a flame-dried reaction tube containing 4 Å molecular sieves, add the indole derivative, α-halogeno hydrazone, and chiral phosphoric acid catalyst.

  • Add the anhydrous solvent under an inert atmosphere.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the base dropwise to the reaction mixture.

  • Stir the reaction at this temperature until the α-halogeno hydrazone is consumed (monitored by TLC).

  • Quench the reaction with a saturated solution of NaHCO₃.

  • Extract with dichloromethane (B109758) (3x), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the enantioenriched fused indoline product.

EntryIndole SubstituentHydrazone SubstituentYield (%)dree (%)
1HPhenyl95>20:198
25-MeO4-Cl-Phenyl97>20:199
35-Br4-Me-Phenyl92>20:197
46-ClEthyl85>20:195
57-Met-Butyl88>20:196

Conclusion

This compound stands as a versatile chiral scaffold whose full potential in asymmetric catalysis is realized through chemical derivatization. While its direct catalytic activity in key C-C bond-forming reactions is limited, its derivatives have proven to be highly effective as directing groups in metal-catalyzed processes and as integral components of sophisticated bifunctional organocatalysts. The protocols and data presented herein offer a practical guide for researchers to explore the application of these valuable chiral building blocks in the synthesis of complex, enantioenriched molecules for pharmaceutical and materials science applications. Further research into novel derivatives and their catalytic applications is anticipated to expand the utility of this privileged chiral scaffold.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von Indolin-2-carbonsäure für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 21. Dezember 2025

Autor: Technisches Support-Team von Gemini

Adressaten: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Indolin-2-carbonsäure ist eine wichtige heterocyclische Verbindung, die als Baustein in der Synthese zahlreicher pharmazeutischer Wirkstoffe und bioaktiver Moleküle dient. Die genaue und empfindliche Quantifizierung von Indolin-2-carbonsäure ist in verschiedenen Bereichen, einschließlich der Arzneimittelentwicklung, der Stoffwechselforschung und der klinischen Diagnostik, von entscheidender Bedeutung.

Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Analysetechnik, die eine hohe Auflösung und Empfindlichkeit bietet. Die direkte Analyse von Indolin-2-carbonsäure mittels GC-MS ist jedoch aufgrund ihrer polaren Natur und geringen Flüchtigkeit, die auf die Carboxyl- und die sekundäre Amingruppe zurückzuführen ist, eine Herausforderung. Eine chemische Derivatisierung ist ein notwendiger Schritt in der Probenvorbereitung, um ihre Flüchtigkeit und thermische Stabilität zu erhöhen und sie so für die GC-MS-Analyse zugänglich zu machen.

Diese Anwendungshinweise beschreiben zwei effektive Derivatisierungsstrategien für Indolin-2-carbonsäure: Silylierung und Veresterung. Beide Methoden führen zu Derivaten mit verbesserten chromatographischen Eigenschaften, die eine empfindliche und zuverlässige GC-MS-Analyse ermöglichen.

Derivatisierungsmethoden und -protokolle

Zwei primäre Methoden zur Derivatisierung von Indolin-2-carbonsäure werden im Folgenden vorgestellt: Silylierung und Veresterung.

Silylierung zur Bildung von Trimethylsilyl (TMS)-Derivaten

Die Silylierung ist eine schnelle und effektive Methode zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein gängiges und effizientes Silylierungsmittel, das sowohl die Carboxyl- als auch die Amingruppe von Indolin-2-carbonsäure derivatisiert.

Experimentelles Protokoll:

  • Probenvorbereitung: Eine genau abgewogene Menge (ca. 0,1-1 mg) der getrockneten Indolin-2-carbonsäure-Probe in ein 2-ml-Reaktionsgefäß geben. Es ist entscheidend, dass die Probe vollständig trocken ist, da Feuchtigkeit das Silylierungsmittel desaktiviert.

  • Reagenzzugabe: 100 µL eines geeigneten aprotischen Lösungsmittels (z. B. Pyridin, Acetonitril oder Dichlormethan) zugeben, um die Probe aufzulösen. Anschließend 100 µL BSTFA (mit 1 % Trimethylchlorsilan (TMCS) als Katalysator, falls eine verbesserte Reaktivität erforderlich ist) zugeben.

  • Reaktion: Das Reaktionsgefäß fest verschließen und 60 Minuten lang bei 70 °C in einem Heizblock oder Wasserbad erhitzen.

  • Analyse: Nach dem Abkühlen auf Raumtemperatur kann die Probe direkt in das GC-MS-System injiziert werden. Eine Extraktion oder Aufarbeitung ist in der Regel nicht erforderlich.

Veresterung zur Bildung von Indolin-2-carbonsäuremethylester

Die Veresterung ist eine robuste und weit verbreitete Methode zur Derivatisierung von Carbonsäuren. Das folgende Protokoll beschreibt die Bildung von Indolin-2-carbonsäuremethylester unter Verwendung von Thionylchlorid und Methanol. Diese Methode derivatisiert selektiv die Carboxylgruppe.

Experimentelles Protokoll:

  • Probenvorbereitung: Ca. 1 mg Indolin-2-carbonsäure in einem 2-ml-Reaktionsgefäß in 1 ml Methanol suspendieren.

  • Reagenzzugabe: Das Gemisch auf 0 °C abkühlen und langsam 100 µL Thionylchlorid zugeben.

  • Reaktion: Die Mischung 3 Stunden lang bei Raumtemperatur rühren lassen.

  • Aufarbeitung: Das Reaktionsgemisch unter reduziertem Druck zur Trockne eindampfen. Den Rückstand in 1 ml Ethylacetat auflösen und mit 1 ml gesättigter Natriumbicarbonatlösung waschen, um überschüssige Säure zu neutralisieren.

  • Extraktion: Die organische Phase abtrennen und über wasserfreiem Natriumsulfat trocknen.

  • Analyse: Die Probe ist nun zur Injektion in das GC-MS-System bereit.

Datenpräsentation

Die folgende Tabelle fasst die erwarteten quantitativen Daten für die derivatisierte Indolin-2-carbonsäure zusammen. Es ist zu beachten, dass die Retentionszeiten von der spezifischen GC-Säule und den analytischen Bedingungen abhängen und eine Optimierung erfordern können. Die angegebenen Werte für LOD und LOQ sind Schätzungen, die auf Daten für ähnliche derivatisierte Carbonsäuren basieren.[1][2]

ParameterSilylierung (TMS-Derivat)Veresterung (Methylester)
Derivat N,O-Bis(trimethylsilyl)indolin-2-carboxylatIndolin-2-carbonsäuremethylester
Molekulargewicht 307,5 g/mol 177,2 g/mol
Erwartete Retentionszeit Abhängig von den GC-BedingungenAbhängig von den GC-Bedingungen
Charakteristische m/z-Ionen M-15 (M-CH₃)⁺, weitere FragmenteM⁺, M-31 (M-OCH₃)⁺, weitere Fragmente
Geschätzter LOD (SIM) 1 - 10 pg1 - 10 pg
Geschätzter LOQ (SIM) 5 - 50 pg5 - 50 pg
Erwartete Wiederfindung > 90 %> 90 %
Linearitätsbereich (R²) > 0,99> 0,99

Visualisierung des Arbeitsablaufs

Die folgenden Diagramme veranschaulichen die Arbeitsabläufe für die Silylierungs- und Veresterungsmethoden.

Derivatization_Workflow cluster_silylation Silylierungs-Workflow cluster_esterification Veresterungs-Workflow A1 Probe (Indolin-2-carbonsäure) B1 Lösungsmittel & BSTFA/TMCS zugeben A1->B1 Schritt 1 C1 Erhitzen (70°C, 60 min) B1->C1 Schritt 2 D1 GC-MS Analyse C1->D1 Schritt 3 A2 Probe in Methanol B2 Thionylchlorid zugeben A2->B2 Schritt 1 C2 Rühren (RT, 3h) B2->C2 Schritt 2 D2 Aufarbeitung & Extraktion C2->D2 Schritt 3 E2 GC-MS Analyse D2->E2 Schritt 4

Abbildung 1: Allgemeine Arbeitsabläufe für die Derivatisierung.

Diskussion

Wahl der Derivatisierungsmethode:

  • Die Silylierung ist eine schnelle Ein-Topf-Reaktion ohne erforderliche Aufarbeitung, was sie für den Hochdurchsatz-Analyse geeignet macht.[3] TMS-Derivate können jedoch feuchtigkeitsempfindlich sein und sich mit der Zeit zersetzen, was eine zeitnahe Analyse erfordert.[4]

  • Die Veresterung erzeugt im Allgemeinen sehr stabile Derivate. Das Aufarbeitungsverfahren mit Flüssig-Flüssig-Extraktion kann jedoch zeitaufwändiger sein.[5]

GC-MS-Parameter:

Das GC-Ofentemperaturprogramm, die Injektortemperatur und die MS-Parameter sollten optimiert werden, um eine gute chromatographische Trennung und Empfindlichkeit für das spezifische zu analysierende Derivat zu erreichen. Für die Analyse dieser Derivate ist typischerweise eine unpolare oder mittelpolare Kapillarsäule geeignet.

Schlussfolgerung

Die Derivatisierung von Indolin-2-carbonsäure durch Silylierung oder Veresterung ist ein entscheidender Schritt für ihre erfolgreiche Analyse mittels GC-MS. Die in diesen Anwendungshinweisen vorgestellten Protokolle und Daten bieten eine umfassende Anleitung für Forscher zur Implementierung dieser Methoden. Die Wahl zwischen Silylierung und Veresterung hängt von den spezifischen Anforderungen der Analyse ab, wie z. B. dem Probendurchsatz und der Notwendigkeit der Derivatstabilität.

References

Application Notes and Protocols: Indoline-2-carboxylic Acid in the Synthesis of HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme responsible for integrating the viral DNA into the host genome, a critical step in the viral replication cycle. As such, it represents a prime target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this process. Recent research has highlighted indoline-2-carboxylic acid as a promising scaffold for the development of novel and potent HIV-1 integrase inhibitors. These compounds typically function by chelating the two magnesium ions (Mg²⁺) within the enzyme's active site, thereby preventing the strand transfer reaction.[1][2][3] This document provides detailed application notes and protocols for the synthesis and evaluation of this compound-based HIV-1 integrase inhibitors.

Mechanism of Action: Inhibition of HIV-1 Integrase

This compound derivatives exert their inhibitory effect by binding to the active site of HIV-1 integrase. The core mechanism involves the formation of a coordination complex with the two essential Mg²⁺ ions in the catalytic core of the enzyme. This chelation is primarily mediated by the carboxylic acid moiety at the 2-position of the indoline (B122111) ring and adjacent heteroatoms.[1][2] This interaction effectively blocks the binding of the viral DNA to the active site, thus inhibiting the strand transfer step of integration. Furthermore, structural modifications, such as the introduction of a halogenated benzene (B151609) ring at the C6 position, can lead to enhanced binding through π-π stacking interactions with the viral DNA.[2][3]

HIV_Integrase_Inhibition cluster_integrase HIV-1 Integrase Active Site cluster_inhibitor This compound Inhibitor Integrase Integrase Enzyme Mg1 Mg²⁺ Mg2 Mg²⁺ Block Inhibition of Strand Transfer vDNA Viral DNA vDNA->Block Prevents Binding Inhibitor Indoline-2-carboxylic Acid Derivative Carboxyl Carboxyl Group Inhibitor->Carboxyl HalogenatedRing Halogenated Benzene Ring Inhibitor->HalogenatedRing Carboxyl->Mg1 Chelation Carboxyl->Mg2 Chelation HalogenatedRing->vDNA π-π Stacking

Mechanism of HIV-1 Integrase Inhibition.

Quantitative Data: Inhibitory Activity of Key Derivatives

The following tables summarize the in vitro inhibitory activity of selected this compound derivatives against HIV-1 integrase. The 50% inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC₅₀ Values of Indole-2-carboxylic Acid Derivatives

CompoundModificationIC₅₀ (µM)Reference
1 Indole-2-carboxylic acid32.37[2]
3 Indole-2-carboxylic acid derivativeNot specified, but effective[1]
17a C6-halogenated benzene ring3.11[2][3]
20a C3 long branch and C6 modifications0.13[1]

Experimental Protocols

Synthesis of Key Intermediates and Final Compounds

The synthesis of potent this compound-based HIV-1 integrase inhibitors often involves a multi-step process. Below are detailed protocols for the synthesis of key compounds.

Protocol 1: General Procedure for the Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate (Compound 3 intermediate)

  • Dissolve 3-bromo-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous ethanol.

  • Add concentrated sulfuric acid (0.5 eq) dropwise to the solution.

  • Stir the mixture at 80 °C for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, quench the reaction by pouring it into ice-cold water.

  • Extract the product with ethyl acetate (B1210297).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination (Synthesis of C6-amino derivatives like 17a)

  • To a solution of the C6-bromoindole intermediate (e.g., ethyl 6-bromo-1H-indole-2-carboxylate) (1.0 eq) in 1,4-dioxane, add the desired aniline (B41778) or amine (1.2 eq), cesium carbonate (2.0 eq), and Xphos (0.1 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) to the reaction mixture.

  • Heat the mixture at 110 °C for 2-4 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Synthesis of the Highly Potent Inhibitor 20a

The synthesis of compound 20a involves modifications at both the C3 and C6 positions of the indole (B1671886) core, starting from a suitably substituted indole-2-carboxylic acid precursor. The synthesis generally follows a sequence of esterification, functionalization at C3, Buchwald-Hartwig amination at C6, and final hydrolysis of the ester.

A representative synthetic workflow is depicted below:

Synthesis_Workflow Start Substituted Indole-2-carboxylic Acid Esterification Esterification Start->Esterification C3_Func C3 Functionalization (e.g., Vilsmeier-Haack, reduction, etherification) Esterification->C3_Func Buchwald C6 Buchwald-Hartwig Amination C3_Func->Buchwald Hydrolysis Ester Hydrolysis Buchwald->Hydrolysis Final Final Product (20a) Hydrolysis->Final

References

Application of Indoline-2-carboxylic Acid in Organocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-2-carboxylic acid, a rigid analog of proline, holds significant interest in the field of asymmetric synthesis. Its constrained bicyclic structure, fusing a benzene (B151609) ring to the pyrrolidine (B122466) core, offers unique stereochemical properties that differentiate it from the more flexible proline. While proline is a celebrated organocatalyst for a wide range of asymmetric transformations, the direct application of this compound as a primary organocatalyst is not extensively documented in peer-reviewed literature. However, its utility in asymmetric synthesis is prominent, particularly as a highly effective chiral ligand in metal-catalyzed reactions. This document provides a comprehensive overview of the known applications of this compound in catalysis, with a focus on detailed protocols and quantitative data for its use as a chiral ligand, and discusses the potential of the indoline (B122111) scaffold in organocatalysis.

Part 1: (S)-Indoline-2-carboxylic Acid as a Chiral Ligand in Asymmetric Catalysis

A significant application of (S)-indoline-2-carboxylic acid is as a chiral ligand in transition metal-catalyzed reactions, where it can induce high levels of enantioselectivity. One of the most notable examples is its use in the palladium-catalyzed Catellani-type annulation.

Application Note: Enantioselective Catellani-Type Annulation

Chiral this compound has been successfully employed to achieve a highly enantioselective Catellani-type annulation of (hetero)aryl and alkenyl triflates or iodides with 4-(bromomethyl)cyclohexanone.[1] This reaction constructs chiral all-carbon bridged ring systems, which are valuable scaffolds in medicinal chemistry and natural product synthesis. The this compound ligand is crucial for achieving high stereochemical control, likely through the coordination of the carboxylate and the amino group to the palladium center, creating a well-defined chiral environment.[1]

Quantitative Data Summary

The following table summarizes the performance of (S)-indoline-2-carboxylic acid as a chiral ligand in the enantioselective Catellani-type annulation.

EntryAryl/Alkenyl SubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
14-methoxyphenyl triflate9596
24-fluorophenyl triflate9295
32-naphthyl triflate9998
4Thiophen-2-yl triflate8593
5(E)-styryl triflate7891

Experimental Protocol: General Procedure for Enantioselective Catellani-Type Annulation

This protocol is adapted from the literature describing the use of chiral this compound in a palladium-catalyzed Catellani-type annulation.[1]

Materials:

  • (Hetero)aryl/alkenyl triflate or iodide (1.0 equiv)

  • 4-(bromomethyl)cyclohexanone (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Norbornene (NBE) (1.5 equiv)

  • (S)-Indoline-2-carboxylic acid (L1) (10 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (B28343) (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), (S)-indoline-2-carboxylic acid (10 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the (hetero)aryl/alkenyl triflate or iodide (1.0 equiv), 4-(bromomethyl)cyclohexanone (1.2 equiv), and norbornene (1.5 equiv).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral all-carbon bridged ring system.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Logical Workflow for the Catellani-Type Annulation

Catellani_Annulation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Pd(OAc)₂, (S)-Indoline-2-carboxylic acid, K₃PO₄ inert Evacuate and backfill with Argon reagents->inert substrates Add aryl/alkenyl substrate, 4-(bromomethyl)cyclohexanone, and norbornene inert->substrates solvent Add anhydrous toluene substrates->solvent heating Stir at 80 °C for 24h solvent->heating quench Quench with aq. NH₄Cl heating->quench extract Extract with Ethyl Acetate quench->extract dry Dry, filter, and concentrate extract->dry purify Flash Column Chromatography dry->purify hplc Chiral HPLC for ee determination purify->hplc

Caption: Workflow for the enantioselective Catellani-type annulation.

Part 2: The Potential of the Indoline Scaffold in Organocatalysis

While direct organocatalytic applications of this compound are not well-established, its isomer, indoline-3-carboxylic acid , has been shown to be an effective organocatalyst. This suggests that the rigid indoline framework is a promising scaffold for the design of new organocatalysts.

Application Note: Anti-Mannich Reaction Catalyzed by (S)-Indoline-3-carboxylic Acid

(S)-Indoline-3-carboxylic acid has been successfully utilized as an organocatalyst in the asymmetric anti-Mannich reaction between preformed aldimines and various carbonyl compounds. The catalyst provides the Mannich bases in good yields with high diastereo- and enantioselectivity.[2][3] The proposed mechanism involves the formation of an enamine intermediate, similar to proline catalysis, with the rigid indoline scaffold providing a well-defined chiral environment to control the stereochemical outcome.

Quantitative Data Summary

The following table summarizes the performance of (S)-indoline-3-carboxylic acid as an organocatalyst in the anti-Mannich reaction.

EntryAldehydeKetoneYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
1PropanalAcetone7595:598
2ButanalAcetone7296:497
3IsovaleraldehydeAcetone6894:696
4PropanalCyclohexanone8192:895

Experimental Protocol: General Procedure for the Anti-Mannich Reaction

This protocol is a general representation based on the literature for the (S)-indoline-3-carboxylic acid catalyzed anti-Mannich reaction.[2][3]

Materials:

  • Aldimine (1.0 equiv)

  • Carbonyl compound (2.0 equiv)

  • (S)-Indoline-3-carboxylic acid (20 mol%)

  • N,N-Dimethylformamide (DMF) (0.2 M)

Procedure:

  • To a stirred solution of the aldimine (1.0 equiv) in DMF, add the carbonyl compound (2.0 equiv).

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add (S)-indoline-3-carboxylic acid (20 mol%) in one portion.

  • Stir the reaction mixture at that temperature for the specified time (e.g., 48-72 hours), monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.

Proposed Catalytic Cycle of Indoline-Acid in Mannich Reaction

Mannich_Cycle catalyst (S)-Indoline-3-carboxylic Acid enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone ketone->enamine adduct Iminium Adduct enamine->adduct + Imine imine Imine Electrophile imine->adduct product anti-Mannich Product adduct->product + H₂O product->catalyst - Catalyst (regenerated)

Caption: Proposed catalytic cycle for the Mannich reaction.

While (S)-Indoline-2-carboxylic acid has not yet emerged as a mainstream organocatalyst, its successful application as a chiral ligand in palladium catalysis demonstrates its significant potential in asymmetric synthesis. The rigid indoline backbone provides a powerful platform for inducing chirality. Furthermore, the demonstrated organocatalytic activity of its isomer, indoline-3-carboxylic acid, strongly suggests that further exploration into the catalytic capabilities of this compound and its derivatives is a promising avenue for future research. The development of novel organocatalysts based on this scaffold could lead to new and efficient methods for the synthesis of complex chiral molecules, with broad applications in drug discovery and development.

References

Application Notes and Protocols: Synthesis and Evaluation of Indoline-2-carboxylic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of indoline-2-carboxylic acid derivatives as potential anticancer agents. The protocols outlined below are generalized from published research and are intended to serve as a foundational guide for the development of novel therapeutics in this class.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to facilitate comparison of cytotoxic potency.

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Target(s) / Mechanism of ActionReference
C11 1H-indole-2-carboxylic acid derivativeBel-7402 (Liver)Not specified, but potent14-3-3η protein inhibitor, G1-S phase arrest[1]
9o-1 6-acetamido-indole-2-carboxylic acid-1.17 (IDO1), 1.55 (TDO)IDO1/TDO dual inhibitor[2]
6i (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamideMCF-7 (Breast)6.10 ± 0.4EGFR, HER2, VEGFR-2, CDK2 inhibitor, G2/M arrest, apoptosis[3]
6v (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamideMCF-7 (Breast)6.49 ± 0.3EGFR, HER2, VEGFR-2, CDK2 inhibitor, G2/M arrest, apoptosis[3]
5d Indole-2-carboxamideMCF-7 (Breast)GI50: 0.95 - 1.50EGFR/CDK2 dual inhibitor[4]
5e Indole-2-carboxamideMCF-7 (Breast)GI50: 0.95 - 1.50EGFR/CDK2 dual inhibitor (CDK2 IC50: 13 nM)[4]
Va Indole-2-carboxamideA-549 (Lung)GI50: 26 - 86 nMEGFR, BRAFV600E, VEGFR-2 inhibitor[5]
9a 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazideT47D (Breast)EC50: 0.1 (Caspase activation)Apoptosis inducer, tubulin polymerization inhibitor[6]
9b 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazideT47D (Breast)EC50: 0.1 (Caspase activation), GI50: 0.9Apoptosis inducer, tubulin polymerization inhibitor[6]
ICA-Cu Indole-2-carboxylic acid copper complexMDA-MB-231, MCF-7 (Breast)>90% inhibition at 20 µMDNA binding, antioxidant[7]

Experimental Protocols

General Synthesis of Indole-2-carboxamide Derivatives

This protocol describes a general method for the synthesis of indole-2-carboxamide derivatives via peptide coupling, a common strategy identified in the literature.[4][5]

Materials:

  • Substituted indole-2-carboxylic acid

  • Appropriate amine

  • Coupling agent (e.g., BOP, EDCI)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DCM, DMF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the substituted indole-2-carboxylic acid (1 equivalent) and the appropriate amine (1.1 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Addition of Reagents: To the stirred solution, add a base such as diisopropylethylamine (DIPEA) (2 equivalents), followed by the portion-wise addition of a coupling agent like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (1.2 equivalents).[5]

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure indole-2-carboxamide derivative.

  • Characterization: Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a suitable software program.

Apoptosis Assay: Annexin V-FITC/PI Staining

This assay is used to detect apoptosis, a form of programmed cell death, induced by the test compounds.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated samples.

Visualizations

Signaling Pathways

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K HER2 HER2 HER2->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation BRAF BRAF BRAF->Proliferation Tubulin Tubulin CellCycle Cell Cycle Progression Tubulin->CellCycle Regulates IDO1_TDO IDO1/TDO Protein1433 14-3-3η CDK2 CDK2 CDK2->CellCycle CellCycle->Proliferation Apoptosis Apoptosis IndolineDerivatives Indoline-2-carboxylic Acid Derivatives IndolineDerivatives->EGFR Inhibit IndolineDerivatives->HER2 Inhibit IndolineDerivatives->VEGFR2 Inhibit IndolineDerivatives->BRAF Inhibit IndolineDerivatives->Tubulin Inhibit Polymerization IndolineDerivatives->IDO1_TDO Inhibit IndolineDerivatives->Protein1433 Inhibit IndolineDerivatives->CDK2 Inhibit IndolineDerivatives->Apoptosis Induce

Caption: Targeted signaling pathways of this compound derivatives.

Experimental Workflows

synthesis_workflow Start Indole-2-carboxylic Acid + Amine Coupling Peptide Coupling (BOP, DIPEA, DCM) Start->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Product Indole-2-carboxamide Derivative Purification->Product Characterization Spectroscopic Characterization (NMR, MS) Product->Characterization

Caption: General workflow for the synthesis of indole-2-carboxamide derivatives.

biological_evaluation_workflow Compound Synthesized Derivative MTT In Vitro Cytotoxicity (MTT Assay) Compound->MTT IC50 Determine IC50 MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Kinase Kinase Inhibition Assays Mechanism->Kinase Lead Lead Compound Identification Apoptosis->Lead CellCycle->Lead Kinase->Lead

References

Application Notes and Protocols: Indoline-2-carboxylic Acid for Inducing and Stabilizing Peptide Secondary Structures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Indoline-2-carboxylic acid (Inp) is a conformationally constrained, cyclic amino acid analogue that serves as a valuable building block in peptide synthesis and medicinal chemistry.[1] Its rigid, bicyclic structure makes it a powerful tool for introducing specific structural constraints into peptides, acting as a mimetic of both L-proline and L-phenylalanine.[2][3][4] A primary application of incorporating Inp into peptide sequences is to induce and stabilize defined secondary structures, such as β-turns.[1] This strategy is often employed to enhance biological potency, receptor selectivity, and metabolic stability by providing resistance to enzymatic degradation.[1][2]

Unlike L-proline, which generally prefers a trans amide bond, (S)-indoline-2-carboxylic acid derivatives show a remarkable and useful tendency to adopt the cis amide bond conformation, particularly when dissolved in polar solvents.[3][5][6] This unique conformational preference makes Inp an excellent candidate for designing novel peptide structures and biomaterials.[3][4] However, the successful incorporation of its N-protected form, Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH), can be challenging due to steric hindrance around the secondary amine, which may lead to low reactivity and side reactions.[1][6][7]

These application notes provide detailed protocols for the efficient coupling of Boc-Inp-OH in both solid-phase and solution-phase synthesis, methods for analyzing the resulting peptide structure, and quantitative data on its conformational behavior.

Data Presentation

The successful incorporation and conformational influence of indoline-2-carboxylic acid are dependent on optimized reaction conditions and are influenced by the local chemical environment.

Table 1: Comparative Coupling Efficiency for Boc-Inp-OH in SPPS

The choice of coupling reagent is critical for overcoming the steric hindrance associated with Boc-Inp-OH.[1] The following table summarizes the expected efficiencies for common coupling reagents. Yields are sequence-dependent and may require further optimization.[1]

Coupling Reagent/MethodActivating AdditiveBaseSolventTypical Yield (%)Key Considerations
HBTUHOBt (internal)DIPEA, NMMDMF, NMP>90%Standard for SPPS; may require double coupling for this hindered residue.[1][6]
HATU HOAt (internal) DIPEA, 2,4,6-Collidine DMF, NMP >95% Highly recommended for hindered couplings; reduces racemization. [1]
PyBOPHOBt (internal)DIPEA, NMMDMF, CH₂Cl₂>90%Effective coupling reagent, similar in performance to HBTU.[1]
EDC/HOBtHOBtDIPEADMFVariableCarbodiimide method; may require longer reaction times or double coupling.[8]

Data adapted from BenchChem Application Notes.[1]

Table 2: Solvent-Dependent cis/trans Amide Bond Isomerization

A key feature of the Inp residue is its preference for the cis amide bond conformation in polar solvents.[3] This was demonstrated through ¹H NMR studies on the model compound Methyl (S)-1-acetylindoline-2-carboxylate [Ac-(2S)-Ind-OMe].[3][4]

Solvent (0.1 M solution)Dielectric Constant (ε)Ktrans/cis% cis Isomer% trans Isomer
CDCl₃4.80.8753.5%46.5%
Acetone-d₆21.00.3574.1%25.9%
CD₃CN37.50.2282.0%18.0%
DMSO-d₆47.00.2083.3%16.7%

Data derived from experimental studies on Ac-(2S)-Ind-OMe. The cis-to-trans equilibrium constant (Ktrans/cis) was evaluated from the ratio of integrated areas of the Hα proton signals in the ¹H NMR spectrum.[3][4]

Experimental Protocols

Protocol 1: Incorporation of Boc-Inp-OH via Solid-Phase Peptide Synthesis (SPPS)

This protocol details a standard cycle for incorporating a single Boc-Inp-OH residue onto a resin-bound peptide chain using the highly efficient HATU coupling reagent.[1]

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., Rink Amide MBHA)

  • Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH) (3 eq.)

  • HATU (2.95 eq.)[1]

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Solution: 20% Piperidine (B6355638) in DMF (for Fmoc-SPPS) or 50% TFA in DCM (for Boc-SPPS)

Procedure:

  • Resin Swelling: Swell the peptide-resin in a reaction vessel with DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.[1]

  • N-terminal Deprotection:

    • For Fmoc-SPPS: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).[2][8]

    • For Boc-SPPS: Treat the resin with 50% TFA in DCM (1 x 1 min, 1 x 20 min). Drain and wash with DCM (3x) and DMF (3x).[8]

  • Neutralization (for Boc-SPPS): Wash the resin with 10% DIPEA in DMF (2 x 2 min). Drain and wash the resin thoroughly with DMF (3x).[1][8]

  • Activation Solution Preparation: In a separate vial, dissolve Boc-Inp-OH (3 eq.) and HATU (2.95 eq.) in a minimal volume of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes at room temperature.[1]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Agitate the mixture for 2-4 hours at room temperature. For this sterically hindered residue, a second coupling (repeating steps 4 and 5) may be necessary to ensure complete reaction.[1][8]

  • Monitoring: Perform a ninhydrin (B49086) test on a small sample of resin beads to confirm the absence of free primary amines, indicating coupling completion.[2]

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all unreacted reagents and byproducts.[1][8] The resin is now ready for the next synthesis cycle or final cleavage.

Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD)

CD spectroscopy is a primary method for assessing the secondary structure of peptides in solution. This protocol provides a general guideline for analyzing an Inp-containing peptide.[9]

Materials:

  • Purified Inp-containing peptide (lyophilized)

  • Appropriate solvent (e.g., phosphate (B84403) buffer, methanol, trifluoroethanol)

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL). Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL in the desired solvent. Ensure the final solution is clear and free of aggregates.

  • Instrument Setup:

    • Turn on the spectropolarimeter and nitrogen purge gas. Allow the lamp to warm up for at least 30 minutes.

    • Set the measurement parameters:

      • Wavelength Range: 190-260 nm (Far-UV region).[9]

      • Data Pitch: 0.5 nm or 1.0 nm.

      • Scanning Speed: 50 nm/min.

      • Bandwidth: 1.0 nm.

      • Accumulations: 3-5 scans to improve signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum using the solvent-filled cuvette.

    • Record the sample spectrum using the peptide solution-filled cuvette.

    • The instrument software will automatically subtract the baseline from the sample spectrum.

  • Data Processing and Interpretation:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]).

    • Analyze the resulting spectrum. Characteristic signatures include:

      • α-helix: Negative bands near 222 nm and 208 nm, and a strong positive band near 192 nm.[10]

      • β-sheet: A negative band near 218 nm and a positive band near 195 nm.[10]

      • β-turn/Disordered: A strong negative band near 200 nm is characteristic of a random coil, but specific turn types induced by Inp may show unique signatures.[10]

Protocol 3: Determination of cis/trans Isomer Ratio by ¹H NMR

This protocol, adapted from published conformational studies, allows for the quantitative analysis of amide bond isomerization around the Inp residue.[3]

Materials:

  • Purified Inp-containing peptide

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • NMR Spectrometer (≥400 MHz recommended)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a precise amount of the peptide in the chosen deuterated solvent to a final concentration of approximately 0.1 M.[3]

  • NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum at a constant temperature (e.g., 25 °C).

    • Ensure sufficient scans are acquired to achieve a high signal-to-noise ratio.

  • Spectral Analysis:

    • Identify the signals corresponding to the Hα proton of the Inp residue. Due to the slow isomerization on the NMR timescale, distinct peaks for the cis and trans conformers will be visible. These typically appear in the 4.1 to 5.2 ppm range.[3][4]

    • Integrate the area under each of the two Hα peaks.

  • Calculation:

    • Calculate the percentage of each isomer using the integrated areas:

      • % cis = [Area(cis) / (Area(cis) + Area(trans))] * 100

      • % trans = [Area(trans) / (Area(cis) + Area(trans))] * 100

    • Determine the equilibrium constant, Ktrans/cis, as the ratio of the integrated areas: K_trans/cis = Area(trans) / Area(cis).[3]

  • Solvent Comparison: Repeat the experiment in different deuterated solvents to assess the impact of solvent polarity on the conformational equilibrium, as detailed in Table 2.

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for solution-phase amide bond formation.

Caption: Conformational equilibrium of the Inp amide bond.

References

Application Notes and Protocols for Solution-Phase Coupling of Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solution-phase coupling of Indoline-2-carboxylic acid, a conformationally constrained proline analog of significant interest in medicinal chemistry. Due to the steric hindrance of its secondary amine, successful amide bond formation with this compound requires careful selection of coupling reagents and optimization of reaction conditions. This document outlines various coupling methodologies, presents comparative data, and provides detailed experimental protocols to facilitate the efficient incorporation of this valuable building block into target molecules.

Introduction to Coupling Challenges

The rigid structure of this compound, while desirable for imparting specific conformations to peptides and small molecules, presents a synthetic challenge. The secondary amine within the indoline (B122111) scaffold is sterically hindered, which can lead to slow reaction kinetics, incomplete conversions, and an increased propensity for side reactions such as diketopiperazine formation, particularly when coupling to another amino acid.[1][2] The choice of an appropriate coupling reagent is therefore critical to overcoming these hurdles.

Comparative Analysis of Common Coupling Reagents

A variety of coupling reagents are available for amide bond formation, each with distinct advantages and disadvantages in the context of sterically hindered substrates. The selection of a reagent often involves a trade-off between reactivity, cost, potential for racemization, and ease of byproduct removal. The following table summarizes the performance of several commonly employed coupling reagents for the solution-phase coupling of N-Boc-Indoline-2-carboxylic acid (Boc-Inp-OH), with data extrapolated from studies on other sterically hindered N-Boc-amino acids.

Coupling ReagentActivating AdditiveBaseTypical Reaction TimeTypical Yield (%)Key Considerations
HATU Internal (HOAt)DIPEA1 - 4 hours>95%Highly reactive and effective for hindered couplings; minimizes racemization.[3] More expensive than other options.
HBTU Internal (HOBt)DIPEA, NMM2 - 6 hours>90%A good balance of reactivity and cost; a standard reagent for peptide synthesis.[3][4]
PyBOP Internal (HOBt)DIPEA, NMM1 - 3 hours>90%Efficient with rapid reaction times.[5] Byproducts can be challenging to remove in solution-phase.
EDC HOBtDIPEA, NMM4 - 12 hours70 - 90%Cost-effective, and the urea (B33335) byproduct is water-soluble, simplifying workup.[6] May require longer reaction times or double coupling for hindered substrates.
BOP Internal (HOBt)DIPEA1 - 2 hours>90%Highly efficient but produces the carcinogenic byproduct HMPA, limiting its use.[3][4]

Signaling Pathways and Experimental Workflows

To aid in the conceptual understanding of the coupling processes, the following diagrams illustrate the reaction mechanisms of key coupling reagents and a general experimental workflow.

HATU_Mechanism Boc_Inp_OH Boc-Inp-OH Boc_Inp_COO Boc-Inp-COO⁻ Boc_Inp_OH->Boc_Inp_COO + Base Base Base (DIPEA) Active_Ester OAt-Active Ester Boc_Inp_COO->Active_Ester + HATU HATU HATU Byproduct1 Tetramethylurea HATU->Byproduct1 Byproduct2 HOAt HATU->Byproduct2 Amide_Product Amide Product Active_Ester->Amide_Product + R-NH₂ Amine R-NH₂

HATU-mediated coupling mechanism.

EDC_HOBt_Mechanism Boc_Inp_OH Boc-Inp-OH O_Acylisourea O-Acylisourea Intermediate Boc_Inp_OH->O_Acylisourea + EDC EDC EDC Urea_Byproduct EDC-Urea (water-soluble) EDC->Urea_Byproduct HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt_Ester->HOBt regenerated Amide_Product Amide Product HOBt_Ester->Amide_Product + R-NH₂ Amine R-NH₂ BOP_Mechanism Boc_Inp_OH Boc-Inp-OH Boc_Inp_COO Boc-Inp-COO⁻ Boc_Inp_OH->Boc_Inp_COO + Base Base Base (DIPEA) Acyloxyphosphonium Acyloxyphosphonium Salt Boc_Inp_COO->Acyloxyphosphonium + BOP BOP BOP Reagent HMPA HMPA (carcinogenic) BOP->HMPA HOBt_Ester HOBt-Active Ester Acyloxyphosphonium->HOBt_Ester + HOBt (from BOP) Amide_Product Amide Product HOBt_Ester->Amide_Product + R-NH₂ Amine R-NH₂ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Acid Dissolve Boc-Inp-OH in anhydrous solvent Add_Base Add Base (e.g., DIPEA) Dissolve_Acid->Add_Base Add_Coupling_Reagent Add Coupling Reagent (e.g., HATU) Add_Base->Add_Coupling_Reagent Pre_activation Pre-activation (stir for 5-15 min) Add_Coupling_Reagent->Pre_activation Add_Amine Add Amine (R-NH₂) Pre_activation->Add_Amine Stir Stir at room temperature (monitor by TLC/LC-MS) Add_Amine->Stir Quench Aqueous Work-up (e.g., NaHCO₃, brine washes) Stir->Quench Dry Dry organic layer (e.g., Na₂SO₄) Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by flash chromatography Concentrate->Purify

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indoline-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low yield in the reduction of indole-2-carboxylic acid.

  • Question: My reduction of indole-2-carboxylic acid to this compound is resulting in a low yield. What are the possible causes and how can I improve it?

  • Answer: Low yields in this reduction can stem from several factors. A common method involves the use of a reducing agent like stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl).[1] Here are some troubleshooting steps:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are appropriate. For instance, one method describes maintaining the reaction at -20°C for 2 hours, then at -10°C for 3.5 hours, and finally allowing it to warm to room temperature overnight.[1]

    • Purity of Starting Materials: Impurities in the indole-2-carboxylic acid or the reducing agent can lead to side reactions and lower yields. Ensure you are using high-purity starting materials.

    • Formation of Tin Complex: The reduction using stannous chloride forms an intermediate tin complex with the ethyl ester of this compound.[1] The subsequent hydrolysis of this complex to the free acid is a critical step. Inefficient hydrolysis can result in a low yield of the final product.

    • pH control during workup: Careful pH adjustment is crucial during the workup to precipitate the product. The pH should be adjusted to about 5 to precipitate the this compound.[1]

Issue 2: Poor results in the synthesis from L-2-Bromophenylalanine.

  • Question: I am attempting to synthesize (S)-(-)-indoline-2-carboxylic acid from L-2-Bromophenylalanine via intramolecular cyclization, but the yield is poor. What should I check?

  • Answer: This copper-catalyzed intramolecular cyclization is sensitive to reaction conditions. Here are some key points to consider:

    • Catalyst Activity: The copper(I) chloride catalyst is crucial for this reaction. Ensure the catalyst is fresh and has not been deactivated by exposure to air or moisture.

    • Reaction Temperature: The reaction temperature needs to be carefully controlled. One protocol suggests heating the reaction mixture to 80-100°C.[2]

    • Base: The choice and amount of base (e.g., potassium carbonate) are important for the reaction to proceed efficiently.[2]

    • Solvent: N-methyl-pyrrolidin-2-one (NMP) is a common solvent for this reaction.[2] Ensure it is anhydrous.

    • Workup and Purification: The workup procedure, which involves pH adjustments and extractions, can significantly impact the final isolated yield. A reported protocol achieved a 95.9% yield in solution, but the isolated yield after workup was 49.5%.[2] This indicates that product loss can occur during purification.

Issue 3: Difficulties with the resolution of racemic this compound.

  • Question: I am struggling to resolve racemic this compound to obtain the desired enantiomer. What are the critical factors?

  • Answer: Resolution of racemic mixtures often requires careful optimization of crystallization conditions. A common method involves the use of a chiral resolving agent, such as (R)-α-methylbenzylamine, to form diastereomeric salts that can be separated by fractional crystallization.[3]

    • Purity of Racemic Mixture: The starting racemic this compound should be of high purity.

    • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic mixture is important.

    • Solvent System: The choice of solvent for crystallization is critical. Ethanol (B145695) is a commonly used solvent.[3]

    • Crystallization Conditions: The temperature and cooling rate during crystallization will affect the efficiency of the separation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: Several methods are commonly employed:

  • Reduction of Indole-2-carboxylic Acid: This involves the reduction of the indole (B1671886) ring, for example, using stannous chloride and hydrochloric acid.[1]

  • Intramolecular Cyclization: Synthesis from precursors like L-2-bromophenylalanine using a copper catalyst.[2]

  • From Nitrotoluene and Diethyl Oxalate: A multi-step process involving condensation, reduction, and cyclization.[4][5]

  • Chiral Pool Synthesis: Starting from a chiral molecule like L-phenylalanine.[6]

Q2: My final product is colored. How can I decolorize it?

A2: If your this compound product is colored, you can try recrystallization from a suitable solvent.[3] Additionally, treatment with activated charcoal during the workup or purification process can help remove colored impurities.[4] One purification method involves dissolving the crude product, forming a triethylamine (B128534) salt, decolorizing with activated carbon, and then re-precipitating the purified acid.[7]

Q3: What are some typical yields I can expect for different synthesis routes?

A3: Yields can vary significantly depending on the method and optimization. The following table summarizes some reported yields.

Data Presentation

Synthesis MethodStarting Material(s)Key ReagentsReported YieldReference
ReductionIndole-2-carboxylic acidSnCl₂, HCl, Ethanol80%[1]
Intramolecular Cyclization(S)-2-bromophenylalanineCuCl, K₂CO₃, NMP49.5% (isolated)[2]
Racemization and ResolutionRacemic this compound(R)-α-methylbenzylamine, NaOH90% (racemic)[3]
From NitrotolueneNitrotoluene, Diethyl oxalateSodium ethoxide, Hydrazine hydrate, Fe(OH)₂~28-35% (total)[4][8]
"Nitro amination" approachL-phenylalanineUrea nitrate/H₂SO₄42% (total)[6]

Experimental Protocols

Method 1: Reduction of Indole-2-carboxylic Acid [1]

  • Preparation: In a suitable reaction vessel, add absolute ethanol and saturate it with dry hydrogen chloride gas at -20°C.

  • Addition of Reactants: To the cold ethanol solution, add indole-2-carboxylic acid followed by anhydrous stannous chloride.

  • Reaction: Allow the reaction temperature to slowly rise to 0°C over 2 hours. Maintain the reaction at this temperature, for instance, by using an ice bath, and stir overnight.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure at a temperature below 30°C.

    • Dissolve the residue in an alcohol solvent (e.g., methanol (B129727) or ethanol).

    • Add an aqueous solution of potassium or sodium hydroxide (B78521) dropwise to the vigorously stirred solution to adjust the pH to 11. This will precipitate tin hydroxides.

    • Filter the white solid (tin hydroxides) and evaporate the ethanol from the filtrate.

    • Add water to the remaining solution and adjust the pH to 7. Filter if necessary.

    • Adjust the pH to approximately 5 with concentrated hydrochloric acid.

    • Chill the mixture in an ice bath for about 2 hours to precipitate the this compound.

  • Isolation: Filter the precipitated product, wash with cold water, and dry under vacuum.

Method 2: Synthesis from (S)-2-Bromophenylalanine [2]

  • Reaction Setup: In a flask, charge (S)-2-bromophenylalanine, potassium carbonate, copper(I) chloride, and N-methyl pyrrolidone (NMP).

  • Inert Atmosphere: Flush the reactor with an inert gas like argon and maintain a slow flow of the gas.

  • Heating: Stir the reaction mixture and heat it to 80°C. Maintain this temperature for approximately 3.5 hours. Monitor the reaction progress by HPLC until the starting material is fully consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and add water and ethyl acetate.

    • Adjust the pH of the mixture to 3.3 with aqueous HCl.

    • Separate the phases and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers and wash with saturated aqueous NaCl.

    • Concentrate the organic phase.

    • Dissolve the residue in 5N aqueous HCl and adjust the pH to 2.1 with aqueous NaOH to precipitate the product.

  • Isolation: Isolate the precipitated (S)-2,3-dihydro-1H-indole-2-carboxylic acid by filtration, wash with water, and dry.

Mandatory Visualization

experimental_workflow_reduction start Start prep Prepare HCl/Ethanol solution at -20°C start->prep add_reactants Add Indole-2-carboxylic acid and SnCl₂ prep->add_reactants react React at 0°C overnight add_reactants->react concentrate Concentrate under reduced pressure react->concentrate dissolve Dissolve residue in alcohol concentrate->dissolve ph_adjust1 Adjust pH to 11 with NaOH/KOH dissolve->ph_adjust1 filter1 Filter tin hydroxides ph_adjust1->filter1 evaporate Evaporate ethanol filter1->evaporate ph_adjust2 Adjust pH to 5 with HCl evaporate->ph_adjust2 precipitate Precipitate product at low temperature ph_adjust2->precipitate isolate Filter, wash, and dry the product precipitate->isolate end End isolate->end troubleshooting_low_yield issue Low Yield in This compound Synthesis check_reaction Check Reaction Completion issue->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_purity Check Purity of Starting Materials check_reaction->check_purity Yes solution_incomplete Increase reaction time and/or temperature incomplete->solution_incomplete impure Impure Starting Materials check_purity->impure No check_workup Review Workup and Purification Procedure check_purity->check_workup Yes solution_impure Purify starting materials or use higher grade reagents impure->solution_impure workup_issue Product Loss During Workup/Purification check_workup->workup_issue Issues Found solution_workup Optimize pH adjustments, extraction, and crystallization conditions workup_issue->solution_workup

References

Technical Support Center: Resolving Solubility Issues of Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Indoline-2-carboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a molecule with both polar (carboxylic acid) and non-polar (indoline ring) functionalities. Its solubility is therefore highly dependent on the chosen solvent. It is known to be slightly soluble in polar protic solvents like methanol (B129727) and ethanol, and also shows some solubility in polar aprotic solvents like DMSO.[1][2] It is generally poorly soluble in water and non-polar solvents.

Q2: Why is my this compound not dissolving in a recommended solvent?

A2: Several factors can contribute to poor dissolution. These include:

  • Purity of the compound: Impurities can significantly alter solubility characteristics.

  • Solvent grade and water content: The presence of even small amounts of water in an organic solvent can impact the solubility of carboxylic acids.[2]

  • Temperature: The solubility of this compound in many solvents increases with temperature.[3][4]

  • Solid-state properties: The crystalline form (polymorph) of the acid can affect its dissolution rate and solubility.

Q3: Can I use heat to dissolve this compound?

A3: Yes, heating can be an effective method to increase the solubility of this compound in many organic solvents.[3][4] However, it is crucial to be aware of the compound's thermal stability to avoid degradation. Gentle heating in a controlled manner (e.g., using a water bath) is recommended.

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is pH-dependent, particularly in aqueous or protic solutions. In basic conditions (pH > pKa), the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more polar and thus more soluble in polar solvents like water. Conversely, in acidic conditions (pH < pKa), the compound remains in its less soluble protonated form. This principle can be used to purify the compound, for example, by dissolving it in a basic aqueous solution and then precipitating it by adding acid.

Troubleshooting Guide

Issue: this compound is poorly soluble in the desired organic solvent at room temperature.

This troubleshooting guide provides a systematic approach to address solubility challenges.

G cluster_start cluster_methods cluster_evaluation cluster_end start Start: Poor Solubility Observed heating Method 1: Gentle Heating (e.g., 40-60°C) start->heating eval1 Dissolved? heating->eval1 sonication Method 2: Sonication eval2 Dissolved? sonication->eval2 cosolvent Method 3: Add a Co-solvent eval3 Dissolved? cosolvent->eval3 ph_adjustment Method 4: pH Adjustment (if applicable) eval4 Dissolved? ph_adjustment->eval4 eval1->sonication No end_success Success: Compound Dissolved eval1->end_success Yes eval2->cosolvent No eval2->end_success Yes eval3->ph_adjustment No eval3->end_success Yes eval4->end_success Yes end_fail Re-evaluate Solvent Choice eval4->end_fail No

Caption: Troubleshooting workflow for solubility issues.

1. Gentle Heating:

  • Procedure: Gradually warm the solvent containing the this compound in a water bath (e.g., to 40-60°C) with continuous stirring.

  • Rationale: The solubility of solids in liquids generally increases with temperature.[3][4]

  • Caution: Avoid excessive heat to prevent potential degradation of the compound.

2. Sonication:

  • Procedure: Place the vial containing the suspension in an ultrasonic bath for 5-15 minute intervals. Monitor the temperature of the bath to prevent excessive heating.

  • Rationale: Sonication uses high-frequency sound waves to agitate particles and break down aggregates, which can enhance the rate of dissolution.

  • Tip: This method can be used in conjunction with gentle heating.

3. Co-solvent Addition:

  • Procedure: If the compound is in a non-polar or moderately polar solvent, add a small amount (e.g., 5-10% v/v) of a miscible polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If starting with a polar solvent, a less polar co-solvent might help in some cases.

  • Rationale: A co-solvent can modify the overall polarity of the solvent system, improving the solvation of the solute.

  • Note: Ensure the co-solvent is compatible with any downstream applications.

4. pH Adjustment (for protic or aqueous-containing organic solvents):

  • Procedure: Add a small amount of an organic base (e.g., triethylamine) or an aqueous solution of a base (e.g., sodium bicarbonate) dropwise to the suspension.

  • Rationale: Deprotonating the carboxylic acid to its more soluble salt form can significantly increase solubility in polar solvents.

  • Consideration: This will change the chemical nature of the solute and may not be suitable for all experimental contexts.

Quantitative Solubility Data

The solubility of (S)-Indoline-2-carboxylic acid has been experimentally determined in several pure solvents at various temperatures. The following table summarizes this data, expressed as the mole fraction (x) of the solute.

Temperature (K)Water (x)Methanol (x)Ethanol (x)1-Propanol (x)2-Propanol (x)1-Butanol (x)
283.150.000780.016390.010180.005180.006390.01138
293.150.000960.021020.012570.007010.008030.01429
303.150.001180.026780.015490.009510.010040.01788
313.150.001460.033870.019040.012890.012510.02231
323.150.001810.042590.023340.017470.015550.02777
333.150.002240.053280.028560.023690.019290.03451
343.150.002780.066420.034900.032210.023950.04285
353.150.003450.082590.042630.043910.029810.05321

Data sourced from J. Chem. Eng. Data 2013, 58, 10, 2808–2813.[3][4]

Experimental Protocols

Protocol: Determination of Qualitative Solubility

This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.

G cluster_prep Preparation cluster_addition Solvent Addition & Observation cluster_decision Evaluation cluster_outcome Classification prep1 1. Weigh ~10 mg of This compound prep2 2. Place into a clean, dry vial prep1->prep2 add1 3. Add 0.1 mL of solvent prep2->add1 add2 4. Vortex/shake vigorously for 1-2 minutes add1->add2 add3 5. Observe for dissolution add2->add3 decision Is the solid fully dissolved? add3->decision soluble Soluble (>100 mg/mL) decision->soluble Yes partially_soluble Partially Soluble or Insoluble (<100 mg/mL) decision->partially_soluble No

Caption: Workflow for qualitative solubility testing.

Methodology:

  • Preparation: Accurately weigh approximately 10 mg of this compound and place it into a small, clear glass vial.

  • Solvent Addition: Add 0.1 mL of the test solvent to the vial. This creates an initial concentration of 100 mg/mL.

  • Mixing: Cap the vial securely and vortex or shake vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a dark background. If the solid has completely disappeared and the solution is clear, the compound is considered soluble at that concentration.

  • Classification:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid appears largely unchanged.

  • Further Testing (Optional): If the compound is insoluble, you can incrementally add more solvent (e.g., in 0.1 mL aliquots) and repeat the mixing and observation steps to estimate the approximate solubility.

References

Technical Support Center: Optimizing Reaction Conditions for Indoline-2-carboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of indoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

A1: The most prevalent methods for esterifying this compound are the Fischer-Speier esterification and reaction with thionyl chloride.

  • Fischer-Speier Esterification : This method involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2][3][4][5] The reaction is typically heated to reflux to drive the equilibrium towards the ester product.[3]

  • Thionyl Chloride Method : This approach involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), which is then reacted with the desired alcohol. This method is often faster and not equilibrium-limited but requires careful handling of the corrosive and moisture-sensitive thionyl chloride. A common procedure involves the slow addition of thionyl chloride to a solution of this compound in methanol.[6]

Q2: Which acid catalyst is best for the Fischer esterification of this compound?

A2: Commonly used and effective catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrogen chloride (HCl).[4] For substrates that may be sensitive to very strong acids, TsOH can be a milder alternative. The choice of catalyst can also be influenced by the solvent and desired reaction temperature.

Q3: What are typical reaction conditions (temperature, time) for this esterification?

A3: Reaction conditions are highly dependent on the chosen method:

  • Fischer Esterification : Temperatures typically range from 60–110 °C, often at the reflux temperature of the alcohol solvent.[3] Reaction times can vary from 1 to 10 hours.[3] One specific protocol suggests 80 °C for 2 hours when using concentrated H₂SO₄ in ethanol.[1]

  • Thionyl Chloride Method : This reaction is often performed at lower temperatures, starting at 0 °C or even lower, and then allowing the reaction to warm to room temperature.

Q4: Can I use a tertiary alcohol for the Fischer esterification of this compound?

A4: Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions.[3] It is recommended to use primary or secondary alcohols.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Equilibrium Not Shifted (Fischer Esterification): The Fischer esterification is a reversible reaction.[4] 2. Inactive Catalyst: The acid catalyst may be old or hydrated. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 4. Steric Hindrance: While less common for simple esters, bulky groups on the alcohol or acid can slow the reaction.[7]1. Use a large excess of the alcohol (it can often be used as the solvent).[4][5] Alternatively, remove the water byproduct using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[3][4] 2. Use a fresh, anhydrous acid catalyst. 3. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Consider using the thionyl chloride method, which is less sensitive to steric hindrance.
Formation of Side Products 1. Dehydration/Elimination: Especially with secondary or sensitive alcohols at high temperatures. 2. N-Acylation: If an acylating agent is used or under certain conditions, the nitrogen of the indoline (B122111) ring can be acylated. 3. Diketopiperazine Formation: This can be an issue, particularly with derivatives of this compound, leading to dimerization.[8] 4. Hydrolysis of the Ester: The presence of excess water during workup can lead to the hydrolysis of the ester back to the carboxylic acid.[3]1. Use milder reaction conditions (lower temperature, milder acid catalyst like TsOH). 2. Protect the indoline nitrogen with a suitable protecting group (e.g., Boc) if N-acylation is a concern, though this adds extra synthetic steps. 3. This is less common in simple esterification but can be minimized by controlling concentration and temperature. 4. Ensure anhydrous conditions during the reaction and a careful workup procedure to remove the acid catalyst and water efficiently.
Difficulty in Product Isolation 1. Product is Water-Soluble: This can be an issue with very short-chain alcohol esters. 2. Emulsion during Workup: Impurities can sometimes lead to the formation of emulsions during aqueous extraction.1. After neutralizing the acid, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the polarity of the aqueous phase and improve extraction efficiency. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Filtering the organic layer through a pad of celite can also be effective.

Data Presentation

Table 1: Comparison of Reported Esterification Conditions for Indole/Indoline-2-Carboxylic Acid Derivatives

Starting MaterialAlcoholCatalyst/ReagentSolventTemperatureTimeYieldReference
5-nitroindole-2-carboxylic acidEthanolConc. H₂SO₄Ethanol80 °C2 h65%[1]
6-bromoindole-2-carboxylic acidEthanolConc. H₂SO₄Ethanol80 °C2 h82%[1]
Racemic this compoundMethanolThionyl ChlorideMethanolNot specifiedNot specifiedNot specified[6]
Indole-2-carboxylic acidEthanolDry HCl, SnCl₂Ethanol-20 °C to RTOvernight80% (of free acid after hydrolysis)[9]
3-methoxycarbonylmethylindole-2-carboxylic acidMethanolConc. H₂SO₄MethanolNot specifiedNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in the desired alcohol (e.g., ethanol, 10-20 volumes).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux (for ethanol, approximately 78 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Esterification using Thionyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, 10-20 volumes).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.1-1.5 eq) dropwise via the dropping funnel, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until the reaction is complete as indicated by TLC.

  • Workup:

    • Remove the excess solvent and thionyl chloride under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the solution with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the product by column chromatography if needed.

Visualizations

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation start Carboxylic Acid + H⁺ protonated_carbonyl Protonated Carbonyl start->protonated_carbonyl tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate alcohol Alcohol (R'-OH) alcohol->tetrahedral_intermediate protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate protonated_ester Protonated Ester protonated_intermediate->protonated_ester water H₂O protonated_intermediate->water ester Ester + H⁺ protonated_ester->ester Esterification_Workflow cluster_method Choose Method start Start: this compound + Alcohol fischer Fischer Esterification (Acid Catalyst, Heat) start->fischer thionyl Thionyl Chloride Method (SOCl₂, 0°C to RT) start->thionyl reaction Reaction Monitoring (TLC) fischer->reaction thionyl->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Indoline-2-carboxylate Ester purification->product

References

Technical Support Center: Purification of Crude Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Indoline-2-carboxylic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product is dark brown/black. What causes this discoloration and how can I remove it?

A1: Dark coloration is typically due to impurities from the synthesis, such as residual starting materials, polymeric byproducts, or degradation products.[1] Overheating during solvent evaporation can also contribute to discoloration.[1]

Troubleshooting Steps:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% w/w). Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal and adsorbed colored impurities.[1][2]

  • Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution and washing with an immiscible organic solvent can remove colored, non-acidic impurities. The purified product is then recovered by acidifying the aqueous layer.

  • Temperature Control: When removing solvents using a rotary evaporator, ensure the bath temperature is kept moderate to prevent thermal degradation.[1]

Q2: I am experiencing a very low yield after my purification. What are the common causes of product loss?

A2: Low yields can result from several factors throughout the experimental process.

Common Causes & Solutions:

  • Incomplete Precipitation: The product may not fully precipitate from the solution if the pH is not optimal. This compound is acidic, so the pH of the aqueous solution should be adjusted to be well below its pKa (predicted to be around 2.04) to ensure complete precipitation.[1][3] Aim for a pH of 1-2 by adding a mineral acid like HCl.[4]

  • Solubility in Wash Solvents: The product may have partial solubility in the solvents used for washing the isolated solid. To minimize this, always use ice-cold wash solvents and use the minimum volume necessary.[1]

  • Incomplete Reaction: If the initial synthesis reaction did not go to completion, the yield will inherently be low. Monitor the reaction progress using techniques like TLC or HPLC to ensure it is complete before workup.

  • Mechanical Losses: Significant product can be lost during transfers between flasks, on filter paper, and on spatulas. To mitigate this, ensure all equipment is rinsed with a small amount of the mother liquor or a cold wash solvent to recover any adhering product.[1]

Q3: My TLC or HPLC analysis of the purified product still shows multiple spots/peaks. What are the likely impurities and how can I improve the purity?

A3: The most common impurity is often the unreacted starting material, Indole-2-carboxylic acid, especially if the synthesis involves its reduction.[1][5] Other impurities may include inorganic salts from reagents (e.g., tin hydroxides) or byproducts from the specific synthetic route.[6]

Purification Strategies:

  • Column Chromatography: For impurities that are difficult to separate by other means, silica (B1680970) gel column chromatography is effective.[1] A common issue with carboxylic acids on silica is peak tailing. This can be prevented by adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase.[1][7]

  • Optimize Recrystallization: Finding the ideal recrystallization solvent is crucial. A systematic solvent screen should be performed. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) may be required, such as acetone-hexane.[8]

  • Acid-Base Extraction: This technique is highly effective for separating carboxylic acids from neutral or basic impurities. Ensure thorough mixing and separation of the aqueous and organic layers.[1] A patent also describes a method of fractional precipitation by carefully controlling the pH to first precipitate impurities before isolating the desired product at its isoelectric point.[2]

Q4: I'm having trouble finding a suitable recrystallization solvent. Can you provide a systematic approach?

A4: The ideal solvent is one where your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1]

Solvent Screening Protocol:

  • Place small amounts (10-20 mg) of your crude product into several test tubes.

  • Add a different test solvent (0.5 mL) to each tube. Potential solvents include water, ethanol (B145695), methanol, ethyl acetate (B1210297), acetone, and toluene.[1]

  • Observe the solubility at room temperature. If the compound dissolves, the solvent is unsuitable for single-solvent recrystallization.

  • If it does not dissolve, gently heat the mixture while stirring. If it dissolves completely, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent will result in the formation of clean crystals upon cooling.[1] Solvents like ethanol have been successfully used for recrystallization.[6]

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₉H₉NO₂[9]
Molecular Weight163.17 g/mol [9]
Melting Point~168 °C (with decomposition)[6][9]
AppearanceSolid[9]
SolubilitySlightly soluble in DMSO, Methanol; Insoluble in water[3][9]
pKa (Predicted)~2.04[3]

Table 2: Typical Column Chromatography Parameters for Purification

ParameterGuidelineRationaleSource(s)
Stationary Phase Silica GelStandard for normal-phase chromatography of polar compounds.[1]
Mobile Phase Gradient of Hexane/Ethyl Acetate or Dichloromethane/MethanolAllows for separation of compounds with varying polarities.[1]
Mobile Phase Additive 0.5 - 1% Acetic Acid or Formic AcidPrevents peak tailing by keeping the carboxylic acid protonated.[1][7]
Monitoring Thin Layer Chromatography (TLC)To identify fractions containing the pure product.[1]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Wash: Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining non-acidic impurities. Discard the organic wash.

  • Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. While stirring, slowly add 1M HCl dropwise until the pH of the solution is between 1 and 2.[1][4] A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of ice-cold deionized water to remove any inorganic salts.[1]

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization from Ethanol

This protocol is suitable if the main impurities have different solubility profiles in ethanol.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hotplate) with stirring until the solid completely dissolves. Do not add excessive solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. To encourage the growth of larger, purer crystals, do not disturb the flask during this initial phase.[10]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[1]

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude Indoline-2-carboxylic Acid Product Assess Assess Purity & Color (TLC / HPLC / Visual) Crude->Assess Recrystallization Recrystallization (Protocol 2) Assess->Recrystallization Minor impurities Colored product AcidBase Acid-Base Extraction (Protocol 1) Assess->AcidBase Neutral / Basic impurities Chromatography Column Chromatography Assess->Chromatography Difficult to separate impurities Pure Pure Product Recrystallization->Pure AcidBase->Pure Chromatography->Pure

Caption: General workflow for selecting a purification strategy.

Troubleshooting_Low_Yield Start Low Yield Observed CheckPrecip Check Precipitation pH: Is it pH 1-2? Start->CheckPrecip CheckWash Check Wash Procedure: Using minimal ice-cold solvent? CheckPrecip->CheckWash Yes AdjustpH Adjust pH to 1-2 with HCl CheckPrecip->AdjustpH No CheckReaction Check Reaction Completion: Was starting material consumed? CheckWash->CheckReaction Yes ModifyWash Use pre-chilled solvents and minimal volume CheckWash->ModifyWash No OptimizeReaction Optimize reaction time/conditions and monitor with TLC/HPLC CheckReaction->OptimizeReaction No End Yield Improved CheckReaction->End Yes AdjustpH->End ModifyWash->End OptimizeReaction->End Re-run experiment

Caption: Troubleshooting logic for addressing low product yield.

References

Strategies to minimize diketopiperazine formation with Indoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving Indoline-2-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the incorporation of this unique amino acid, with a primary focus on minimizing the formation of diketopiperazine (DKP), a common and often problematic side reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound, leading to DKP formation and reduced yield of the desired peptide.

Problem Potential Cause Recommended Solution
High levels of diketopiperazine (DKP) formation detected by LC-MS. The N-terminal amine of the dipeptide intermediate is readily attacking the activated C-terminal ester, leading to cyclization. This is particularly prevalent with secondary amino acids like this compound.[1][2][3]1. Choice of Coupling Reagent: Utilize highly reactive uronium/aminium salt reagents like HATU or HBTU, which promote rapid amide bond formation, outcompeting DKP formation.[1][4] 2. Protecting Group Strategy: If using Fmoc-SPPS, consider switching to a Boc-protection strategy for the initial dipeptide, as Boc deprotection is performed under acidic conditions which do not favor DKP formation.[5][6] Alternatively, using a Bsmoc-protecting group has been shown to suppress DKP formation.[6][7] 3. Resin Selection: For Fmoc-SPPS, employ a sterically hindered resin such as 2-chlorotrityl chloride resin. The bulky resin linker can physically impede the back-biting cyclization required for DKP formation.[5][8] 4. Dipeptide Coupling: Synthesize the dipeptide unit containing this compound separately in solution phase and then couple it to the resin-bound peptide. This bypasses the vulnerable dipeptide-resin intermediate.[5]
Low coupling efficiency of this compound. Steric hindrance from the bicyclic structure of this compound can slow down the coupling reaction, allowing more time for side reactions like DKP formation.[1][4]1. Pre-activation: Allow the coupling reagent (e.g., HATU) and this compound to pre-activate for 5-15 minutes before adding the amine component.[1][4] 2. Double Coupling: Perform the coupling reaction twice to ensure complete incorporation of the hindered amino acid.[4] 3. Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 50 °C) can sometimes improve coupling efficiency, but must be monitored closely to avoid increased racemization or DKP formation.[6]
Presence of deletion sequences lacking the this compound residue. This is a direct consequence of DKP formation, where the dipeptide cleaves from the resin, leaving a truncated peptide chain that continues to react in subsequent cycles.[9][10]The primary solution is to prevent DKP formation using the strategies outlined above (coupling reagents, protecting groups, resin choice). By minimizing DKP formation, the incidence of these deletion sequences will be significantly reduced.
Racemization of the this compound residue. The activating conditions for the carboxylic acid can sometimes lead to epimerization at the alpha-carbon.1. Use of Additives: Incorporate racemization suppressants like HOBt or Oxyma Pure, especially when using carbodiimide (B86325) coupling reagents (e.g., DIC).[1][4] 2. Controlled Temperature: Perform the activation and coupling steps at a lower temperature (e.g., 0 °C) to minimize the risk of racemization.[4] 3. Choice of Base: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem with this compound?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a side product during peptide synthesis.[11] It arises from the intramolecular cyclization of a dipeptide, particularly when the N-terminal protecting group is removed.[8] this compound, being a secondary amino acid similar to proline, is highly prone to inducing DKP formation.[1][2][3] This side reaction leads to a lower yield of the desired full-length peptide and the formation of deletion impurities.[9][10]

Q2: Which coupling reagents are best to minimize DKP formation with this compound?

A2: Uronium/aminium salt-based coupling reagents are highly recommended. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are very efficient and promote rapid amide bond formation, which can outpace the rate of DKP formation.[1][4] Carbodiimide reagents like DIC can be used, but should be paired with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to improve efficiency and suppress side reactions.[1][4]

Q3: How does the choice of N-terminal protecting group affect DKP formation?

A3: The choice of protecting group is critical. The widely used Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions (e.g., with piperidine), which can catalyze DKP formation.[6] In contrast, the Boc (tert-butyloxycarbonyl) group is removed under acidic conditions, which generally suppress this side reaction.[5][6] For Fmoc-based synthesis, the Bsmoc (1,1-dioxo-benzo[b]thiophen-2-yl-methoxycarbonyl) protecting group has been shown to significantly reduce DKP formation.[6][7]

Q4: Can the solid-phase resin influence the extent of DKP formation?

A4: Yes, the choice of resin is an important factor. For Fmoc-SPPS, using a sterically hindered resin like 2-chlorotrityl chloride is advantageous.[5][8] The bulky nature of the trityl linker physically hinders the N-terminal amine of the dipeptide from attacking the ester linkage to the resin, thereby reducing the likelihood of cyclization and DKP formation.[5]

Q5: Are there any solvent or temperature considerations to minimize DKP formation?

A5: Yes. Solvents like DMF, DMSO, and NMP can influence the rate of DKP formation.[6][7] It is crucial to use high-purity, amine-free solvents.[12] Lowering the temperature during the deprotection and coupling steps can also help to slow down the rate of DKP formation.[6]

Data Presentation

Table 1: Comparative Coupling Efficiencies and Conditions for this compound

Coupling Reagent/MethodActivating AdditiveBaseSolventTypical Yield (%)Key Considerations
HBTUHOBt (internal)DIPEA, NMMDMF, NMP>90%Fast activation, standard for SPPS. May require double coupling.[1]
HATUHOAt (internal)DIPEA, 2,4,6-CollidineDMF, NMP>95%Highly reactive, superior for hindered couplings. Reduces racemization.[1]
PyBOPHOBt (internal)DIPEA, NMMDMF, CH₂Cl₂>90%Effective, but can be more expensive.
DIC/OxymaPureOxymaPureNMMDCMVariableCost-effective, low racemization. May require longer reaction times.[1]
DIC/HOBtHOBtDIPEADMFVariableA standard, cost-effective method. Requires optimization for hindered couplings.[4]

Note: Yields are sequence-dependent and may require optimization.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of Boc-Indoline-2-carboxylic Acid using HATU

This protocol is suitable for coupling Boc-Indoline-2-carboxylic acid to an amine in solution.

Materials:

  • Boc-Indoline-2-carboxylic acid

  • Amine with a free amino group

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Appropriate solvents for extraction and chromatography (e.g., Ethyl Acetate (B1210297), Dichloromethane)

Procedure:

  • Dissolve Boc-Indoline-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.0-1.2 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[4]

  • Add the amine (1.0-1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-Indoline-2-carboxylic Acid on 2-Chlorotrityl Chloride Resin

This protocol describes the coupling of Fmoc-Indoline-2-carboxylic acid to a resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin (on 2-chlorotrityl chloride resin)

  • Fmoc-Indoline-2-carboxylic acid

  • HATU

  • DIPEA

  • Anhydrous DMF

  • DCM

  • 20% Piperidine (B6355638) in DMF (for Fmoc deprotection)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and byproducts.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Indoline-2-carboxylic acid (3 eq) and HATU (2.95 eq) in anhydrous DMF.

  • Pre-activation and Coupling: Add DIPEA (6 eq) to the activation solution and allow it to pre-activate for 5-10 minutes. Add the activated mixture to the resin.[1]

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a double coupling may be necessary.[4]

  • Monitoring: Perform a Kaiser test (for primary amines) or a chloranil (B122849) test (for secondary amines) to monitor the completion of the coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Visualizations

DKP_Formation_Pathway cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_Side_Reaction DKP Side Reaction Resin_Dipeptide H-AA2-Ind-O-Resin (Dipeptide on Resin) Coupling Coupling of next Fmoc-AA3-OH Resin_Dipeptide->Coupling Desired Path DKP Diketopiperazine (Cyclic Dipeptide) Resin_Dipeptide->DKP Intramolecular Attack (Undesired) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Deprotection->Resin_Dipeptide Removes Fmoc Peptide_Chain Fmoc-AA3-AA2-Ind-O-Resin (Elongated Peptide) Coupling->Peptide_Chain Cleaved_Resin HO-Resin (Truncated) DKP->Cleaved_Resin Cleavage from Resin

Caption: DKP formation as an off-pathway reaction in SPPS.

Mitigation_Strategies cluster_solutions Mitigation Strategies High_DKP Problem: High Diketopiperazine (DKP) Formation Coupling_Reagent Use Fast Coupling Reagents (e.g., HATU, HBTU) High_DKP->Coupling_Reagent Solution 1 Protecting_Group Protecting Group Strategy (Boc vs Fmoc, Bsmoc) High_DKP->Protecting_Group Solution 2 Resin_Choice Use Sterically Hindered Resin (2-Chlorotrityl) High_DKP->Resin_Choice Solution 3 Dipeptide_Synth Pre-synthesize Dipeptide High_DKP->Dipeptide_Synth Solution 4

Caption: Key strategies to minimize DKP formation.

References

Technical Support Center: Amide Coupling with Sterically Hindered Indoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting optimal coupling reagents and troubleshooting common issues encountered when working with sterically hindered Indoline-2-carboxylic acid and similar challenging substrates.

Frequently Asked Questions (FAQs)

Q1: Why are standard coupling protocols using reagents like DCC or EDC often ineffective for this compound?

A1: this compound presents significant steric hindrance due to its bicyclic structure, which can physically obstruct the approach of the amine nucleophile to the activated carboxylic acid. Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often form activated intermediates that are not reactive enough to overcome this steric barrier, leading to slow or incomplete reactions.[1] For such challenging couplings, more potent activating reagents are generally required.[1][2]

Q2: What are the most effective classes of coupling reagents for sterically hindered substrates like this compound?

A2: For difficult couplings, aminium/uronium salts (e.g., HATU, HBTU, COMU) and phosphonium (B103445) salts (e.g., PyBOP, PyAOP) are significantly more effective than standard carbodiimides.[1][3][4] These reagents generate highly reactive activated esters (OAt or Oxyma esters for many modern reagents) that can more readily react with hindered amines.[1][5] For exceptionally challenging cases, the in situ formation of acyl fluorides is a powerful strategy.[1][6][7][8]

Q3: What is the role of additives like HOBt, HOAt, and OxymaPure®?

A3: Additives are crucial in amide bond formation, especially when using carbodiimides. They serve two primary functions: accelerating the coupling reaction and suppressing racemization.[7] They react with the initial activated intermediate to form an active ester, which is less prone to side reactions and epimerization.

  • HOBt (1-Hydroxybenzotriazole): A classic additive that improves yields and reduces racemization.

  • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt, leading to faster and more efficient couplings, particularly for hindered systems.[5][9] However, it is potentially explosive and requires careful handling.[7]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate): A safer, non-explosive alternative to HOBt and HOAt that provides high coupling efficiency and low racemization.[7]

Q4: When should I consider a phosphonium salt (e.g., PyBOP) over a uronium salt (e.g., HATU)?

A4: While both are highly effective, there are key differences.

  • Uronium/Aminium salts (HATU, HBTU): These are very reactive and efficient.[10] A potential drawback is the risk of guanidinylation of the N-terminal amine, which can cap the peptide chain, especially if the reagent is used in excess or if the coupling is slow.[3][5][10]

  • Phosphonium salts (PyBOP, PyAOP): These reagents avoid the guanidinylation side reaction, leading to cleaner reactions, particularly in "difficult" couplings.[10][11] They are often preferred for substrates prone to racemization.[10] However, solutions of phosphonium reagents in DMF have limited stability.[11]

Q5: Can reaction conditions be modified to improve the yield of a difficult coupling?

A5: Yes, optimizing reaction conditions is critical.

  • Temperature: Increasing the temperature can help overcome the activation energy barrier for sterically hindered substrates. Microwave heating can also be effective.[2]

  • Solvent: The choice of solvent is important. DMF is common, but in some cases, less polar solvents like DCM or THF may be beneficial.

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is typically required. The choice and stoichiometry of the base can impact racemization.

  • Concentration: Higher concentrations can sometimes improve the reaction rate.[11]

  • Double Coupling: For particularly stubborn couplings, performing the reaction twice (a "double coupling") with fresh reagent can help drive the reaction to completion.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently reactive coupling reagent: Standard reagents like DCC/EDC may be ineffective.[1] 2. Steric hindrance: The primary challenge with this compound.[1][3] 3. Decomposition of activated intermediate: The active species may not be stable enough to react.[2]1. Switch to a more potent coupling reagent: HATU, HCTU, COMU, PyBOP, or PyAOP are recommended.[1][5][10] 2. For extremely hindered cases, consider forming the acyl fluoride (B91410) using reagents like TFFH or BTFFH.[1][7][8] 3. Increase the reaction temperature or use microwave irradiation.[2] 4. Perform a double coupling.[1]
Incomplete Reaction 1. Reaction time is too short. 2. Insufficient equivalents of reagents. 3. Secondary structure formation or aggregation of the growing peptide chain. [1]1. Increase the reaction time and monitor for completion (e.g., using a ninhydrin (B49086) test in solid-phase synthesis).[3] 2. Use a slight excess of the coupling reagent and the amino acid being coupled. 3. Consider using a solvent known to disrupt secondary structures.
Presence of Side Products 1. Racemization/Epimerization: Loss of stereochemical integrity. 2. Guanidinylation of the amine: A common side reaction with uronium/aminium reagents like HATU/HBTU.[5][10] 3. Formation of N-acylurea: A byproduct when using carbodiimides without an additive.1. Use an additive like HOAt or OxymaPure®.[7] Phosphonium reagents like PyBOP are often superior in minimizing racemization.[10] Use a weaker base if possible. 2. Use a phosphonium-based reagent (e.g., PyBOP) or ensure precise stoichiometry when using uronium reagents.[10][11] 3. Always use an additive (HOBt, HOAt, Oxyma) with carbodiimide reagents.[7]
Difficulty in Purification 1. Unreacted starting materials. 2. Byproducts from the coupling reagent. 1. Optimize the reaction to drive it to completion. 2. Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) to simplify aqueous workup.[2] The byproduct of DCC (DCU) is often insoluble and can be removed by filtration.[2]

Data Presentation: Comparison of Coupling Reagents for Hindered Systems

The following table summarizes the performance and characteristics of various coupling reagents commonly used for sterically hindered amide bond formation.

Reagent ClassReagent NameActivating GroupKey AdvantagesPotential Disadvantages
Carbodiimide DIC / HOBtOBt Ester- Cost-effective - Water-soluble urea (B33335) byproduct (for DIC)- Often inefficient for hindered couplings[1] - Risk of N-acylurea formation and racemization without additives
Aminium/Uronium HBTUOBt Ester- Highly efficient and popular[4] - Water-soluble byproducts- Can cause guanidinylation[4][10] - Based on potentially explosive HOBt[7]
Aminium/Uronium HATUOAt Ester- Highly efficient, especially for hindered couplings[3][4] - Faster reaction rates and reduced epimerization compared to HBTU[3]- Can cause guanidinylation[4][10] - Based on potentially explosive HOAt[4][7]
Aminium/Uronium COMUOxyma Ester- Efficiency comparable to HATU[4][7] - Safer, non-explosive, and reduced allergenic potential[4][7]- Limited stability in solution[4][11]
Phosphonium PyBOPOBt Ester- Efficient coupling, avoids guanidinylation[4][10] - Low racemization[10]- Byproducts can be challenging to remove - Less reactive than HATU[4]
Acyl Fluoride Precursor TFFH / BTFFHAcyl Fluoride- Excellent for extremely hindered substrates[1][7][8] - Highly reactive intermediate- Reagents can be moisture-sensitive - TFFH can form toxic byproducts[8]

Experimental Protocols

Protocol 1: General Procedure for Coupling with HATU
  • Pre-activation: In a separate vessel, dissolve the N-protected this compound (1.2 equivalents), HATU (1.15 equivalents), and a non-nucleophilic base such as DIPEA (2.5 equivalents) in an anhydrous aprotic solvent (e.g., DMF).

  • Stir the mixture at room temperature for 1-5 minutes to allow for pre-activation.

  • Coupling: Add the activated acid solution to a solution of the amine (1.0 equivalent) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the steric hindrance of the amine.

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Acyl Fluoride Formation and Coupling

This protocol is recommended when other methods fail.

  • Acyl Fluoride Generation: Dissolve the N-protected this compound (1.0 equivalent) in anhydrous DCM. Add a fluorinating agent such as TFFH (1.1 equivalents) or an alternative like Cyanuric Fluoride. If required, add a non-nucleophilic base (e.g., pyridine (B92270) or collidine, 1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • Coupling: In a separate flask, dissolve the amine (1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) in anhydrous DCM.

  • Slowly add the acyl fluoride solution to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Elevated temperatures may be required for particularly unreactive amines.[8]

  • Workup: Quench the reaction with water or saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.

Visualizations

Coupling_Reagent_Selection Start Start: Couple Sterically Hindered This compound Standard_Methods Attempt standard coupling? (e.g., EDC/HOBt) Start->Standard_Methods High_Potency_Reagent Select High-Potency Reagent (Uronium or Phosphonium Salt) Standard_Methods->High_Potency_Reagent No (Recommended) Standard_Methods->High_Potency_Reagent Yes, but failed Uronium_Choice Use Uronium Salt? (e.g., HATU, COMU) High_Potency_Reagent->Uronium_Choice Phosphonium_Choice Use Phosphonium Salt (e.g., PyBOP, PyAOP) Uronium_Choice->Phosphonium_Choice No Uronium_Protocol Follow Uronium Protocol - Watch stoichiometry to avoid guanidinylation Uronium_Choice->Uronium_Protocol Yes Phosphonium_Protocol Follow Phosphonium Protocol - Cleaner reaction, good for racemization-prone substrates Phosphonium_Choice->Phosphonium_Protocol Reaction_Check Reaction Successful? Uronium_Protocol->Reaction_Check Phosphonium_Protocol->Reaction_Check Extreme_Methods Reaction Failed or Stalled: Extreme Steric Hindrance Reaction_Check->Extreme_Methods No End_Success End: Successful Coupling Reaction_Check->End_Success Yes Acyl_Fluoride Use Acyl Fluoride Method (e.g., TFFH, Cyanuric Fluoride) Extreme_Methods->Acyl_Fluoride Acyl_Fluoride->End_Success

Caption: Workflow for selecting an optimal coupling reagent.

Troubleshooting_Workflow Start Start: Failed Amide Coupling Check_Reagent Is coupling reagent potent enough? (e.g., HATU, PyBOP) Start->Check_Reagent Upgrade_Reagent Upgrade to a more potent reagent (HATU, COMU, PyBOP) Check_Reagent->Upgrade_Reagent No Check_Conditions Are reaction conditions optimal? Check_Reagent->Check_Conditions Yes Re_Evaluate Re-evaluate and Retry Upgrade_Reagent->Re_Evaluate Increase_Temp Increase Temperature / Use Microwave Check_Conditions->Increase_Temp No Check_Side_Products Side products observed? (e.g., Guanidinylation, Racemization) Check_Conditions->Check_Side_Products Yes Double_Couple Perform a Double Coupling Increase_Temp->Double_Couple Double_Couple->Re_Evaluate Switch_Reagent_Class Switch Reagent Class (e.g., Uronium -> Phosphonium) or add Oxyma Check_Side_Products->Switch_Reagent_Class Yes Extreme_Method Still failing? Consider Acyl Fluoride Method Check_Side_Products->Extreme_Method No Switch_Reagent_Class->Re_Evaluate Extreme_Method->Re_Evaluate

Caption: Troubleshooting flowchart for failed coupling reactions.

References

Preventing racemization during Indoline-2-carboxylic acid activation and coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the activation and coupling of Indoline-2-carboxylic acid.

Troubleshooting Guide

Issue: Significant racemization detected in the final product.

This is a common issue when working with sterically hindered or structurally unique amino acids like this compound. The primary cause of racemization during peptide bond formation is the formation of a planar intermediate, either an oxazolone (B7731731) or an enolate, which leads to the loss of stereochemical integrity at the alpha-carbon.[1][2] The following sections provide potential causes and solutions to mitigate this problem.

Cause 1: Inappropriate Coupling Reagent

Certain coupling reagents, particularly carbodiimides like DCC and EDC when used alone, are more prone to causing racemization.[1]

Solution:

  • Use Uronium/Aminium-based Reagents: Reagents such as HATU, HBTU, and HCTU are highly effective for coupling sterically hindered amino acids and are known to reduce racemization.[3][4][5] HATU, in particular, is often recommended for its high reactivity and ability to suppress racemization.[4][5]

  • Employ Carbodiimides with Additives: If using a carbodiimide (B86325) reagent (e.g., EDC, DIC), it is crucial to include a racemization-suppressing additive.[1][3][6][7]

  • Consider Modern Coupling Reagents: Reagents like COMU, which incorporates an OxymaPure moiety, offer a safer and highly effective alternative to HOBt- or HOAt-based reagents, with excellent performance in suppressing racemization.[7]

Cause 2: Lack of or Ineffective Racemization Suppressant Additive

The absence of an additive when using carbodiimides, or the use of a less effective additive, can lead to significant racemization.

Solution:

  • Incorporate Effective Additives: 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are standard additives that effectively minimize racemization by forming active esters that are less prone to epimerization.[1][3][8] HOAt is generally considered more effective than HOBt.[9]

  • Utilize OxymaPure: This additive is a non-explosive and highly effective alternative to HOBt and HOAt, demonstrating high coupling rates with low racemization.[7][10]

  • Consider Copper (II) Chloride (CuCl₂): The addition of CuCl₂ has been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[1][8]

Cause 3: Inappropriate Base Selection and Stoichiometry

The choice of base and its concentration can significantly impact the rate of racemization. Stronger or sterically unhindered bases can more readily abstract the α-proton of the activated amino acid, leading to racemization.[9][11]

Solution:

  • Use a Weaker or Sterically Hindered Base: N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally preferred over N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[3][9][11]

  • Optimize Base Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction. Excess base can increase the risk of racemization.

Cause 4: Suboptimal Reaction Conditions (Temperature and Time)

Elevated temperatures and prolonged activation times increase the likelihood of racemization.[3][11]

Solution:

  • Control the Temperature: Perform the activation and coupling steps at a lower temperature, typically 0°C, to minimize the rate of racemization.[3][11]

  • Minimize Pre-activation Time: If pre-activation is necessary, keep the duration to a minimum (e.g., 10-15 minutes).[3] Alternatively, opt for an in situ activation protocol where the coupling reagent is added to the mixture of the carboxylic acid and the amine.[11]

Cause 5: Inappropriate Solvent Choice

The polarity of the solvent can influence the extent of racemization.

Solution:

  • Use Less Polar Solvents: When possible, using less polar solvents can help reduce the rate of racemization.[1] However, solvent choice must also consider the solubility of all reactants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound during coupling?

A1: The primary mechanism is the formation of a planar oxazolone (or azlactone) intermediate after the activation of the carboxylic acid group.[1] This planar structure allows for the loss of stereochemistry at the alpha-carbon. A secondary mechanism is the direct abstraction of the alpha-proton by a base, leading to a planar enolate intermediate, which also results in racemization.[1][2]

Q2: Which coupling reagents are best for minimizing racemization with this compound?

A2: Uronium/aminium salt reagents like HATU are highly recommended for sterically hindered amino acids like this compound due to their high efficiency and low propensity for causing racemization.[3][4][5] If using carbodiimides (EDC, DIC), they must be paired with an additive like HOBt, HOAt, or OxymaPure.[1][3][7]

Q3: Can the choice of N-protecting group influence racemization?

A3: Yes, the N-protecting group plays a role. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) generally provide good protection against racemization.[3][7]

Q4: How can I detect and quantify racemization in my sample?

A4: Chiral chromatography (both HPLC and GC) is the most common method for separating and quantifying stereoisomers. You can also use NMR spectroscopy with a chiral solvating agent.

Q5: Are there any other side reactions to be aware of when coupling this compound?

A5: Yes, diketopiperazine (DKP) formation is a major side reaction, especially when this compound is the second amino acid in a peptide sequence during solid-phase peptide synthesis (SPPS).[3][4] Strategies to mitigate this include using sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin or coupling a pre-synthesized dipeptide.[3]

Data Presentation

Table 1: Comparison of Coupling Reagent and Additive Strategies to Minimize Racemization

Coupling Reagent/MethodActivating AdditiveBaseTypical Yield (%)Key Considerations for Minimizing Racemization
HBTU HOBt (internal)DIPEA, NMM>90%Standard for SPPS, but may require careful control of temperature and base.[4]
HATU HOAt (internal)DIPEA, 2,4,6-Collidine>95%Highly reactive and superior for hindered couplings; effectively reduces racemization.[4]
PyBOP HOBt (internal)DIPEA, NMM>90%A phosphonium-based reagent known for rapid coupling and minimal racemization.[11]
EDC/DIC HOBt, HOAt, OxymaPureNMM, 2,4,6-CollidineVariableCost-effective, but requires an additive to suppress racemization.[1][3] Low temperatures are crucial.[7]
DEPBT NoneDIPEAVariableHas been shown to completely avoid racemization in specific challenging couplings.[10]

Table 2: Influence of Base on Racemization

BaseChemical NameSteric HindranceBasicityGeneral Recommendation for Preventing Racemization
DIPEA (DIEA) N,N-DiisopropylethylamineHighStrongCommonly used, but can promote racemization. Use with caution.[9][11]
NMM N-MethylmorpholineModerateWeakerA preferred choice over DIPEA for reducing racemization.[3][9][11]
2,4,6-Collidine (TMP) 2,4,6-TrimethylpyridineHighWeakerOften the best choice for minimizing racemization due to high steric hindrance and weaker basicity.[9][11]
TEA TriethylamineLowStrongGenerally not recommended as it significantly increases the risk of racemization.[11]

Experimental Protocols

Protocol 1: Solution-Phase Coupling of Boc-L-indoline-2-carboxylic acid using HATU

This protocol is optimized to minimize racemization.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Boc-L-indoline-2-carboxylic acid (1.0 eq) and the desired amine component (1.0-1.1 eq) in an anhydrous solvent such as DMF or DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add HATU (1.0-1.2 eq) to the cooled solution.

  • Base Addition: Add a sterically hindered or weaker base, such as N-methylmorpholine (NMM) (1.1 eq) or 2,4,6-collidine (2.0 eq), dropwise to the mixture.[3][4]

  • Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS over 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of Boc-L-indoline-2-carboxylic acid using DIC/OxymaPure

This protocol is for incorporating Boc-L-indoline-2-carboxylic acid onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If the N-terminus is protected, perform the deprotection step (e.g., with piperidine (B6355638) for Fmoc or TFA for Boc) and wash the resin thoroughly. Neutralize with a 10% solution of DIPEA in DMF if necessary, followed by extensive washing.[4]

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Boc-L-indoline-2-carboxylic acid (3.0 eq), DIC (3.0 eq), and OxymaPure (3.0 eq) in anhydrous DMF.[4]

  • Activation: Allow the coupling cocktail to pre-activate for 10 minutes at room temperature.

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Completion: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, a second coupling may be necessary.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.

Visualizations

Racemization_Pathway cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling Pathway Activated_Acid Activated Carboxylic Acid (e.g., O-Acylisourea) Oxazolone Planar Oxazolone Intermediate Activated_Acid->Oxazolone Intramolecular Cyclization Activated_Acid->Oxazolone Desired_Product Desired Dipeptide (No Racemization) Activated_Acid->Desired_Product Direct Amine Attack (Suppresses Racemization) Activated_Acid->Desired_Product Indoline_Acid This compound Indoline_Acid->Activated_Acid Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Acid Racemized_Product Racemized Product Oxazolone->Racemized_Product Amine Attack Amine Amine Nucleophile Amine->Desired_Product

Caption: Mechanism of racemization via the oxazolone intermediate.

Troubleshooting_Workflow Start Racemization Detected Check_Reagent Check Coupling Reagent & Additive Start->Check_Reagent Check_Base Check Base Check_Reagent->Check_Base No Solution_Reagent Switch to HATU or add Oxyma/HOAt to Carbodiimide Check_Reagent->Solution_Reagent Yes Check_Conditions Check Temp. & Time Check_Base->Check_Conditions No Solution_Base Switch to NMM or 2,4,6-Collidine Check_Base->Solution_Base Yes Solution_Conditions Lower Temp. to 0°C & Minimize Pre-activation Time Check_Conditions->Solution_Conditions Yes End Racemization Minimized Check_Conditions->End No Solution_Reagent->Check_Base Solution_Base->Check_Conditions Solution_Conditions->End

Caption: Troubleshooting workflow for addressing racemization.

References

Technical Support Center: Solid-Phase Synthesis of Peptides Incorporating Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the solid-phase synthesis of peptides incorporating Indoline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency when incorporating Fmoc-Indoline-2-carboxylic acid into my peptide sequence?

Low coupling efficiency with Fmoc-Indoline-2-carboxylic acid is a common issue primarily due to its nature as a sterically hindered secondary amine.[1][2] This steric hindrance can impede the approach of the activated amino acid to the resin-bound free amine, resulting in incomplete coupling. To address this, consider the following:

  • Choice of Coupling Reagent: Utilize highly reactive coupling reagents known to be effective for hindered amino acids. Reagents like HATU, HBTU, and PyBOP are often recommended.[1][3] HATU, in particular, is noted for its high reactivity and ability to reduce racemization.[1]

  • Double Coupling: It may be necessary to perform a second coupling step to ensure the reaction goes to completion.[1] After the initial coupling reaction, a ninhydrin (B49086) test can be performed to check for free amines.[2] If the test is positive (blue beads), a second coupling is warranted.[2]

  • Activation Time: Allow for a sufficient pre-activation time (e.g., 5-10 minutes) for the coupling reagent and the Fmoc-Indoline-2-carboxylic acid before adding it to the resin.[1]

  • Excess Reagents: Using a higher excess of the amino acid and coupling reagents (e.g., 3 equivalents) can help drive the reaction forward.[1][2]

Q2: I am observing a significant side product that I suspect is a diketopiperazine. How can I prevent this?

This compound has a strong propensity to form diketopiperazines, especially after the deprotection of the second amino acid in the sequence.[3][4] This intramolecular cyclization can significantly reduce the yield of the desired peptide. Strategies to minimize diketopiperazine formation include:

  • Choice of Protecting Group for the C-terminal residue: While not always sufficient, using a tert-butyl ester to protect the C-terminus can sometimes help to avoid diketopiperazine formation.[4]

  • Immediate Coupling after Deprotection: Proceed with the coupling of the next amino acid immediately after the Fmoc deprotection of the this compound residue to minimize the time the free N-terminal amine is available for cyclization.

  • Use of DBU in Deprotection: While piperidine (B6355638) is the standard for Fmoc deprotection, in some cases, using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be beneficial, though its use should be carefully evaluated as it can catalyze aspartimide formation.[5]

Q3: Are there any specific recommendations for the deprotection of the Fmoc group from this compound?

Standard Fmoc deprotection protocols using 20% piperidine in DMF are generally effective.[2] However, due to potential aggregation of the peptide chain, it is crucial to ensure thorough washing of the resin before and after the deprotection step to remove any residual reagents.[2][6] If deprotection appears sluggish, extending the reaction time or performing a second deprotection step may be necessary.

Q4: What is the risk of racemization when using this compound?

While the rigid structure of this compound can help to reduce racemization compared to other amino acids, the choice of coupling reagent and base is still critical.[1] Using activating additives like HOAt (1-Hydroxy-7-azabenzotriazole) with HATU is known to suppress racemization effectively.[1]

Data Presentation: Comparative Coupling Efficiency

The selection of an appropriate coupling reagent is critical for the successful incorporation of the sterically hindered this compound. The following table summarizes the typical efficiencies of various coupling reagents. Please note that yields are sequence-dependent and may require optimization.

Coupling Reagent/MethodActivating AdditiveBaseSolventTypical Yield (%)Key Considerations
HBTU HOBt (internal)DIPEA, NMMDMF, NMP>90%Fast activation, standard for SPPS. May require double coupling.[1][3]
HATU HOAt (internal)DIPEA, 2,4,6-CollidineDMF, NMP>95%Highly reactive, superior for hindered couplings. Reduces racemization.[1][7]
PyBOP HOBt (internal)DIPEA, NMMDMF, CH₂Cl₂>90%Effective for hindered and N-methylated amino acids.[1]
DCC / DIC HOBt, OxymaPure-CH₂Cl₂, DMF~85%Cost-effective. Formation of insoluble DCU byproduct with DCC. DIC is preferred for SPPS.[1]
T3P® -Pyridine, DIPEAEtOAc, THFHighPropanephosphonic acid anhydride; efficient with low epimerization. Simplified purification.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-Indoline-2-carboxylic acid Incorporation using HATU

This protocol outlines a single coupling cycle for incorporating Fmoc-Indoline-2-carboxylic acid onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., Rink Amide, Wang resin) with a free amino group[2]

  • Fmoc-Indoline-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][7]

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • DMF (N,N-Dimethylformamide)[1]

  • DCM (Dichloromethane)[1]

  • 20% Piperidine in DMF[2]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.[2][6]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 20 minutes at room temperature.[2]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[2]

  • Neutralization:

    • Wash the resin with a 10% solution of DIPEA in DMF for 2 minutes.[1]

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base.[1]

  • Coupling of Fmoc-Indoline-2-carboxylic acid:

    • In a separate vial, prepare the activation solution: Dissolve Fmoc-Indoline-2-carboxylic acid (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.[1]

    • Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.[1][6]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and a second coupling may be required.[2]

  • Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.[1] The resin is now ready for the next deprotection and coupling cycle or for final cleavage.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Low Yield or Impure Product check_coupling Problem: Incomplete Coupling? start->check_coupling ninhydrin_test Perform Ninhydrin Test check_coupling->ninhydrin_test Yes check_deprotection Problem: Incomplete Deprotection? check_coupling->check_deprotection No positive_ninhydrin Positive (Blue Beads) ninhydrin_test->positive_ninhydrin double_couple Action: Double Couple Increase Reagent Excess Use Stronger Coupling Reagent (HATU) positive_ninhydrin->double_couple Yes negative_ninhydrin Negative (Yellow Beads) positive_ninhydrin->negative_ninhydrin No double_couple->ninhydrin_test negative_ninhydrin->check_deprotection Proceed extend_deprotection Action: Extend Deprotection Time Perform Second Deprotection check_deprotection->extend_deprotection Yes check_side_reactions Problem: Side Reactions? check_deprotection->check_side_reactions No extend_deprotection->check_side_reactions dkp_formation Diketopiperazine Formation? check_side_reactions->dkp_formation Yes cleavage_issues Problem: Cleavage/Deprotection Issues? check_side_reactions->cleavage_issues No dkp_solution Action: Immediate Coupling after Deprotection dkp_formation->dkp_solution Yes oxidation Oxidation to Indole? dkp_formation->oxidation No dkp_solution->cleavage_issues oxidation_solution Action: Use Fresh Reagents Inert Atmosphere oxidation->oxidation_solution Yes oxidation->cleavage_issues No oxidation_solution->cleavage_issues optimize_cocktail Action: Optimize Cleavage Cocktail (e.g., add scavengers) cleavage_issues->optimize_cocktail Yes end End: Improved Yield and Purity cleavage_issues->end No optimize_cocktail->end

Caption: Troubleshooting workflow for solid-phase synthesis with this compound.

SideReactions cluster_main This compound in SPPS cluster_side_reactions Potential Side Reactions peptide_chain Resin-Bound Peptide-NH-CH(R)-CO- coupling Coupling (e.g., HATU, DIPEA) peptide_chain->coupling indoline Fmoc-NH-Indoline-COOH indoline->coupling coupled_product Resin-...-CO-NH-Indoline-CO-Peptide coupling->coupled_product deprotection Fmoc Deprotection (Piperidine/DMF) coupled_product->deprotection oxidation Oxidation coupled_product->oxidation Harsh Conditions/ Air Exposure free_amine H2N-Indoline-CO-Peptide deprotection->free_amine diketopiperazine Diketopiperazine (Cyclic Dipeptide) free_amine->diketopiperazine Intramolecular Cyclization indole_product Indole-2-carboxylic acid derivative oxidation->indole_product

Caption: Chemical structure and potential side reactions of this compound in SPPS.

References

Improving the efficiency of N-acylation of the indoline nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the N-acylation of the indoline (B122111) nitrogen. Here you will find frequently asked questions, detailed experimental protocols, and data-driven guidance to enhance the efficiency and success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the N-acylation of indolines in a direct question-and-answer format.

Q1: Why is my N-acylation reaction resulting in a low yield?

A: Low yields are a frequent issue in N-acylation of indolines and can stem from several factors. The primary reasons include the reduced nucleophilicity of the indoline nitrogen compared to aliphatic amines, incomplete deprotonation, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Increase Reactivity of Acylating Agent: If using a less reactive agent like an anhydride (B1165640), consider switching to a more electrophilic one, such as an acyl chloride, which is generally more reactive.[1]

  • Optimize the Base: The choice of base is critical. Strong bases like Sodium Hydride (NaH) are effective for deprotonating the indoline nitrogen to form the highly nucleophilic indolide anion, which often favors N-acylation.[2][3][4] However, if your substrate is base-sensitive, weaker bases like triethylamine (B128534) (NEt₃) or pyridine (B92270) in combination with a catalyst might be necessary. In some protocols, cesium carbonate (Cs₂CO₃) has been found to be a suitable choice.[5]

  • Adjust Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions. Conversely, excessively high temperatures can cause decomposition of starting materials or products. If the reaction is sluggish at room temperature, consider moderately heating it (e.g., to 60-80 °C).[6]

  • Verify Reagent Purity: Ensure all reagents, especially the acylating agent and solvents, are pure and anhydrous. Acyl chlorides can hydrolyze in the presence of moisture, reducing their effectiveness.[7] Solvents should be thoroughly dried, as protic impurities can quench the base and the indolide anion.

Q2: I am observing significant C3-acylation as a side product. How can I improve selectivity for the nitrogen atom?

A: The indole (B1671886) ring has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon.[2][8] While the C3 position is often more nucleophilic in neutral indole, reaction conditions can be tuned to favor N-acylation.

Troubleshooting Steps:

  • Employ a Strong Base: Using a strong base like NaH in a polar aprotic solvent (e.g., DMF, THF) effectively deprotonates the nitrogen, creating a potent nucleophile that preferentially undergoes N-acylation.[4] Incomplete deprotonation can leave the C3 position competitive for acylation.[4]

  • Solvent Selection: The choice of solvent can influence selectivity. Polar aprotic solvents like DMF or THF typically favor N-alkylation and acylation.[4]

  • Use of Catalysts: For certain substrates, Lewis acids can be used to promote acylation. However, many traditional Lewis acids like AlCl₃ or SnCl₄ favor C3-acylation under Friedel-Crafts conditions.[9][10][11] Boron trifluoride etherate has been used to promote regioselective 3-acylation of indoles with anhydrides.[10] For N-acylation, base-driven methods are generally more reliable.

  • Protecting Groups: While it adds steps, the most definitive way to prevent C3-acylation is to temporarily protect the C3 position if it is unsubstituted, though this is less common than N-protection strategies for achieving C3 functionalization.

Q3: My reaction is not proceeding to completion, and I recover a significant amount of starting material. What should I do?

A: Incomplete conversion is often a kinetic issue. The reaction may be too slow under the current conditions, or an equilibrium may be reached that is unfavorable for product formation.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls, increasing the temperature or allowing it to run for a longer period may drive it to completion.[7]

  • Use a More Reactive Acylating Agent: As mentioned for low yields, switching from an anhydride to an acyl chloride can significantly increase the reaction rate.[1]

  • Add a Nucleophilic Catalyst: A catalytic amount of 4-(Dimethylaminopyridine) (DMAP) can be used, particularly with anhydrides. DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the indoline nitrogen.[1][3]

  • Ensure Stoichiometry: Double-check the stoichiometry of your reagents. Ensure at least one full equivalent of base is used to deprotonate the indoline nitrogen. A slight excess of the acylating agent (e.g., 1.1-1.2 equivalents) is common.[7]

Q4: My indoline substrate contains sensitive functional groups. What are some milder conditions for N-acylation?

A: Harsh conditions (strong bases, high temperatures) can be incompatible with sensitive functional groups. Several milder protocols have been developed.

Troubleshooting Steps:

  • Thioesters as Acylating Agents: Thioesters can serve as stable and mild acyl sources for the N-acylation of indoles in a highly chemoselective manner, tolerating a variety of functional groups.[5][12]

  • DCC/DMAP Coupling: Direct coupling of a carboxylic acid to the indoline nitrogen can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of DMAP. This method is effective for 5-substituted indoles, particularly those with electron-withdrawing groups.[3]

  • Phase-Transfer Catalysis: N-acylation of indole with acid chlorides can be efficiently performed using sodium hydroxide (B78521) in dichloromethane (B109758) with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663).[13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to help guide the optimization of your reaction conditions.

Table 1: Comparison of Bases for N-acylation of 3-methyl-1H-indole with S-methyl butanethioate [5]

EntryBase (3.0 equiv)SolventTemperature (°C)Yield (%)
1Cs₂CO₃Xylene14095
2NaOt-BuXylene14082
3NaOHXylene14065
4K₂CO₃Xylene14073
5K₃PO₄Xylene14068

Reaction Conditions: 3-methyl-1H-indole (0.2 mmol), S-methyl butanethioate (0.6 mmol), Base (0.6 mmol), Xylene (2.0 mL) for 12 h. Yields determined by GC.

Table 2: Optimization of BF₃·Et₂O Promoted 3-Acylation of Indole with Acetic Anhydride [10]

EntryAnhydride (equiv)BF₃·Et₂O (equiv)SolventYield (%)
11.51.5DCM78
21.51.5DCE75
31.51.5MeCN60
41.21.5DCM75
51.21.0DCM83
61.20.5DCM62

Reaction Conditions: Indole (1.0 mmol) in solvent at room temperature for 1 h. Isolated yields.

Experimental Protocols

Protocol 1: General N-Acylation using Acyl Chloride and Sodium Hydride

This protocol is a standard method for achieving high yields of N-acylated indoline, particularly when C3-acylation is not a concern.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the indoline (1.0 eq.).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the indoline (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes or until hydrogen evolution ceases.

  • Acylation: Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing & Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.[4]

Protocol 2: Chemoselective N-Acylation using a Thioester and Cesium Carbonate [5]

This method is suitable for substrates with sensitive functional groups due to its mildness and high N-selectivity.

  • Setup: In an oven-dried reaction tube, combine the indole/indoline (1.0 eq., 0.2 mmol), the thioester (3.0 eq., 0.6 mmol), and cesium carbonate (Cs₂CO₃, 3.0 eq., 0.6 mmol).

  • Solvent: Add anhydrous xylene (2.0 mL).

  • Heating: Seal the tube and heat the reaction mixture to 140 °C for 12 hours.

  • Cooling & Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: The residue can be directly purified by column chromatography on silica gel to yield the N-acylated product.

Visualizations

Workflow & Pathway Diagrams

The following diagrams, generated using DOT language, illustrate key workflows and concepts in N-acylation.

G start Start: Indoline Substrate dissolve Dissolve in Anhydrous Solvent (e.g., DMF, THF) start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., NaH, NEt3) cool->add_base add_acyl Add Acylating Agent (Acyl Chloride/Anhydride) add_base->add_acyl monitor Monitor Reaction (TLC / LC-MS) add_acyl->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Final Product: N-Acylindoline purify->product

Caption: General experimental workflow for the N-acylation of indoline.

G start Low Yield or No Reaction q_conversion Is Starting Material Consumed? start->q_conversion q_side_products Are Side Products Formed? q_conversion->q_side_products Yes sol_incomplete_1 Increase Temperature or Reaction Time q_conversion->sol_incomplete_1 No sol_side_1 Optimize Base/ Solvent to Favor N-Acylation q_side_products->sol_side_1 Yes sol_incomplete_2 Use More Reactive Acylating Agent (e.g., Acyl Chloride) sol_incomplete_1->sol_incomplete_2 sol_incomplete_3 Check Base/Reagent Purity & Stoichiometry sol_incomplete_2->sol_incomplete_3 sol_side_2 Lower Temperature to Reduce Decomposition sol_side_1->sol_side_2 sol_side_3 Use Milder Conditions (e.g., Thioester) sol_side_2->sol_side_3 G cluster_reactants Reactants cluster_pathways Competitive Reaction Pathways cluster_products Products Indoline Indoline Base Base Indolide Indolide Anion N⁻ C3 Acyl_X Acylating Agent (RCO-X) N_Product Desired Product: N-Acylindoline Indolide:n->N_Product  Path A Favored by: • Strong Base (e.g., NaH) • Polar Aprotic Solvent C3_Product Side Product: C3-Acylindoline Indolide:c3->C3_Product  Path B Favored by: • Weaker Base / Neutral Cond. • Friedel-Crafts Conditions

References

Validation & Comparative

A Comparative Guide to the Conformational Effects of Indoline-2-carboxylic Acid and Proline in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the conformational effects of incorporating (S)-Indoline-2-carboxylic acid (Ind) versus L-proline (Pro) into peptide structures. By examining experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography, this document aims to equip researchers with the necessary information to strategically employ these amino acids in peptide design and drug development.

Introduction: Structural Analogs with Divergent Conformational Fates

Proline is a unique proteinogenic amino acid renowned for its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone. This rigidity plays a crucial role in protein folding, stability, and molecular recognition. A key feature of proline is its ability to adopt both cis and trans conformations of the preceding peptide bond, a property that is critical in many biological signaling pathways.

(S)-Indoline-2-carboxylic acid is a non-proteinogenic amino acid that serves as a structural mimetic of both L-proline and L-phenylalanine. It can be viewed as a proline analog with a fused aromatic ring, or as a phenylalanine with a conformationally locked side chain.[1] This structural constraint leads to distinct and often contrasting conformational preferences when compared to proline, making it a valuable tool for modulating peptide and protein structure.

At a Glance: Key Conformational Differences

Feature(S)-Indoline-2-carboxylic acidL-Proline
Amide Bond Preference Strong preference for the cis conformation, especially in polar solvents.[1]Predominantly adopts the trans conformation (approx. 95% in folded proteins).[2]
Backbone Flexibility Reduced conformational flexibility due to the fused aromatic ring.[1]Conformationally restricted compared to other amino acids, but still exhibits ring puckering.
Structural Mimicry Acts as a mimetic of both L-proline and L-phenylalanine.[1]Unique imino acid structure.
Biological Implications Potential to induce unique secondary structures like β-turns and polyproline I-like helices.[1]Crucial for protein folding, stability, and recognition, particularly in signaling pathways involving cis/trans isomerization.

Quantitative Conformational Analysis

The most striking difference between Indoline-2-carboxylic acid and proline lies in their influence on the cis/trans isomerization of the preceding amide bond. Experimental data, primarily from NMR spectroscopy, highlights this disparity.

Amide Bond Isomer Ratios

The following table summarizes the trans/cis ratio for a model peptide containing (S)-Indoline-2-carboxylic acid in various solvents, as determined by ¹H NMR spectroscopy. This is contrasted with the generally accepted trans preference of proline-containing peptides.

SolventDielectric Constant (ε)Ktrans/cis for Ac-(2S)-Ind-OMe[1]Typical Ktrans/cis for Xaa-Pro Peptides
CDCl₃4.80.87~4.0
THF-d₈7.60.61-
Acetone-d₆21.10.35-
CD₃CN37.50.29-
DMSO-d₆47.20.25-

Data for Ac-(2S)-Ind-OMe is sourced from Pollastrini et al., J. Org. Chem. 2021.[1] A lower Ktrans/cis value indicates a higher proportion of the cis isomer.

Backbone Dihedral Angles

The backbone dihedral angles (φ, ψ, ω) define the conformation of a peptide chain. While proline's φ angle is restricted to approximately -60° to -75°, the ω angle can be either ~180° (trans) or ~0° (cis). The fused aromatic ring in this compound further constrains the backbone.

Dihedral Angle(S)-Indoline-2-carboxylic acid (Computational)L-Proline (Typical Experimental)
φ (phi) Fixed by the pyrrolidine (B122466) ring, similar to proline.-60° to -75°
ψ (psi) Dependent on the cis/trans state of the ω bond.Varies, but influences secondary structure.
ω (omega) Predominantly ~0° (cis) in polar environments.Predominantly ~180° (trans).

Note: Experimental dihedral angles for this compound in peptides are not yet widely available in the literature. The values presented are based on computational studies and the established characteristics of this amino acid analog.

Experimental Protocols

The conformational analysis of peptides containing these residues relies on a combination of spectroscopic and structural techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying peptide conformation in solution, and it is particularly well-suited for differentiating between cis and trans prolyl isomers.

Protocol for ¹H NMR Analysis of cis/trans Isomerization:

  • Sample Preparation: Dissolve the purified peptide in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 1-5 mM.

  • Data Acquisition: Record one-dimensional ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Signal Assignment: Identify the resonances corresponding to the α-protons (Hα) of the this compound or proline residue. The cis and trans isomers will give rise to distinct Hα signals.

  • Integration and Quantification: Integrate the signals corresponding to the Hα protons of the cis and trans isomers. The ratio of the integrals provides the relative populations of the two isomers.

  • 2D NMR: For unambiguous assignment and further structural characterization, acquire 2D NMR spectra such as COSY, TOCSY, and NOESY. NOESY is particularly useful for identifying through-space correlations that are characteristic of either the cis or trans conformation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of peptides in solution.

Protocol for CD Analysis:

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The final concentration for analysis should be in the range of 0.1-0.2 mg/mL.

  • Blank Measurement: Record a CD spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the data from millidegrees to mean residue ellipticity.

  • Analysis: Analyze the resulting spectrum for characteristic features of secondary structures such as α-helices, β-sheets, and polyproline II (PPII) helices. A PPII helix, common for trans-proline rich sequences, shows a characteristic positive peak around 220 nm.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.

Protocol for Peptide Crystallography:

  • Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis and purify to >95% purity via HPLC.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion.

  • Crystal Harvesting and Cryo-protection: Carefully harvest suitable crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection.

  • X-ray Diffraction Data Collection: Mount the crystal and collect diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Process the diffraction data, solve the phase problem, build an atomic model into the electron density map, and refine the structure.

Biological Implications and Signaling Pathways

The choice between a cis and trans amide bond at a proline residue is not a trivial conformational quirk; it is a critical regulatory switch in numerous biological processes. This is exemplified by the role of the enzyme Pin1 , a peptidyl-prolyl cis/trans isomerase.

The Pin1 Signaling Pathway

Pin1 specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs.[3][4][5][6][7] This isomerization acts as a molecular switch that can alter the substrate's conformation, leading to changes in its activity, stability, or interaction with other proteins. Pin1 is a key regulator in many signaling pathways, including those involved in cell cycle progression, transcription, and apoptosis.[3][6][7] The introduction of a cis-inducing element like this compound could potentially mimic a Pin1-catalyzed state or, conversely, disrupt Pin1-mediated regulation.

Pin1_Signaling cluster_0 Upstream Kinase Activity cluster_1 Substrate Protein cluster_2 Pin1-Mediated Isomerization cluster_3 Downstream Effects Kinase Proline-directed Kinase (e.g., CDK, MAPK) Substrate_trans Substrate (pSer/Thr-Pro) - trans conformation Kinase->Substrate_trans Phosphorylation Pin1 Pin1 Substrate_trans->Pin1 Substrate_cis Substrate (pSer/Thr-Pro) - cis conformation Effect1 Altered Protein Activity Substrate_cis->Effect1 Effect2 Change in Protein Stability Substrate_cis->Effect2 Effect3 Modified Protein-Protein Interactions Substrate_cis->Effect3 Pin1->Substrate_cis Isomerization

Caption: The Pin1 signaling pathway, where phosphorylation of a Ser/Thr-Pro motif enables Pin1 to catalyze the cis/trans isomerization, leading to downstream functional changes.

SH3 Domain Interactions

Src Homology 3 (SH3) domains are protein interaction modules that typically bind to proline-rich motifs (PRMs) in their target proteins.[8][9][10][11] These PRMs often adopt a polyproline II (PPII) helical conformation, which requires the proline residues to be in the trans conformation. The conformational preference of the proline or proline analog within a PRM can therefore dramatically influence its binding to an SH3 domain. The introduction of a cis-biasing residue like this compound would likely disrupt the canonical PPII helix and, consequently, inhibit binding to many SH3 domains.

SH3_Interaction cluster_0 Peptide Ligand Conformation cluster_1 Resulting Secondary Structure cluster_2 SH3 Domain Binding cluster_3 Outcome Proline_Peptide Proline-Rich Peptide (trans-Proline) PPII_Helix Polyproline II (PPII) Helix Proline_Peptide->PPII_Helix Indoline_Peptide Indoline-Containing Peptide (cis-Indoline) Disrupted_Structure Disrupted/Altered Structure Indoline_Peptide->Disrupted_Structure SH3_Domain SH3 Domain PPII_Helix->SH3_Domain Recognized by No_Binding No Binding Disrupted_Structure->No_Binding Binding Binding SH3_Domain->Binding Experimental_Workflow cluster_0 Design & Synthesis cluster_1 Conformational Analysis cluster_2 Functional Assays cluster_3 Data Analysis & Comparison A1 Peptide Design (Pro vs. Ind) A2 Solid-Phase Peptide Synthesis A1->A2 A3 Purification (HPLC) & Characterization (MS) A2->A3 B1 NMR Spectroscopy (cis/trans ratio, dihedral angles) A3->B1 B2 Circular Dichroism (Secondary Structure) A3->B2 B3 X-ray Crystallography (High-resolution 3D Structure) A3->B3 C1 Binding Assays (e.g., to SH3 domains) A3->C1 C2 Enzyme Kinetics (e.g., with Pin1) A3->C2 D1 Comparative Analysis of Conformational Data B1->D1 B2->D1 B3->D1 D2 Structure-Activity Relationship (SAR) C1->D2 C2->D2 D1->D2

References

Comparative Efficacy of Indoline-2-carboxylic Acid Derivatives as Enzyme Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors across various therapeutic areas. This guide provides a comparative analysis of this compound derivatives targeting key enzymes implicated in cancer, cardiovascular disease, bacterial resistance, and viral infections. The data presented herein is supported by experimental findings from peer-reviewed scientific literature, offering a valuable resource for researchers engaged in drug discovery and development.

Quantitative Comparison of Inhibitory Activities

The inhibitory potency of various this compound derivatives against their target enzymes is summarized in the tables below. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of inhibitor potency; a lower IC50 value indicates a more potent inhibitor.

Table 1: IDO1 and TDO Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism and are significant targets in cancer immunotherapy.

Compound IDTarget Enzyme(s)IC50 (µM)Reference
9o-1IDO11.17[1]
TDO1.55[1]
9p-OIDO1 & TDODouble-digit nM[1]
159cIDO12.72 (mM)[2]
TDO3.48 (mM)[2]
13hIDO10.19[]
11IDO17[4]
Table 2: Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE is a central component of the renin-angiotensin system, and its inhibition is a cornerstone in the management of hypertension and other cardiovascular diseases.

Compound IDTarget EnzymeIC50 (nM)Reference
6uACE4.8[5]
7b(S,S)ACE3 times more potent than captopril (B1668294)[6]
EU-5031ACE6.7[7]
EU-4865ACE19[7]
EU-4881ACE1980[7]
Table 3: Metallo-β-Lactamase (MBL) Inhibitors

MBLs confer bacterial resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to global health. The development of MBL inhibitors is a critical strategy to overcome this resistance.

Compound ID/ClassTarget Enzyme(s)IC50 (µM)Reference
N-Sulfamoylpyrrole-2-carboxylatesNDM-1, VIM-2Submicromolar[8][9]
Trifluoromethylated captopril analog (45)NDM-10.3[10]
Table 4: HIV-1 Integrase Inhibitors

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral therapy.

Compound IDTarget EnzymeIC50 (µM)Reference
17aHIV-1 Integrase3.11[11][12]
20aHIV-1 Integrase0.13[13][14]
3HIV-1 Integrase12.41[14]
27HIV-1 Integrase16[15]
22HIV-1 Integrase44[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key enzyme inhibition assays cited in this guide.

IDO1/TDO Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against IDO1 and TDO.

a. Reagents and Materials:

  • Recombinant human IDO1 or TDO enzyme

  • L-Tryptophan (substrate)

  • Methylene (B1212753) blue (cofactor for IDO1)

  • Ascorbic acid

  • Catalase

  • Potassium phosphate (B84403) buffer

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Acetic acid

  • 4-(dimethylamino)benzaldehyde (Ehrlich's reagent)

  • 96-well microplates

  • Spectrophotometer

b. Assay Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue (for IDO1), and ascorbic acid.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiate the reaction by adding the recombinant IDO1 or TDO enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding TCA.

  • Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent.

  • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

ACE Inhibition Assay

This protocol describes a common spectrophotometric method for measuring ACE inhibitory activity.

a. Reagents and Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate (B1201080) buffer with NaCl

  • Test compounds dissolved in a suitable solvent

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • 96-well microplates or spectrophotometer cuvettes

  • Spectrophotometer

b. Assay Procedure:

  • Pre-incubate the ACE enzyme with various concentrations of the test compound in borate buffer at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding the HHL substrate.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding HCl.

  • Extract the hippuric acid (HA) produced from the reaction into ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness.

  • Re-dissolve the dried HA in a suitable buffer or water.

  • Measure the absorbance of the solution at 228 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol outlines a general method for assessing the inhibition of MBLs using a chromogenic substrate.

a. Reagents and Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Nitrocefin (B1678963) (chromogenic β-lactam substrate)

  • HEPES buffer containing ZnCl2

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer

b. Assay Procedure:

  • Add HEPES buffer, test compound at various concentrations, and the MBL enzyme solution to the wells of a 96-well plate.

  • Pre-incubate the plate at room temperature for a defined period to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of nitrocefin.

  • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time.

  • Determine the initial reaction rates for each inhibitor concentration.

  • Calculate the percentage of inhibition and determine the IC50 value.

HIV-1 Integrase Inhibition Assay

This protocol describes a common method for evaluating the inhibition of the strand transfer step catalyzed by HIV-1 integrase.

a. Reagents and Materials:

  • Recombinant HIV-1 integrase enzyme

  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA

  • Reaction buffer containing MnCl2 or MgCl2, DTT, and MOPS

  • Test compounds dissolved in DMSO

  • DNA loading dye

  • Polyacrylamide or agarose (B213101) gels

  • Gel electrophoresis apparatus

  • Imaging system for gel visualization (e.g., phosphorimager or fluorescence scanner)

b. Assay Procedure:

  • Pre-incubate the HIV-1 integrase enzyme with the donor DNA substrate in the reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the strand transfer reaction by adding the target DNA.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA and formamide).

  • Denature the DNA products by heating.

  • Separate the reaction products by gel electrophoresis.

  • Visualize and quantify the amount of strand transfer products.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Mechanisms and Workflows

To further elucidate the context of this compound derivatives as enzyme inhibitors, the following diagrams illustrate the relevant signaling pathways and a generalized experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffers) incubation Incubate Enzyme with Inhibitor reagents->incubation compounds Prepare Test Compounds (Serial Dilutions) compounds->incubation reaction Initiate and Run Enzymatic Reaction incubation->reaction stop_reaction Stop Reaction reaction->stop_reaction detection Detect Product Formation stop_reaction->detection calculation Calculate % Inhibition detection->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

IDO1_TDO_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO (Indoleamine 2,3-dioxygenase 1 / Tryptophan 2,3-dioxygenase) Tryptophan->IDO1_TDO Kynurenine Kynurenine ImmuneSuppression Immune Suppression (T-cell dysfunction) Kynurenine->ImmuneSuppression IDO1_TDO->Kynurenine TumorGrowth Tumor Growth and Proliferation ImmuneSuppression->TumorGrowth Inhibitor Indoline-2-carboxylic Acid Derivatives Inhibitor->IDO1_TDO

Caption: IDO1/TDO pathway in cancer immunotherapy.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin ACE ACE (Angiotensin-Converting Enzyme) AngiotensinI->ACE AngiotensinII Angiotensin II Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE->AngiotensinII BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Inhibitor Indoline-2-carboxylic Acid Derivatives Inhibitor->ACE

Caption: The Renin-Angiotensin System and the role of ACE.

HIV_Integrase_Mechanism Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Processing 3'-Processing Integrase->Processing Strand_Transfer Strand Transfer Processing->Strand_Transfer Integration Viral DNA Integration Strand_Transfer->Integration Host_DNA Host Cell DNA Host_DNA->Strand_Transfer Replication Viral Replication Integration->Replication Inhibitor Indoline-2-carboxylic Acid Derivatives Inhibitor->Strand_Transfer

Caption: Mechanism of HIV-1 Integrase and its inhibition.

References

Indoline-2-carboxylic Acid: A Comparative Guide to its Validation as a Versatile Drug Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel drug scaffolds that offer both versatility and potent biological activity is a cornerstone of modern medicinal chemistry. Among the privileged heterocyclic structures, indoline-2-carboxylic acid has emerged as a promising and adaptable scaffold for the development of therapeutics targeting a diverse range of diseases. This guide provides an objective comparison of the performance of this compound-based compounds against other established drug scaffolds, supported by experimental data, detailed protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to the this compound Scaffold

This compound is a bicyclic heterocyclic compound that serves as a rigid and synthetically tractable framework for the design of biologically active molecules.[1] Its inherent structural features, including a hydrogen bond donor and acceptor, and a modifiable aromatic ring, allow for the facile introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. This scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets, including viral enzymes, metabolic enzymes, and proteins involved in inflammatory and cancer signaling pathways.

Performance Comparison: this compound vs. Alternative Scaffolds

The following tables summarize the in vitro efficacy of this compound derivatives against key biological targets and compare them with compounds based on alternative scaffolds.

Target: HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy.[2][3] Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4]

Scaffold ClassCompound ExampleTargetAssay TypeIC50 (µM)Reference
Indole-2-carboxylic acid Derivative 20aHIV-1 IntegraseStrand Transfer0.13[4]
Diketo acid (DKA)L-731,988HIV-1 IntegraseStrand TransferPotent Inhibition[2]
NaphthyridineCompound 4dHIV-1 IntegraseAntiviral (mutant)Potent Inhibition[5]
Bicyclic PyrimidinoneCompound 48HIV-1 (Wild Type)Antiviral0.003Not specified in snippets
3-Quinolineacetic acidBI 224436HIV-1 (Lab Strains)Antiviral<0.015Not specified in snippets
Target: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

IDO1 and TDO are key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism and are implicated in tumor immune evasion.[6] Dual inhibition of these enzymes is a promising strategy in cancer immunotherapy.

Scaffold ClassCompound ExampleTargetAssay TypeIC50 (µM)Reference
Indole-2-carboxylic acid Compound 9o-1IDO1Enzymatic1.17[6]
Indole-2-carboxylic acid Compound 9o-1TDOEnzymatic1.55[6]
PhenylimidazoleEpacadostatIDO1Cell-based0.012[7]
Isoxazolo[5,4-d]pyrimidin-4(5H)-oneCompound 23IDO1EnzymaticPotent Inhibition[8]
Target: Cysteinyl Leukotriene Receptor 1 (CysLT1)

CysLT1 antagonists are used in the treatment of asthma and other inflammatory conditions.

Scaffold ClassCompound ExampleTargetAssay TypeIC50 (µM)Reference
Indole-2-carboxylic acid Compound 17kCysLT1Calcium Mobilization0.0059[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the inhibition of the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor Substrate (DS) DNA (biotinylated)

  • Target Substrate (TS) DNA (labeled, e.g., with DIG)

  • Streptavidin-coated 96-well plates

  • Assay Buffer (containing MgCl2 or MnCl2)

  • Wash Buffer

  • Blocking Buffer

  • Anti-label-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 1M H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat streptavidin-coated 96-well plates with biotinylated DS DNA. Incubate and wash to remove unbound DNA.

  • Blocking: Block the wells with a suitable blocking buffer to prevent non-specific binding.

  • Compound Incubation: Add serial dilutions of the test compounds (dissolved in DMSO and then diluted in assay buffer) to the wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • Enzyme Addition: Add recombinant HIV-1 integrase to the wells and incubate to allow for binding to the DS DNA and interaction with the inhibitor.

  • Strand Transfer Initiation: Add the labeled TS DNA to initiate the strand transfer reaction. Incubate to allow for the integration of the DS DNA into the TS DNA.

  • Detection:

    • Wash the plates to remove unreacted components.

    • Add the anti-label-HRP conjugate and incubate.

    • Wash the plates thoroughly.

    • Add the HRP substrate and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)

  • Cell culture medium and supplements (e.g., FBS, L-tryptophan)

  • Interferon-gamma (IFN-γ) for IDO1 induction

  • Test compounds

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Trichloroacetic acid (TCA)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • IDO1 Induction: Treat the cells with IFN-γ for 24-48 hours to induce the expression of IDO1.

  • Compound Treatment: Remove the induction medium and add fresh medium containing serial dilutions of the test compounds. Include positive and negative controls.

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24-48 hours) to allow for IDO1 inhibition.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add TCA to precipitate proteins, then centrifuge.

    • Transfer the supernatant to a new 96-well plate.

    • Add Ehrlich's Reagent to each well. The reagent reacts with kynurenine to produce a yellow-colored product.

    • Incubate at room temperature.

  • Data Analysis: Measure the absorbance at 480 nm. Create a kynurenine standard curve to quantify the amount of kynurenine produced. Calculate the percent inhibition of kynurenine production for each compound concentration and determine the IC50 value.

Visualizing the Science: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to the validation of the this compound scaffold.

HIV_Integration_Pathway cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integrase Integrase PIC Pre-integration Complex (PIC) Integrase->PIC Integrated_Provirus Integrated Provirus Integrase->Integrated_Provirus Integration Viral_DNA->PIC Host_DNA Host DNA PIC->Host_DNA Nuclear Import Indoline_Scaffold Indoline-2-carboxylic Acid Inhibitor Indoline_Scaffold->Integrase Inhibits Strand Transfer

Caption: HIV-1 integration pathway and the mechanism of action of this compound based inhibitors.

IDO1_Kynurenine_Pathway Tryptophan L-Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine IDO1_TDO->Kynurenine Catalyzes Immune_Suppression Immune Suppression (T-cell anergy, Treg activation) Kynurenine->Immune_Suppression Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth Promotes Indoline_Scaffold Indoline-2-carboxylic Acid Inhibitor Indoline_Scaffold->IDO1_TDO Inhibits

Caption: The IDO1/TDO-mediated kynurenine pathway and its role in tumor immune evasion.

Experimental_Workflow start Start: Scaffold Selection synthesis Synthesis of Indoline-2-carboxylic Acid Derivatives start->synthesis in_vitro In Vitro Screening (Enzymatic & Cellular Assays) synthesis->in_vitro data_analysis Data Analysis (IC50/EC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Cycles adme_tox ADME/Tox Profiling lead_opt->adme_tox in_vivo In Vivo Efficacy & Safety Studies adme_tox->in_vivo end End: Clinical Candidate in_vivo->end

Caption: A typical experimental workflow for the validation and development of a drug scaffold.

Conclusion

The this compound scaffold has demonstrated significant potential as a versatile platform for the design of potent and selective inhibitors against a variety of clinically relevant targets. The comparative data presented in this guide highlight its competitive performance against other established drug scaffolds. The synthetic tractability of the this compound core allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with improved efficacy and pharmacokinetic profiles. Further research into this promising scaffold is warranted to unlock its full therapeutic potential across a broader range of diseases.

References

A Comparative Guide to the Determination of Enantiomeric Excess for Chiral Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of chiral drug development and quality control. Indoline-2-carboxylic acid is a valuable chiral building block in the synthesis of various pharmaceuticals.[1] This guide provides a comparative overview of analytical techniques for determining the enantiomeric excess of chiral this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Experimental data and detailed protocols are presented to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, and available instrumentation.[2] While standard achiral HPLC can separate diastereomers, it cannot resolve enantiomers, necessitating the use of specialized chiral methods.[2]

Technique Principle Typical Chiral Selector/Stationary Phase Key Advantages Key Disadvantages
Chiral HPLC Direct separation on a chiral stationary phase (CSP) or use of a chiral mobile phase additive.Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives), macrocyclic glycopeptides (e.g., Teicoplanin-based), Pirkle-type, ligand-exchange.[2][3][4]High resolution and accuracy, well-established methodology, direct analysis without derivatization.[2]CSPs can be expensive, method development can be time-consuming.[2]
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.Chiral alcohols (e.g., diphenylprolinol), chiral acids, or organophosphorus compounds.[5][6]Rapid analysis, provides structural information, can be non-destructive (with CSAs).Lower sensitivity compared to chromatographic methods, may require derivatization, potential for signal overlap.
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.Cyclodextrins, macrocyclic antibiotics (e.g., vancomycin), chiral crown ethers, ligand-exchange complexes.[7][8][9]High separation efficiency, low sample and reagent consumption, rapid method development.[8]Lower concentration sensitivity compared to HPLC-UV, potential for issues with reproducibility of migration times.
Gas Chromatography (GC) Separation of volatile, derivatized enantiomers on a chiral stationary phase.Cyclodextrin derivatives, chiral polysiloxanes.High resolution for volatile compounds.Requires derivatization to increase volatility and thermal stability, which can be time-consuming and introduce errors.[2]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The following protocol is a representative method for the analysis of chiral carboxylic acids and can be adapted for this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

Method 1: Chiral Stationary Phase (CSP) HPLC (Adapted from a method for a similar compound[2])

  • Column: Macrocyclic glycopeptide-based CSP (e.g., Teicoplanin-based).

  • Mobile Phase: A suitable mixture of organic solvent (e.g., methanol (B129727), acetonitrile) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate), with the pH adjusted to be compatible with the stationary phase and analyte. For acidic compounds on anion-exchange CSPs like CHIRALPAK QN-AX, a mixture of methanol with formic acid and ammonium formate (B1220265) can be effective.[10]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Detection: UV at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 5 - 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]

Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA)

This method relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral solvating agent, leading to separate signals in the NMR spectrum.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 300 MHz or higher).

Protocol:

  • Chiral Solvating Agent (CSA): (R)- or (S)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common choice for carboxylic acids.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Acquire a standard ¹H NMR spectrum.

    • Add an increasing amount of the CSA to the NMR tube and acquire spectra at each addition.

  • Data Analysis:

    • Observe the splitting of a well-resolved proton signal of the this compound into two distinct signals corresponding to the two diastereomeric complexes.

    • Integrate the two new signals.

    • Calculate the enantiomeric excess based on the ratio of the integrals.

Capillary Electrophoresis (CE)

Chiral CE offers high efficiency and requires minimal sample volume.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Protocol:

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) containing a chiral selector. A common choice for acidic compounds is a highly sulfated cyclodextrin.

  • Chiral Selector: Add an appropriate concentration of a chiral selector (e.g., 10-20 mg/mL of a sulfated β-cyclodextrin) to the BGE.

  • Voltage: Apply a voltage in the range of 15-30 kV.

  • Temperature: Maintain a constant capillary temperature (e.g., 25 °C).

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer.

Visualizations

Experimental Workflow for Enantiomeric Excess Determination

G Workflow for ee Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis prep Dissolve this compound in appropriate solvent hplc Chiral HPLC prep->hplc nmr Chiral NMR prep->nmr ce Chiral CE prep->ce chromatogram Obtain Chromatogram hplc->chromatogram spectrum Acquire NMR Spectrum nmr->spectrum electropherogram Generate Electropherogram ce->electropherogram integrate Integrate Peaks/ Signals chromatogram->integrate spectrum->integrate electropherogram->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: General workflow for determining the enantiomeric excess of this compound.

Logical Relationships of Analytical Techniques

G Method Selection Logic cluster_criteria Selection Criteria cluster_methods Recommended Method sensitivity High Sensitivity & Accuracy hplc Chiral HPLC sensitivity->hplc Primary Choice speed Rapid Analysis nmr Chiral NMR speed->nmr Screening sample Low Sample Consumption ce Chiral CE sample->ce Limited Sample info Structural Info Needed info->nmr Confirmation hplc->ce Alternative

Caption: Decision guide for selecting an appropriate analytical method.

References

A Comparative Analysis of the Biological Efficacy of Indoline-2-carboxylic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indoline-2-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. This guide provides a comprehensive comparison of the biological efficacy of this compound and its structurally related analogues, with a focus on their applications in antiviral, anticancer, and anti-inflammatory research. The information presented herein is supported by experimental data to facilitate objective assessment and inform future drug discovery and development endeavors.

Overview of Biological Activities

The this compound core has been successfully modified to yield analogues with potent and selective activities against various biological targets. Key areas of investigation include:

  • HIV-1 Integrase Inhibition: The indole (B1671886) nucleus of these compounds can chelate with two Mg²⁺ ions within the active site of HIV-1 integrase, an enzyme crucial for viral replication. Structural optimizations have led to the development of potent integrase strand transfer inhibitors (INSTIs).[1][2]

  • Anticancer Activity: Analogues of this compound have demonstrated significant potential as anticancer agents through multiple mechanisms. These include the dual inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes involved in tumor immune evasion, as well as direct antiproliferative effects against various cancer cell lines.[3][4][5]

  • Anti-inflammatory Effects: The scaffold has been explored for its ability to modulate inflammatory pathways, notably through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of the inflammatory response.[4]

  • Antioxidant Potential: Certain derivatives have been synthesized and screened for their antioxidant properties, demonstrating the versatility of this chemical scaffold.[6]

Comparative Efficacy: A Data-Driven Analysis

The biological activity of various this compound analogues has been quantified through in vitro assays, with IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values serving as key metrics for comparison.

HIV-1 Integrase Inhibitory Activity

A series of indole-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit the strand transfer activity of HIV-1 integrase. The parent compound, indole-2-carboxylic acid (1), exhibited an IC₅₀ of 32.37 μM. Structural modifications, particularly at the C6 position of the indole ring, led to analogues with significantly improved potency.

CompoundSubstitutionIC₅₀ (μM)[1]CC₅₀ (μM)[1]
1 None32.37 ± 4.51>80
4a C6-phenyl10.06 ± 0.56>80
17a C6-halogenated benzene3.11Not Reported

CC₅₀: 50% cytotoxic concentration

Anticancer Activity: IDO1/TDO Dual Inhibition

Derivatives of 6-acetamido-indole-2-carboxylic acid have been identified as potent dual inhibitors of IDO1 and TDO, enzymes that play a crucial role in tryptophan metabolism and are implicated in cancer immunotherapy.

CompoundIDO1 IC₅₀ (μM)[3]TDO IC₅₀ (μM)[3]
9o-1 1.171.55
9p-O Double-digit nMDouble-digit nM
Antiproliferative Activity

Indole-2-carboxamide derivatives have been investigated for their antiproliferative effects against a panel of cancer cell lines. Compound Va emerged as a particularly potent derivative, demonstrating greater efficacy than the reference drug erlotinib.[5]

CompoundTarget Cancer Cell LinesGI₅₀ (nM)[5]
IV Four cancer cell lines104
Va Four cancer cell lines26
Erlotinib (Reference) Four cancer cell lines33

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key protocols used to assess the biological efficacy of this compound and its analogues.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Protocol:

  • Plate Preparation: A 96-well plate is coated with a donor substrate DNA (DS DNA).

  • Compound Incubation: The test compound (e.g., this compound analogue) is added to the wells at various concentrations.

  • Enzyme Addition: Recombinant HIV-1 integrase is added to the wells.

  • Strand Transfer Initiation: The reaction is initiated by the addition of a target DNA substrate.

  • Detection: An HRP-conjugated antibody that recognizes the integrated target DNA is added.

  • Quantification: The absorbance is measured to determine the rate of strand transfer inhibition. The IC₅₀ value is calculated from the dose-response curve.

IDO1/TDO Inhibition Assay (Cell-Based)

This assay assesses the inhibitory effect of compounds on the enzymatic activity of IDO1 and TDO in a cellular context.

Protocol:

  • Cell Seeding: HeLa cells (for IDO1) or SW-48 cells (for TDO) are seeded in a 96-well plate.

  • Induction (for IDO1): For the IDO1 assay, cells are stimulated with interferon-γ (IFN-γ) to induce enzyme expression.

  • Compound Treatment: The test compounds are added to the wells at various concentrations.

  • Incubation: The plate is incubated to allow for the enzymatic conversion of tryptophan to kynurenine (B1673888).

  • Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Adherent or suspension cells are seeded in a 96-well plate.

  • Compound Exposure: The cells are treated with various concentrations of the test compound.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm.

  • Data Analysis: The GI₅₀ or CC₅₀ value is calculated based on the reduction in cell viability.

Visualizing the Mechanisms of Action

To better understand the biological context in which these compounds operate, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

HIV_Integrase_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Integrase HIV-1 Integrase Integrase->PIC Host_DNA Host Cell DNA PIC->Host_DNA Strand Transfer Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration Indoline_Analogue Indoline-2-carboxylic acid Analogue Indoline_Analogue->Integrase Inhibition

Caption: Inhibition of HIV-1 Integrase by this compound Analogues.

IDO1_TDO_Pathway cluster_tumor_microenvironment Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 TDO TDO Tryptophan->TDO Kynurenine Kynurenine IDO1->Kynurenine TDO->Kynurenine T_cell_suppression T-cell Suppression & Immune Evasion Kynurenine->T_cell_suppression Indoline_Analogue Indoline-2-carboxylic acid Analogue Indoline_Analogue->IDO1 Inhibition Indoline_Analogue->TDO Inhibition

Caption: IDO1/TDO Inhibition by this compound Analogues in Cancer.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Degradation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Indoline_Analogue Indoline-2-carboxylic acid Analogue Indoline_Analogue->IKK Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental_Workflow Start Start: Compound Synthesis In_Vitro_Assay In Vitro Biological Assay (e.g., Enzyme Inhibition) Start->In_Vitro_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis (IC₅₀ / GI₅₀ Determination) In_Vitro_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Further_Optimization Further Structural Optimization Lead_Identification->Further_Optimization Not Potent/ Selective End End: Preclinical Candidate Lead_Identification->End Potent & Selective Further_Optimization->Start

Caption: General Experimental Workflow for Efficacy Assessment.

References

Comparative Docking Studies of Indoline-2-carboxylic Acid-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Indoline-2-carboxylic acid-based inhibitors against various enzymatic targets. The information is supported by experimental and computational data from recent studies, offering insights into their potential as therapeutic agents.

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes implicated in various diseases. This guide summarizes the findings of comparative docking studies and in vitro assays for these inhibitors, focusing on their interactions with Angiotensin-Converting Enzyme (ACE), HIV-1 Integrase, 5-Lipoxygenase (5-LOX), soluble Epoxide Hydrolase (sEH), and Cyclooxygenase (COX) enzymes.

Data Presentation: Inhibitory Potency

The following table summarizes the in vitro inhibitory activities (IC50 values) of various this compound-based inhibitors against their respective targets. Lower IC50 values indicate greater potency.

Target EnzymeInhibitorIC50 Value (µM)Reference CompoundReference IC50 (µM)
Angiotensin-Converting Enzyme (ACE)Compound 6u0.0048Captopril-
(Mercaptopropanoyl)this compound 7b(S,S)Potency 3x CaptoprilCaptopril-
HIV-1 IntegraseDerivative 20a0.13--
Compound 17a3.11--
Compound 1 (parent scaffold)32.37--
5-Lipoxygenase (5-LOX)Compound 730.41--
Compound 50.56--
soluble Epoxide Hydrolase (sEH)Compound 730.43--
Cyclooxygenase-2 (COX-2)Compound 4e2.35Celecoxib0.03
Compound 9h2.422Celecoxib0.03
Compound 9i3.34Celecoxib0.03

Experimental Protocols: Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] The general protocol followed in the cited studies for docking this compound-based inhibitors involves the following key steps:

  • Receptor and Ligand Preparation:

    • The three-dimensional crystal structures of the target enzymes (e.g., ACE, HIV-1 integrase, 5-LOX, sEH, COX) are obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed from the receptor structure.

    • Hydrogen atoms are added to the receptor, and charges are assigned.

    • The 3D structures of the this compound-based inhibitors (ligands) are generated and optimized to their lowest energy conformation.

  • Docking Simulation:

    • Docking software such as AutoDock Vina, LibDock, or MOE is utilized to perform the simulations.[1][2]

    • A grid box is defined around the active site of the enzyme to specify the search space for the ligand.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.[1]

  • Scoring and Analysis:

    • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.[3]

    • The pose with the best score (lowest binding energy) is considered the most probable binding mode.

    • The interactions between the inhibitor and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the basis of binding.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways in which the targeted enzymes are involved and a general workflow for molecular docking studies.

G Renin-Angiotensin System (RAS) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1_Receptor->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Renin Renin Inhibitor Indoline-2-carboxylic acid inhibitors Inhibitor->ACE G HIV Replication Cycle: Integration Step Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcriptase Integrated_DNA Integrated Provirus Viral_DNA->Integrated_DNA Integrase Host_DNA Host Cell DNA Reverse_Transcriptase Reverse_Transcriptase Integrase HIV-1 Integrase Inhibitor Indoline-2-carboxylic acid inhibitors Inhibitor->Integrase G Arachidonic Acid Cascade Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes 5-LOX Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX EETs EETs (anti-inflammatory) Arachidonic_Acid->EETs Cytochrome P450 DHETs DHETs (less inflammatory) EETs->DHETs sEH LOX 5-Lipoxygenase (5-LOX) COX Cyclooxygenase (COX) sEH soluble Epoxide Hydrolase (sEH) Inhibitor Indoline-2-carboxylic acid inhibitors Inhibitor->LOX Inhibitor->COX Inhibitor->sEH G Molecular Docking Workflow Start Start Prep Prepare Receptor and Ligand Structures Start->Prep Docking Perform Docking (e.g., AutoDock Vina) Prep->Docking Analysis Analyze Binding Modes and Scoring Docking->Analysis End Identify Lead Compounds Analysis->End

References

In Vivo Validation of Indoline-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic effects of a novel Indoline-2-carboxylic acid derivative, LG25, in oncology, with supporting experimental data. The performance of LG25 is compared against a standard-of-care chemotherapeutic agent, Paclitaxel.

Anticancer Therapeutic Effects: LG25 in Triple-Negative Breast Cancer

The indole-2-carboxamide derivative, LG25, has demonstrated significant antitumor activity in a preclinical model of triple-negative breast cancer (TNBC).[1][2] This section details the in vivo validation of LG25's therapeutic effects and compares its performance with Paclitaxel, a commonly used chemotherapeutic for this cancer subtype.

Data Presentation: In Vivo Efficacy in a Xenograft Mouse Model

The in vivo anticancer effects of LG25 were evaluated in a xenograft mouse model using MDA-MB-231 human breast cancer cells.[1] The data below summarizes the key findings from this study and provides a comparison with a separate study evaluating Paclitaxel in the same xenograft model.

ParameterIndole-2-carboxamide Derivative (LG25)Paclitaxel (Alternative)
Animal Model Female BALB/c nude miceFemale athymic nude mice
Tumor Model MDA-MB-231 human breast cancer cell xenograftMDA-MB-231 human breast cancer cell xenograft
Dosage 5 mg/kg20 mg/kg
Administration Intraperitoneal injection, dailyIntraperitoneal injection, once weekly
Treatment Duration 21 daysNot specified
Tumor Growth Inhibition Significantly inhibited tumor growth compared to controlSignificant tumor growth inhibition
Effect on Body Weight No significant body weight loss observedNot specified
Mechanism of Action Suppression of Akt/mTOR/NF-κB signaling pathwayMicrotubule inhibitor
Experimental Protocols

1. MDA-MB-231 Xenograft Mouse Model:

  • Cell Culture: Human triple-negative breast cancer cell line MDA-MB-231 was cultured in an appropriate medium until reaching 80-90% confluency.

  • Animal Housing: Female BALB/c nude mice (4-6 weeks old) were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells suspended in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation: When the tumors reached a palpable size (approximately 100 mm³), the mice were randomly assigned to treatment and control groups.

  • Drug Administration:

    • LG25 Group: Received daily intraperitoneal injections of LG25 at a dose of 5 mg/kg.

    • Control Group: Received daily intraperitoneal injections of the vehicle (e.g., DMSO and saline).

  • Monitoring: Tumor volume and body weight were measured every three days. Tumor volume was calculated using the formula: (length × width²) / 2.

  • Endpoint: After 21 days of treatment, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., Western blotting).

2. Western Blot Analysis:

  • Tumor tissues were homogenized in lysis buffer to extract total protein.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against key proteins in the Akt/mTOR/NF-κB pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p65, p65) and a loading control (e.g., β-actin).

  • After washing, the membrane was incubated with a secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualization

LG25_Anticancer_Mechanism cluster_workflow Experimental Workflow cluster_pathway Akt/mTOR/NF-κB Signaling Pathway Start MDA-MB-231 cells Implantation Subcutaneous injection in nude mice Start->Implantation Tumor_Growth Tumor growth to ~100 mm³ Implantation->Tumor_Growth Treatment Treatment with LG25 or Vehicle (Control) Tumor_Growth->Treatment Monitoring Tumor volume and body weight measurement Treatment->Monitoring Endpoint Tumor excision and analysis Monitoring->Endpoint LG25 LG25 Akt Akt LG25->Akt inhibits phosphorylation mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Workflow of the in vivo xenograft study and the targeted signaling pathway of LG25.

Neuroprotective Therapeutic Effects: Indole-2-Carboxylic Acid Derivatives in Cerebral Ischemia

Indole-2-carboxylate (B1230498) derivatives have been investigated for their neuroprotective effects as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[3] Overactivation of NMDA receptors is a key mechanism in excitotoxic neuronal damage following cerebral ischemia.

Data Presentation: In Vivo Efficacy in a Gerbil Model of Transient Forebrain Ischemia

The neuroprotective effects of indole-2-carboxylate derivatives were assessed in a Mongolian gerbil model of transient bilateral carotid artery occlusion, a model known to be sensitive to NMDA antagonists.[3]

ParameterIndole-2-carboxylate DerivativeAlternative (e.g., MK-801)
Animal Model Mongolian gerbilMongolian gerbil
Ischemia Model Transient bilateral carotid artery occlusionTransient bilateral carotid artery occlusion
Dosage Varied based on specific derivativeTypically 1-10 mg/kg
Administration Intraperitoneal injectionIntraperitoneal injection
Endpoint Reduction of ischemic damage to hippocampal neuronsReduction of ischemic damage to hippocampal neurons
Mechanism of Action NMDA receptor antagonist (glycine site)Non-competitive NMDA receptor antagonist (channel blocker)
Experimental Protocols

1. Transient Bilateral Carotid Artery Occlusion in Mongolian Gerbils:

  • Animal Preparation: Adult male Mongolian gerbils were anesthetized with an appropriate anesthetic (e.g., pentobarbital).

  • Surgical Procedure: A midline cervical incision was made, and both common carotid arteries were carefully isolated.

  • Induction of Ischemia: The carotid arteries were occluded for a specific duration (e.g., 5 minutes) using micro-aneurysm clips to induce transient forebrain ischemia.

  • Reperfusion: After the occlusion period, the clips were removed to allow for reperfusion of blood to the brain.

  • Drug Administration: The indole-2-carboxylate derivative or vehicle was administered intraperitoneally at a specific time point before or after the ischemic insult.

  • Post-operative Care: The animals were allowed to recover and were monitored for neurological deficits.

  • Histological Analysis: After a set survival period (e.g., 7 days), the animals were euthanized, and their brains were removed, sectioned, and stained (e.g., with cresyl violet) to assess the extent of neuronal damage, particularly in the hippocampus.

Signaling Pathway and Experimental Workflow Visualization

NMDA_Excitotoxicity cluster_workflow Ischemia Model Workflow cluster_pathway NMDA Receptor-Mediated Excitotoxicity Anesthesia Anesthesia Surgery Bilateral Carotid Artery Occlusion Anesthesia->Surgery Ischemia Transient Ischemia Surgery->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Glutamate_Release Excessive Glutamate Release Ischemia->Glutamate_Release increased Treatment Treatment with Indole-2-carboxylate Reperfusion->Treatment Analysis Histological Analysis of Neuronal Damage Treatment->Analysis NMDA_Activation NMDA Receptor Overactivation Glutamate_Release->NMDA_Activation Calcium_Influx Excessive Ca²⁺ Influx NMDA_Activation->Calcium_Influx Indole_Derivative Indole-2-carboxylate Derivative Indole_Derivative->NMDA_Activation antagonizes Neuronal_Damage Neuronal Damage & Death Calcium_Influx->Neuronal_Damage

Caption: Workflow of the gerbil ischemia model and the role of Indole-2-carboxylates in mitigating NMDA receptor-mediated excitotoxicity.

References

A Comparative Guide to the Structure-Activity Relationship of Indoline-2-Carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline-2-carboxylic acid amide scaffold is a versatile pharmacophore that has demonstrated significant potential across a range of therapeutic areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound amide derivatives, focusing on their activity as inhibitors of key biological targets implicated in cancer, HIV, and immune regulation. The information presented herein is compiled from recent scientific literature and is intended to aid researchers in the design and development of novel therapeutic agents based on this privileged scaffold.

Indoline-2-Carboxamides as Dual EGFR/CDK2 Inhibitors for Cancer Therapy

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are both crucial targets in oncology. Dual inhibition of these kinases represents a promising strategy to overcome drug resistance and improve therapeutic outcomes. Several studies have explored the SAR of indoline-2-carboxamides as dual EGFR/CDK2 inhibitors.

Quantitative SAR Data

The inhibitory activities of representative indoline-2-carboxamide derivatives against EGFR, CDK2, and various cancer cell lines are summarized in the tables below.

Table 1: In vitro Antiproliferative Activity of 5-Substituted-3-ethylindole-2-carboxamides [1]

CompoundRR1Mean GI50 (nM)
5g CH32-methylpyrrolidin-1-yl55
5i OCH32-methylpyrrolidin-1-yl49
5j CH3morpholin-4-yl37
Erlotinib --33

Table 2: EGFR and CDK2 Inhibitory Activity of Selected Indole-2-Carboxamides [1][2]

CompoundEGFR IC50 (nM)CDK2 IC50 (nM)
5d 89 ± 6-
5e 93 ± 813
5h -11
5j 85 ± 5-
5k -19
Erlotinib 80 ± 5-
Dinaciclib -20
Key SAR Insights for EGFR/CDK2 Inhibition
  • Substitution at the 5-position of the indole (B1671886) ring: Electron-donating groups, such as methyl (5j) and methoxy (B1213986) (5i), at the 5-position of the indole ring generally lead to potent antiproliferative activity.[1]

  • Amide moiety: The nature of the substituent on the amide nitrogen is critical for activity. Cyclic amines like morpholine (B109124) (5j) and 2-methylpyrrolidine (B1204830) (5g, 5i) have been shown to be favorable for potent anticancer activity.[1]

  • Phenethyl vs. other linkers: A phenethyl carboxamide architecture appears to be important for antiproliferative action.[2]

  • Halogenation: The presence and position of halogen atoms on the indole's phenyl ring also influence activity.[2]

EGFR/CDK2 Signaling Pathway

EGFR_CDK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK2_Cyclin CDK2/Cyclin CDK2_Cyclin->Proliferation Indoline_Amide Indoline-2-Carboxamide Amides Indoline_Amide->EGFR Inhibits Indoline_Amide->CDK2_Cyclin Inhibits EGF EGF EGF->EGFR

EGFR and CDK2 signaling pathways and points of inhibition.

Indoline-2-Carboxamides as NF-κB Inhibitors

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Inhibition of the NF-κB pathway is a validated therapeutic strategy.

Quantitative SAR Data

The inhibitory activity of this compound N-(substituted)phenylamide derivatives against NF-κB is presented below.

Table 3: NF-κB Inhibitory Activity of this compound Amides [3]

CompoundSubstituent on N-phenyl ringNF-κB IC50 (µM)
2s 4-Cl18.2
KL-1156 (reference)43.9
Key SAR Insights for NF-κB Inhibition
  • N-phenyl ring substitution: The presence of electron-withdrawing groups, particularly at the 3' and 5' positions of the N-phenyl ring, was found to increase both anticancer and NF-κB inhibitory activity.

  • Monosubstitution: Compounds with monosubstituents like -CH3, -CF3, and -Cl exhibited moderate to good NF-κB inhibitory activity.[3] The 4-chloro substituted analog (2s) was found to be the most potent in one study.[3]

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB Gene_Expression Target Gene Expression NFkB->Gene_Expression NFkB_IkB->NFkB IkB degradation Indoline_Amide Indoline-2-Carboxamide Amides Indoline_Amide->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., TNFα) Stimuli->IKK

Simplified NF-κB signaling pathway and point of inhibition.

This compound Derivatives as HIV-1 Integrase Inhibitors

HIV-1 integrase is an essential enzyme for viral replication, making it an attractive target for antiretroviral therapy. Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[4][5][6][7]

Quantitative SAR Data

The inhibitory activities of various indole-2-carboxylic acid derivatives against HIV-1 integrase are shown below.

Table 4: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives [6]

CompoundModificationsIntegrase IC50 (µM)
1 Parent Compound32.37
15 C3: p-trifluorophenyl6.08
18 C3: o-fluorophenyl4.98
16b C6: Halogenated anilines1.70
19a C6: Halogenated anilines1.05
19b C6: Halogenated anilines1.52
20a Optimized C3 and C60.13
Key SAR Insights for HIV-1 Integrase Inhibition
  • Indole Core: The indole nucleus and the C2 carboxyl group are crucial for chelating the two Mg2+ ions within the active site of the integrase.[6]

  • C3 Position: Introduction of a long-chain substituent at the C3 position, such as p-trifluorophenyl or o-fluorophenyl, significantly improves activity.[6] This is likely due to enhanced interaction with a hydrophobic cavity near the active site.[6]

  • C6 Position: Addition of halogenated anilines at the C6 position markedly enhances the inhibitory effect, possibly through π-π stacking interactions with viral DNA.[6]

This compound Derivatives as IDO1/TDO Dual Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are implicated in tumor immune evasion. Dual inhibitors of IDO1 and TDO are of significant interest in cancer immunotherapy.[8]

Quantitative SAR Data

The inhibitory activities of 6-acetamido-indole-2-carboxylic acid derivatives against IDO1 and TDO are summarized below.

Table 5: IDO1 and TDO Inhibitory Activity of 6-Acetamido-indole-2-carboxylic Acid Derivatives [8]

CompoundIDO1 IC50 (µM)TDO IC50 (µM)
9o-1 1.171.55
9p-O Double-digit nMDouble-digit nM
Key SAR Insights for IDO1/TDO Inhibition
  • 6-Acetamido Group: The presence of a 6-acetamido group on the indole-2-carboxylic acid scaffold is a key feature for potent dual inhibition of IDO1 and TDO.[8]

  • Oxidation to para-benzoquinone: Oxidation of a hydroquinone (B1673460) precursor to a para-benzoquinone derivative (9p-O) can lead to a significant increase in inhibitory potency, with IC50 values in the double-digit nanomolar range.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Experimental Workflow for Inhibitor Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays synthesis Synthesis of Indoline-2-carboxamide Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization enzyme_assay Enzymatic Assay (e.g., Kinase, Integrase, IDO1/TDO) characterization->enzyme_assay cell_culture Cancer Cell Line Culture characterization->cell_culture ic50 IC50 Determination enzyme_assay->ic50 proliferation_assay Antiproliferative Assay (e.g., MTT) cell_culture->proliferation_assay reporter_assay Reporter Gene Assay (e.g., NF-κB Luciferase) cell_culture->reporter_assay gi50 GI50 Determination proliferation_assay->gi50

A general workflow for the synthesis and evaluation of inhibitors.
EGFR Kinase Assay

A common method for assessing EGFR kinase activity is a continuous-read kinase assay. Briefly, recombinant EGFR enzyme is incubated with the test compound and a peptide substrate (e.g., Y12-Sox). The reaction is initiated by the addition of ATP. The kinase activity is monitored by measuring the increase in fluorescence resulting from the phosphorylation of the substrate. The initial velocity of the reaction is determined and plotted against the inhibitor concentration to calculate the IC50 value.[9]

CDK2 Inhibition Assay

CDK2 inhibitory activity can be determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction. Recombinant CDK2/Cyclin A2 is incubated with a substrate and ATP in the presence of the test compound. After the reaction, a reagent is added to convert the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal. The IC50 value is determined by plotting the percent inhibition versus the inhibitor concentration.[10][11]

NF-κB Reporter Assay

NF-κB inhibitory activity is often assessed using a reporter gene assay. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. The cells are then treated with the test compound and stimulated with an NF-κB activator (e.g., TNFα). The luciferase activity is measured using a luminometer, and the percent inhibition of NF-κB transcriptional activity is calculated to determine the IC50 value.[12][13][14][15][16]

HIV-1 Integrase Strand Transfer Assay

The inhibitory effect on HIV-1 integrase strand transfer can be evaluated using a non-radioactive ELISA-based assay. A donor substrate DNA is coated on a streptavidin plate. Recombinant HIV-1 integrase is then added, followed by the test compound. A target substrate DNA is then introduced to initiate the strand transfer reaction. The integrated target DNA is detected using an HRP-conjugated antibody, and the absorbance is measured to determine the inhibition of integrase activity.[17]

IDO1/TDO Enzymatic Assay

The enzymatic activity of IDO1 and TDO can be measured by monitoring the conversion of L-tryptophan to N-formylkynurenine. This can be done using an absorbance-based assay where the formation of N-formylkynurenine is detected by an increase in absorbance at 321 nm.[18] Alternatively, a fluorescence-based assay can be used where a developer reacts with N-formylkynurenine to produce a fluorescent product.[19][20] The IC50 values are determined by measuring the enzyme activity at various inhibitor concentrations.

Conclusion

The this compound amide scaffold has proven to be a highly adaptable framework for the design of potent and selective inhibitors of various therapeutic targets. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the indole ring, the amide substituent, and other positions can significantly impact biological activity. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers aiming to further explore and optimize this promising class of compounds for the development of novel therapeutics. Future efforts in this area may focus on refining the selectivity profiles of these inhibitors and evaluating their efficacy in in vivo models.

References

Head-to-head comparison of different synthesis routes for Indoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Indoline-2-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors. The efficient and stereoselective synthesis of this compound is of significant interest to researchers in drug development and medicinal chemistry. This guide provides a head-to-head comparison of several prominent synthetic routes to this compound, offering an objective analysis of their performance based on experimental data. Detailed experimental protocols for key methods are provided, along with visualizations of the synthetic pathways.

Comparative Analysis of Synthesis Routes

The selection of a synthetic route to this compound is often dictated by factors such as desired stereochemistry, scalability, cost, and environmental impact. The following table summarizes quantitative data for five distinct approaches, providing a clear comparison of their respective yields, reaction conditions, and enantioselectivity.

Synthesis RouteStarting MaterialKey Reagents/CatalystReaction TimeTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
Catalytic Hydrogenation Indole-2-carboxylic acidH₂, Pd/C3 h7090Racemic
Intramolecular Cyclization (S)-2-bromophenylalanineK₂CO₃, CuCl, NMP3.5 h8049.5>99
Reissert Synthesis & Reduction o-Nitrotoluene, Diethyl oxalate (B1200264)1. NaOEt2. H₂/CatalystN/A55-60~35Racemic
Chiral Pool Synthesis L-phenylalanine1. UN/H₂SO₄2. Base3. ReductionMulti-stepN/A42 (overall)>99.5
Enzymatic Resolution Racemic amyl-indoline-2-carboxylateLipase (B570770) (Steapsin)N/A33N/A (Yield of one enantiomer)N/A

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthesis routes for this compound.

cluster_0 Catalytic Hydrogenation cluster_1 Intramolecular Cyclization cluster_2 Reissert Synthesis & Reduction cluster_3 Chiral Pool Synthesis cluster_4 Enzymatic Resolution I2CA Indole-2-carboxylic acid Ind2CA_H2 This compound I2CA->Ind2CA_H2 H₂, Pd/C BromoPhe (S)-2-bromophenylalanine Ind2CA_BromoPhe (S)-Indoline-2-carboxylic acid BromoPhe->Ind2CA_BromoPhe CuCl, K₂CO₃ oNT o-Nitrotoluene Intermediate_Reissert Indole-2-carboxylic acid oNT->Intermediate_Reissert 1. Diethyl oxalate, NaOEt 2. Reduction Ind2CA_Reissert This compound Intermediate_Reissert->Ind2CA_Reissert H₂, Catalyst Phe L-phenylalanine NitroPhe 2,4-dinitro-L-phenylalanine Phe->NitroPhe Nitration NitroInd (S)-6-nitro-indoline-2-carboxylic acid NitroPhe->NitroInd Intramolecular amination Ind2CA_Phe (S)-Indoline-2-carboxylic acid NitroInd->Ind2CA_Phe Reduction RacemicEster Racemic indoline-2-carboxylate Enantiomers (R)-Indoline-2-carboxylic acid + (S)-Indoline-2-carboxylate RacemicEster->Enantiomers Lipase

A flowchart comparing five different synthesis routes for this compound.

Experimental Protocols

Catalytic Hydrogenation of Indole-2-carboxylic Acid

This method provides a direct route to racemic this compound through the reduction of the corresponding indole (B1671886).

Procedure: Indole-2-carboxylic acid is dissolved in a suitable solvent, such as ethanol. A palladium on carbon (Pd/C) catalyst is added to the solution. The mixture is then subjected to hydrogenation at a pressure of 7 bars and a temperature of 70°C for 3 hours.[1] Following the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization. This process results in racemic this compound with a yield of 90%.[1]

Intramolecular Cyclization of (S)-2-bromophenylalanine

This stereospecific route yields the (S)-enantiomer of this compound.

Procedure: To a flask, (S)-2-bromophenylalanine (9.76 g, 40.0 mmol), potassium carbonate (5.80 g, 42.0 mmol), copper(I) chloride (40 mg, 0.4 mmol), and N-methyl-2-pyrrolidone (NMP, 40 g) are added.[2] The flask is flushed with argon and heated to 80°C with stirring for 3.5 hours.[2] After cooling, water and ethyl acetate (B1210297) are added. The pH is adjusted to 3.3 with aqueous HCl.[2] The organic layer is separated, washed, and concentrated. The residue is dissolved in aqueous HCl, and the pH is adjusted to 2.1 with aqueous NaOH to precipitate the product.[2] The solid is filtered, washed with water, and dried to afford (S)-Indoline-2-carboxylic acid. This method yields the product in 49.5% with an enantiomeric excess of over 99%.[2]

Reissert Synthesis followed by Reduction

This classical approach involves the formation of the indole ring system from o-nitrotoluene, followed by reduction to the indoline.

Procedure: The synthesis begins with the condensation of o-nitrotoluene and diethyl oxalate in the presence of sodium ethoxide to form ethyl o-nitrophenylpyruvate.[3][4] This intermediate is then subjected to reductive cyclization. One method involves using ferrous sulfate (B86663) and ammonia.[4] A patent describes a hydrogenation of the resulting Indole-2-carboxylic acid at 55-60°C and 10 MPa pressure, which provides a yield of 35% for the reduction step.[5]

Chiral Pool Synthesis from L-phenylalanine

This multi-step synthesis utilizes a readily available chiral starting material to produce enantiomerically pure (S)-Indoline-2-carboxylic acid.

Procedure: The synthesis starts with the nitration of L-phenylalanine using urea (B33335) nitrate (B79036) (UN) in sulfuric acid to produce 2,4-dinitro-L-phenylalanine in 75.7% yield.[6][7] This is followed by an intramolecular nitro amination to give (S)-6-nitro-indoline-2-carboxylic acid with a 65.7% yield and over 99.5% ee.[6][7] The final step is the reduction of the nitro group to afford (S)-Indoline-2-carboxylic acid in 85.9% yield.[6][7] The total overall yield for this three-step process is 42% with an enantiomeric excess greater than 99.5%.[6][7]

Enzymatic Resolution of Racemic Amyl-Indoline-2-Carboxylate

This biocatalytic method is employed to separate enantiomers from a racemic mixture, providing access to optically pure this compound.

Procedure: A lipase, such as Steapsin, is immobilized on a support like Amberlite XAD-7.[8] A solution of racemic amyl-indoline-2-carboxylate is passed through a column packed with the immobilized enzyme at 33°C.[8] The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid. In this specific protocol, the (R)-selective esterase activity of the lipase produces (R)-indoline-2-carboxylic acid, which is collected in the eluate.[8] The unreacted (S)-ester can be recovered separately. The aqueous fraction containing the (R)-acid is saturated with ammonium (B1175870) sulfate, the pH is adjusted to 5.0, and the product is extracted with ethyl acetate.[8] After concentration and recrystallization, the pure (R)-enantiomer is obtained.[8]

References

Safety Operating Guide

Proper Disposal of Indoline-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Indoline-2-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

I. Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. This compound is classified with specific health risks that necessitate careful handling.

Hazard Identification and Personal Protective Equipment (PPE):

This compound is recognized as a potential skin sensitizer (B1316253) and is suspected of damaging fertility or the unborn child.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eyeshields or a face shield.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a type P3 (EN 143) respirator cartridge is recommended.

  • Lab Coat: A lab coat or other protective clothing should be worn.[1]

Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[1][3]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through an approved hazardous waste program.[1][3][4][5][6] Under no circumstances should this chemical be disposed of in the regular trash or down the sewer system.[4][7]

  • Waste Identification and Classification:

    • All waste containing this compound must be treated as hazardous waste.[8]

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and any state or local regulations.[1] It is recommended to treat all chemical wastes as hazardous to ensure compliance.[9][10]

  • Containerization:

    • Use a suitable, leak-proof container for collecting the waste. Plastic containers are often preferred over glass when compatibility is not an issue.[4]

    • Ensure the container is in good condition with no leaks or rust.[11]

    • Do not reuse containers that previously held other chemicals unless they have been thoroughly triple-rinsed.[11] For containers that held toxic chemicals, the rinsate from the triple-rinse must also be collected as hazardous waste.[10][11]

    • Keep the waste container securely closed at all times, except when adding waste.[9][11]

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.[4][11]

    • The label must include the following information:

      • Full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]

      • Quantity of the waste.

      • Date of waste generation.[4]

      • Place of origin (e.g., department, room number).[4]

      • Principal Investigator's name and contact information.[4]

      • Appropriate hazard pictograms.[4]

  • Segregation and Storage:

    • Store the hazardous waste container in a designated, well-ventilated secondary containment area.[8][10]

    • Segregate this compound waste from incompatible materials such as strong oxidizing agents, strong bases, and amines.[3][8]

  • Disposal Request and Collection:

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste contractor for disposal.[4][8]

    • Complete any required hazardous waste information forms, providing a full list of the chemicals in the waste container.[4]

    • Do not transport hazardous waste yourself. Trained EHS personnel should handle the collection.[10]

III. Quantitative Data Summary

ParameterValueReference
GHS Hazard Statements H317: May cause an allergic skin reaction. H361: Suspected of damaging fertility or the unborn child.[1][2]
Signal Word Warning
Hazard Classifications Skin Sensitization (Category 1), Reproductive Toxicity (Category 2)[2]
Storage Class 11 - Combustible Solids

IV. Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols as described in safety data sheets and institutional guidelines. No experimental protocols for the alteration or neutralization of this compound prior to disposal are recommended. The primary protocol is secure containment, clear labeling, and transfer to a licensed hazardous waste facility.

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: This compound waste generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe containerize Place waste in a suitable, labeled container ppe->containerize label Label Container: 'Hazardous Waste' Full Chemical Name Date, PI, Location containerize->label segregate Segregate from incompatible materials label->segregate store Store in designated secondary containment area segregate->store contact_ehs Contact Institutional EHS or licensed contractor store->contact_ehs collection Arrange for waste collection contact_ehs->collection end End: Proper Disposal collection->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Indoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Indoline-2-carboxylic acid, a compound requiring careful management due to its potential health hazards. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance in the laboratory.

This compound is classified as a hazardous chemical that may cause an allergic skin reaction, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure.[1][2][3][4][5] Strict adherence to the following operational and disposal protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE and safety measures.

Protection Type Equipment Standard/Specification Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing or dust generation.ANSI Z.87.1 or European Standard EN166.[1]To prevent eye contact with the chemical, which can cause irritation.
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[6]Inspect before use and change immediately upon contamination.To prevent skin contact, which may cause an allergic skin reaction.[2][3][4]
Body Protection A standard or chemical-resistant lab coat, fully buttoned.N/ATo protect skin and clothing from splashes and spills.
Foot Protection Fully enclosed shoes made of a chemical-resistant material.N/ATo protect feet from spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are insufficient to maintain exposure below limits or if irritation is experienced.[1]Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2]
Engineering Controls Work in a well-ventilated area, preferably within a certified chemical fume hood.[6]Ensure eyewash stations and safety showers are close to the workstation.[1]To minimize the concentration of airborne contaminants.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow must be followed:

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control dust and vapor.[6]

  • Ventilation Check: Verify that the chemical fume hood is functioning correctly before starting any work.

  • Assemble Materials: Before handling the chemical, gather all necessary equipment, including spatulas, weigh boats, and appropriate waste containers.

2. Donning Personal Protective Equipment (PPE):

  • Put on all PPE as specified in the table above. Ensure gloves are inspected for any defects before use.

3. Handling the Compound:

  • Weighing: To contain any dust, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood.

  • Transferring: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle and must be performed in accordance with institutional and regulatory guidelines.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound, as well as solutions containing it, must be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Skin Sensitizer," "Reproductive Hazard").

2. Storage:

  • Store waste containers in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1]

3. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Handling Area (Fume Hood) check_vent Verify Fume Hood Functionality prep_area->check_vent gather_mat Assemble Materials & Waste Containers check_vent->gather_mat don_ppe Wear Required PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat gather_mat->don_ppe weigh Weigh Compound Carefully don_ppe->weigh transfer Transfer Solid with Spatula weigh->transfer dissolve Dissolve in Solvent Slowly transfer->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate segregate Segregate Waste (Solid & Liquid) dissolve->segregate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Hazardous Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoline-2-carboxylic acid
Reactant of Route 2
Indoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.